molecular formula C7H10O3 B1294313 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid CAS No. 5399-21-3

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Numéro de catalogue: B1294313
Numéro CAS: 5399-21-3
Poids moléculaire: 142.15 g/mol
Clé InChI: LPCRMEXGDMZEMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5-6(7(8)9)3-2-4-10-5/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCRMEXGDMZEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202295
Record name 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5399-21-3
Record name 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5399-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5399-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCG4CSF35J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

physicochemical properties of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Introduction

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS No. 5399-21-3) is a heterocyclic organic compound with the molecular formula C₇H₁₀O₃.[1] As a derivative of the dihydropyran ring system, it serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and agrochemical applications.[2][3] The presence of both a carboxylic acid and a vinyl ether-like moiety within a cyclic structure imparts a unique combination of reactivity and physical properties. This guide provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols for their validation, designed for researchers and drug development professionals. The information herein is synthesized from established chemical principles and spectroscopic data for analogous structures, providing a robust framework for handling and characterizing this compound.

Section 1: Core Physicochemical Properties

A summary of the key physicochemical properties for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is presented below. It is important to note that as a rare chemical, some data is predicted or derived from its corresponding methyl ester.

PropertyValueSource
CAS Number 5399-21-3
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [1]
Melting Point 116-117.5 °C[1]
Boiling Point 243.7 °C at 760 mmHg[1]
Density 1.194 g/cm³ (Predicted)[1]
XLogP3 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Molecular Structure:

The structure consists of a dihydropyran ring with a methyl group at position 6 and a carboxylic acid at position 5. The endocyclic double bond is between carbons 5 and 6.

G start Start: Add Compound to Test Tube add_water Add 0.75 mL H₂O Shake Vigorously start->add_water is_water_soluble Soluble? add_water->is_water_soluble class_S Class S: Water-Soluble Test with Litmus Paper is_water_soluble->class_S Yes add_naoh Add 0.75 mL 5% NaOH Shake Vigorously is_water_soluble->add_naoh No is_naoh_soluble Soluble? add_naoh->is_naoh_soluble add_nahco3 Add 0.75 mL 5% NaHCO₃ Shake Vigorously is_naoh_soluble->add_nahco3 Yes add_hcl Add 0.75 mL 5% HCl Shake Vigorously is_naoh_soluble->add_hcl No is_nahco3_soluble Soluble? add_nahco3->is_nahco3_soluble class_As Class As: Strong Acid (Carboxylic Acid) is_nahco3_soluble->class_As Yes class_Aw Class Aw: Weak Acid is_nahco3_soluble->class_Aw No is_hcl_soluble Soluble? add_hcl->is_hcl_soluble class_B Class B: Base is_hcl_soluble->class_B Yes class_N Class N: Neutral/Inert is_hcl_soluble->class_N No

Caption: Experimental workflow for determining the solubility class of the compound.

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides definitive structural confirmation and is essential for quality control.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid and the unsaturated ring.

  • O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer. [4][5]This band will likely overlap with the C-H stretching frequencies.

  • C-H Stretch: Sharp peaks around 3000-2850 cm⁻¹ for the sp³ C-H bonds of the ring and methyl group. [6]* C=O Stretch: A very strong, sharp absorption between 1760-1690 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. [5][6]* C=C Stretch: A medium intensity band around 1680-1640 cm⁻¹ corresponding to the endocyclic double bond.

  • C-O Stretch: A band in the 1320-1210 cm⁻¹ region is expected for the C-O single bond of the carboxylic acid. [5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework. [7][8]

  • ¹H NMR:

    • -COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically in the 9-12 ppm range. [9]Its integration should correspond to one proton. This peak will disappear upon shaking the sample with D₂O. [9] * Ring Protons (-CH₂-CH₂-): Protons on the saturated part of the dihydropyran ring will appear as multiplets in the upfield region, likely between 1.5-2.5 ppm.

    • Methyl Protons (-CH₃): A singlet integrating to three protons will be present, likely in the 1.8-2.3 ppm range, slightly downfield due to its attachment to the double bond.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear as a deshielded signal in the 160-185 ppm range. [4][9] * Olefinic Carbons (C=C): Two signals corresponding to the double bond carbons will be observed in the 100-150 ppm region.

    • Aliphatic Carbons: The sp³ hybridized carbons of the ring and the methyl group will appear in the upfield region of the spectrum (20-70 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns useful for structural confirmation.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (142.15) should be observable. For carboxylic acids, this peak can sometimes be small. [9]* Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of key neutral fragments. [4][10] * Loss of -OH (M-17): A peak at m/z 125.

    • Loss of -COOH (M-45): A peak at m/z 97.

    • McLafferty Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a characteristic rearrangement peak may be observed. [11]

Section 4: Experimental Protocols

The following protocols are designed to be self-validating systems for the accurate determination of key physicochemical properties.

Protocol 1: Determination of Solubility Class

Objective: To systematically determine the solubility of the compound in water and acidic/basic aqueous solutions.

Materials:

  • 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

  • Small test tubes

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Spatula and vortex mixer

Procedure:

  • Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, vortexing after each addition. Observe for complete dissolution. If soluble, proceed to test the solution's pH with litmus paper. [12]2. NaOH Solubility: If insoluble in water, use a fresh 25 mg sample and add 0.75 mL of 5% NaOH solution. Vortex and observe for dissolution, which indicates an acidic compound. [12]3. NaHCO₃ Solubility: If soluble in NaOH, use a fresh 25 mg sample and add 0.75 mL of 5% NaHCO₃ solution. [13]Observe for both dissolution and the evolution of CO₂ gas (effervescence), which is a positive test for a strong acid like a carboxylic acid. 4. HCl Solubility: If insoluble in water and NaOH, test for basicity by adding 0.75 mL of 5% HCl to a fresh 25 mg sample. (This is expected to be negative for the title compound).

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) by monitoring pH changes during titration with a standardized base.

Materials:

  • Accurately weighed sample of the compound (~100-200 mg)

  • Calibrated pH meter with electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Standardized 0.1 M NaOH solution

  • Solvent (e.g., 50:50 ethanol/water mixture to ensure solubility)

  • Beaker (150 mL)

Procedure:

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume (e.g., 50 mL) of the chosen solvent in the beaker. [14]2. Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH above the beaker.

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH. [15]5. Endpoint: Continue adding titrant past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the inflection point of the sigmoid curve. [15] * The pKa is equal to the pH at the half-equivalence point (the pH at which half the volume of NaOH required to reach the equivalence point has been added). [16]

G start Dissolve Weighed Sample in Solvent setup Set up Titration Apparatus (pH meter, stirrer, burette) start->setup titrate Add 0.1 M NaOH in Increments Record Volume and pH setup->titrate is_endpoint_passed Passed Equivalence Point? titrate->is_endpoint_passed is_endpoint_passed->titrate No plot Plot pH vs. Volume NaOH (Titration Curve) is_endpoint_passed->plot Yes find_ep Determine Equivalence Point (Inflection Point) plot->find_ep find_half_ep Find Half-Equivalence Point (Volume at EP / 2) find_ep->find_half_ep determine_pka Determine pKa (pH at Half-Equivalence Point) find_half_ep->determine_pka

Caption: Workflow for the potentiometric titration to determine pKa.

References

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

  • Carboxylic Acid Unknowns and Titration. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • Spectroscopy of Carboxylic Acids - Oregon State University. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. [Link]

  • Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. [Link]

  • CAS No : 57987-84-5 | Product Name : Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. [Link]

  • Structure Elucidation of a Pyrazolop[14][9]yran Derivative by NMR Spectroscopy - PMC - NIH. [Link]

  • Structure elucidation of a pyrazolop[14][9]yran derivative by NMR spectroscopy - PubMed. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • How to calculate pKa - BYJU'S. [Link]

  • Physical Properties: Solubility Classification: - IS MUNI. [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

  • WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google P
  • Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate - MySkinRecipes. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • IR: carboxylic acids. [Link]

Sources

An In-depth Technical Guide to 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its chemical identity, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the compound's potential applications in drug development, drawing upon the established pharmacological activities of the dihydropyran scaffold. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction and Chemical Identity

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, registered under the CAS Number 5399-21-3 , is a derivative of the dihydropyran ring system.[1] This scaffold is a prevalent structural motif in a multitude of natural products and biologically active molecules, exhibiting a wide spectrum of pharmacological properties.[2] The presence of both a carboxylic acid and a vinyl ether-like functionality within a compact cyclic structure makes it a versatile building block for the synthesis of more complex molecular architectures. Its strategic importance lies in its potential to serve as a pharmacophore or a key intermediate in the development of novel therapeutics.

Chemical Structure:

Caption: Chemical structure of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is not extensively published, its properties can be reliably inferred from its structure and data available for its corresponding esters.[3] Commercial suppliers note that it is typically available for research purposes, though often without extensive analytical data provided.

PropertyValueSource
CAS Number 5399-21-3[1]
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.15 g/mol [1]
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in polar organic solvents (e.g., methanol, ethyl acetate), sparingly soluble in water.[4][4]
pKa ~4-5 (predicted for carboxylic acid)Inferred

Spectroscopic Data Interpretation (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dihydropyran ring protons, including multiplets for the methylene groups at C2, C3, and C4. A singlet for the methyl group at C6 would be observed, and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield. The olefinic carbons of the double bond (C5 and C6) would also have characteristic chemical shifts.

  • FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid carbonyl would be present around 1700-1725 cm⁻¹. The C=C stretching of the double bond within the ring would also be observable. The presence of these key functional groups can be confirmed by comparing the spectra to that of its ester precursor, where the broad O-H band would be absent and the C=O stretch would be at a slightly higher wavenumber.[5]

Synthesis and Experimental Protocols

The most direct and logical synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid involves a two-step process: the initial synthesis of its methyl ester, methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (CAS: 57987-84-5), followed by its hydrolysis.

Synthesis of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

A common and effective method for the synthesis of the methyl ester is through a cyclization reaction.[6]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product A Methyl acetoacetate C Halogenated ketone A->C Alkylation B 1-Bromo-3-chloropropane B->C D Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate C->D O-Alkylation (Sodium Methoxide) G cluster_0 Starting Material cluster_1 Product A Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate B 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid A->B Alkaline Hydrolysis (e.g., NaOH or LiOH)

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate in a suitable solvent mixture, such as methanol and water.

  • Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, to the ester solution. [7][8]The reaction mixture is then stirred at room temperature or gently heated to drive the hydrolysis to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the methanol is typically removed under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent.

Applications in Drug Development

The dihydropyran ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. [9]While specific studies on 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid are limited, its structural features suggest potential applications in several therapeutic areas.

Potential Therapeutic Applications:

  • Anti-cancer: Numerous pyran-based compounds have demonstrated significant anti-proliferative activity against various cancer cell lines. [9]The dihydropyran core can serve as a template for the design of inhibitors of key cellular targets, such as cyclin-dependent kinases (CDKs). [9]* Antimicrobial: Dihydropyran derivatives have been investigated for their antibacterial and antifungal properties. [2]The carboxylic acid moiety can be crucial for interacting with bacterial enzymes or for modulating the physicochemical properties of the molecule to enhance cell wall penetration.

  • Anti-inflammatory: The pyran ring is found in several natural products with anti-inflammatory effects. Synthetic derivatives can be designed to target enzymes involved in the inflammatory cascade.

  • Neuroprotective: Some pyran derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's. [3] The carboxylic acid group in the target molecule is of particular importance. It can participate in crucial hydrogen bonding interactions with biological targets and can be used as a handle for further chemical modifications, such as the formation of amides or esters, to create a library of compounds for structure-activity relationship (SAR) studies. [4]

Safety and Handling

Conclusion

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a valuable heterocyclic compound with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials and the versatile reactivity of its functional groups make it an attractive building block for the creation of diverse chemical libraries. The established broad-spectrum biological activity of the dihydropyran scaffold provides a strong rationale for the further investigation of this compound and its derivatives as potential therapeutic agents. This guide serves as a foundational resource to facilitate and inspire future research in this promising area.

References

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate - C8H12O3. (n.d.). Chemspace. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • A simple method for the alkaline hydrolysis of esters. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research.
  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. (n.d.). Google Patents.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectra of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It serves as a practical reference for understanding the key spectral features of this molecule, aiding in its identification, characterization, and quality control. The analysis is grounded in fundamental NMR principles and supported by spectral data from analogous structures and established chemical shift libraries. We will explore the causality behind the predicted chemical shifts and coupling constants, outline a robust protocol for experimental data acquisition, and discuss the application of two-dimensional (2D) NMR techniques for unambiguous structural verification.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is presented below with the IUPAC-recommended numbering.

Caption: Molecular structure of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid with atom numbering.

Part 1: Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).

The Carboxylic Acid Proton (-COOH)
  • Predicted Chemical Shift (δ): 10.0 - 12.0 ppm

  • Multiplicity: Broad singlet (br s)

  • Integration: 1H

Expertise & Experience: The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and the anisotropic effect of the C=O bond.[1][2] This results in a characteristic downfield chemical shift, often appearing in the 10-12 ppm region.[1] Its signal is typically broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent. The exact chemical shift is sensitive to solvent, concentration, and temperature.[1][3] To confirm its identity, adding a drop of D₂O to the NMR tube will cause the proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[1][4]

The Aliphatic Protons (C2-H₂, C3-H₂, C4-H₂)
  • C2-H₂ (Methylene adjacent to ether oxygen):

    • Predicted Chemical Shift (δ): ~4.1 - 4.3 ppm

    • Multiplicity: Triplet (t)

    • Integration: 2H

    • Causality: These protons are on a carbon (C2) directly attached to the electron-withdrawing ether oxygen (O1). This deshielding effect shifts their resonance significantly downfield compared to a standard alkane. They are coupled to the two adjacent protons on C3, resulting in a triplet multiplicity (n+1 rule, where n=2).

  • C4-H₂ (Methylene adjacent to sp² carbon):

    • Predicted Chemical Shift (δ): ~2.4 - 2.6 ppm

    • Multiplicity: Triplet (t)

    • Integration: 2H

    • Causality: The protons at the C4 position are allylic to the C5=C6 double bond. The π-system of the double bond causes a moderate deshielding effect, shifting the signal downfield to the 2-3 ppm region.[5] Coupling with the two neighboring protons on C3 will result in a triplet.

  • C3-H₂ (Methylene):

    • Predicted Chemical Shift (δ): ~1.9 - 2.1 ppm

    • Multiplicity: Quintet (or multiplet)

    • Integration: 2H

    • Causality: The C3 protons are in a standard aliphatic environment but are flanked by the C2 and C4 methylene groups. They will be coupled to both sets of protons (two at C2 and two at C4). Assuming similar coupling constants, this would ideally result in a quintet (n+1, where n=4). In reality, this signal may appear as a more complex multiplet.

The Methyl Protons (C7-H₃)
  • Predicted Chemical Shift (δ): ~2.2 - 2.4 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

  • Causality: These protons are attached to a carbon (C6) that is part of a double bond (vinylic methyl group). The sp² hybridization and the electron density of the π-system cause a deshielding effect, placing the signal in the vinylic region around 2.2 ppm. There are no adjacent protons to couple with, so the signal will be a sharp singlet.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
-COOH10.0 - 12.0br s1HN/A
C2-H₂4.1 - 4.3t2H³J ≈ 6-7 Hz
C4-H₂2.4 - 2.6t2H³J ≈ 6-7 Hz
C3-H₂1.9 - 2.1quintet (m)2H³J ≈ 6-7 Hz
C7-H₃ (-CH₃)2.2 - 2.4s3HN/A

Part 2: Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The Carbonyl and Olefinic Carbons
  • C8 (-COOH):

    • Predicted Chemical Shift (δ): ~170 - 175 ppm

    • Causality: The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 160-180 ppm range.[1] The presence of α,β-unsaturation tends to shift the carboxyl carbon slightly upfield compared to a saturated carboxylic acid.[3]

  • C6 (=C-CH₃):

    • Predicted Chemical Shift (δ): ~155 - 160 ppm

    • Causality: This is a quaternary, sp²-hybridized carbon. It is bonded to an electron-donating oxygen (O1) via the vinyl ether linkage and a methyl group, which causes significant deshielding.

  • C5 (=C-COOH):

    • Predicted Chemical Shift (δ): ~110 - 115 ppm

    • Causality: This sp² carbon is part of the double bond and is directly attached to the electron-withdrawing carboxylic acid group. Its chemical shift is expected to be further upfield compared to C6. The chemical shift of olefinic carbons in dihydropyran systems is well-documented.[6]

The Aliphatic Carbons
  • C2 (-CH₂-O-):

    • Predicted Chemical Shift (δ): ~65 - 70 ppm

    • Causality: This carbon is directly attached to the highly electronegative ether oxygen, resulting in a strong deshielding effect that places its signal in the characteristic range for carbons in ethers.

  • C4 (-CH₂-):

    • Predicted Chemical Shift (δ): ~25 - 30 ppm

    • Causality: This is a standard sp³-hybridized methylene carbon. It experiences a minor deshielding effect from the adjacent sp² carbon (C5).

  • C3 (-CH₂-):

    • Predicted Chemical Shift (δ): ~20 - 25 ppm

    • Causality: This methylene carbon is in a typical aliphatic environment, shielded from the major electron-withdrawing groups, and is expected to appear at a relatively upfield position.

  • C7 (-CH₃):

    • Predicted Chemical Shift (δ): ~18 - 22 ppm

    • Causality: This methyl carbon is attached to an sp² carbon, which results in a chemical shift typical for vinylic methyl groups.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Carbon Type
C8170 - 175Quaternary (C=O)
C6155 - 160Quaternary (sp²)
C5110 - 115Quaternary (sp²)
C265 - 70Methylene (CH₂)
C425 - 30Methylene (CH₂)
C320 - 25Methylene (CH₂)
C718 - 22Methyl (CH₃)

Part 3: Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguous assignment of complex structures.[7][8] The following experiments would be crucial for validating the predicted assignments.

Homonuclear Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Expected Correlations:

    • A strong correlation between the protons at C2 (δ ~4.2 ppm) and C3 (δ ~2.0 ppm).

    • A strong correlation between the protons at C3 (δ ~2.0 ppm) and C4 (δ ~2.5 ppm).

    • No other correlations are expected, confirming the isolated nature of the C2-C3-C4 spin system and the methyl and carboxylic acid protons.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons with the carbon atoms to which they are directly attached.

  • Expected Correlations:

    • C2-H₂: A cross-peak between the proton signal at δ ~4.2 ppm and the carbon signal at δ ~67 ppm.

    • C3-H₂: A cross-peak between the proton signal at δ ~2.0 ppm and the carbon signal at δ ~22 ppm.

    • C4-H₂: A cross-peak between the proton signal at δ ~2.5 ppm and the carbon signal at δ ~27 ppm.

    • C7-H₃: A cross-peak between the proton signal at δ ~2.3 ppm and the carbon signal at δ ~20 ppm.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is key for connecting different fragments of the molecule.[7][9]

  • Key Expected Correlations:

    • From C7-H₃ (δ ~2.3 ppm):

      • ²J correlation to C6 (δ ~157 ppm).

      • ³J correlation to C5 (δ ~112 ppm).

    • From C4-H₂ (δ ~2.5 ppm):

      • ²J correlation to C5 (δ ~112 ppm).

      • ³J correlation to C6 (δ ~157 ppm).

      • ²J correlation to C3 (δ ~22 ppm).

    • From C2-H₂ (δ ~4.2 ppm):

      • ³J correlation to C6 (δ ~157 ppm) through the ether oxygen.

      • ²J correlation to C3 (δ ~22 ppm).

These HMBC correlations would definitively establish the connectivity of the dihydropyran ring and the positions of the methyl and carboxylic acid substituents.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Elucidation H1 ¹H NMR Assign Assign Signals H1->Assign C13 ¹³C NMR C13->Assign COSY ¹H-¹H COSY HMBC ¹H-¹³C HMBC COSY->HMBC HSQC ¹H-¹³C HSQC HSQC->HMBC Structure Confirm Structure HMBC->Structure Assign->COSY Assign->HSQC

Caption: Workflow for NMR-based structure elucidation.

Part 4: Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, the following protocol is recommended.

4.1 Sample Preparation

  • Massing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point. For enhanced resolution of the carboxylic acid proton or if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to prevent magnetic field distortions.

  • Standard: The solvent peak will serve as the primary internal reference. For highly quantitative work, an internal standard can be added, but for routine characterization, it is often unnecessary.

4.2 Spectrometer Setup and 1D Spectra Acquisition

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (from -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 256-1024 scans, depending on sample concentration.

4.3 2D Spectra Acquisition

  • COSY: Use a gradient-selected COSY pulse program. Typically requires 2-4 scans per increment and will take 10-20 minutes.

  • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse program. Set the ¹JCH coupling constant to ~145 Hz. This experiment usually takes 20-40 minutes.

  • HMBC: Use a gradient-selected HMBC pulse program. The long-range coupling delay should be optimized for a coupling constant of ~8 Hz to observe both ²J and ³J correlations. This is often the longest experiment, requiring 1-3 hours.

4.4 Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase all spectra to achieve a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Reference the ¹³C spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

References

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. [Link]

  • Mao, J. D., & Myneni, S. C. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(3), 533-544. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Abraham, R. J., et al. (2004). Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(10), 885-896. [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. [Link]

  • Sze, D. Y., & Jardetzky, O. (1993). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1149(1), 71-78. [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

  • YouTube. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem). [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • ResearchGate. (2015, August 5). Identification and structure elucidation by NMR spectroscopy. [Link]

  • ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • Unknown Source. (n.d.). 13C NMR Chemical Shift Table.pdf. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

molecular geometry and conformational analysis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Geometry and Conformational Analysis of 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

Abstract

The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active molecules. A comprehensive understanding of the three-dimensional structure, including molecular geometry and conformational preferences, is paramount for professionals in drug discovery and development for elucidating structure-activity relationships (SAR) and designing potent therapeutics. This technical guide provides a deep dive into the conformational landscape of a representative derivative, 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 5399-21-3).[1] We synthesize theoretical principles with actionable experimental and computational protocols, offering a self-validating framework for the complete structural characterization of this and related molecules.

Part I: Theoretical Foundations of Dihydropyran Ring Conformation

The geometry of the 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid molecule is dictated by the inherent flexibility of the dihydropyran ring. Unlike aromatic rings, this unsaturated six-membered heterocycle is non-planar and adopts puckered conformations to minimize internal strain. This behavior is analogous to that of cyclohexene, where four of the ring atoms are roughly coplanar, and the other two are displaced above or below this plane.[2]

1.1. Principal Conformations and Energetics The presence of a single double bond within the pyran ring restricts torsional rotation around the C5-C6 bond, leading to several low-energy conformations. The most significant of these are the half-chair and the sofa (or envelope) conformations. In the neutral state, dihydropyran and its derivatives often undergo rapid interconversion between twisted or bent conformers along a pseudorotational pathway.[2]

The conformational equilibrium is governed by a delicate balance of several energetic factors:

  • Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. The ring puckers to adopt staggered arrangements where possible.

  • Steric Strain: Results from non-bonded interactions, particularly repulsive forces between bulky substituents. In substituted dihydropyrans, 1,3-diaxial interactions can be highly destabilizing, significantly influencing the preferred conformation.[3][4]

  • Electronic Effects: Intramolecular interactions, such as hyperconjugation or potential hydrogen bonding involving the carboxylic acid moiety and the ring's ether oxygen, can further stabilize or destabilize certain geometries.[5]

For 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, the substituents at the C5 and C6 positions play a critical role in determining which conformer is the most stable.

cluster_0 Dominant Conformations of the Dihydropyran Ring cluster_1 Governing Energetic Factors HalfChair Half-Chair Torsional Torsional Strain (Eclipsing Interactions) Sofa Sofa (Envelope) Steric Steric Strain (1,3-Diaxial Interactions) TwistBoat Twist-Boat Electronic Electronic Effects (H-Bonding, Hyperconjugation)

Caption: Key conformers of the dihydropyran ring and the energetic factors governing their stability.

Part II: Plausible Conformers of 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

The primary conformational question for this molecule revolves around the relative orientations of the methyl and carboxylic acid groups. The puckering occurs at the saturated C2, C3, and C4 atoms. This leads to two primary half-chair conformers, interconverting via a higher-energy transition state.

In Conformer A , the C2 atom is puckered, placing the C6-methyl group in a pseudo-equatorial position, which is generally sterically favorable. The orientation of the carboxylic acid group can then be optimized. Conversely, in the alternative half-chair, the methyl group would occupy a more sterically hindered pseudo-axial position. Therefore, it is hypothesized that conformers placing the bulkier substituents in pseudo-equatorial orientations will be lower in energy. Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ring's ether oxygen could lock the molecule into a specific conformation, a phenomenon that warrants investigation.

G cluster_A Conformer A (Predicted Lower Energy) cluster_B Conformer B (Predicted Higher Energy) imgA imgB imgA->imgB Conformational Interconversion labelA Methyl group is pseudo-equatorial, minimizing steric strain. labelB Methyl group is pseudo-axial, introducing steric strain.

Caption: Equilibrium between the two primary half-chair conformers of the target molecule.

Part III: A Validated Workflow for Structural Elucidation

A robust analysis requires an integrated approach, leveraging both computational modeling and experimental spectroscopy. The results from each domain should be cross-validated to build a high-confidence model of the molecule's behavior.

G start Structural Analysis of Target Molecule comp_chem Step 1: In Silico Computational Modeling start->comp_chem synthesis Step 2: Synthesis & Purification start->synthesis validation Step 5: Data Integration & Model Validation comp_chem->validation Predicted Energies, Geometries, Spectra spectroscopy Step 3: Spectroscopic Characterization synthesis->spectroscopy xray Step 4 (Optional): X-Ray Crystallography spectroscopy->xray If suitable crystals form spectroscopy->validation Experimental NMR, IR Data xray->validation Definitive Solid-State Structure

Caption: Integrated workflow for the comprehensive conformational analysis of the target molecule.

Computational Modeling Protocol

Computational chemistry provides a powerful predictive tool for exploring the potential energy surface of the molecule.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all potential low-energy conformers.

  • Quantum Mechanical Optimization: Subject each identified conformer to full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[2]

  • Frequency Analysis: Conduct a vibrational frequency calculation for each optimized structure. This step is critical to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties, including the Gibbs free energy (ΔG), which determines the relative population of conformers at a given temperature.

  • Spectra Prediction: Use the optimized geometries to predict NMR chemical shifts and coupling constants, which can be directly compared with experimental data.

ParameterConformer A (Predicted)Conformer B (Predicted)Causality
Relative Energy (ΔG)0.00 kcal/mol> 1.5 kcal/molHigher steric strain from the pseudo-axial methyl group in Conformer B destabilizes it.
Key Dihedral Angle~55°~-55°This angle is critical for NMR coupling constant analysis via the Karplus relationship.
H-Bond Distance (O-H···O)~2.0 ÅN/AA short distance would indicate a stabilizing intramolecular hydrogen bond, locking the conformation.
Spectroscopic Analysis Protocol

Spectroscopy provides the real-world data needed to validate or refute computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The key to conformational analysis lies in the saturated region (C2-C3-C4). The vicinal coupling constants (³JHH) between protons on adjacent carbons are dependent on the dihedral angle between them. By applying the Karplus equation, these experimental J values can be used to estimate dihedral angles and thus confirm the ring's pucker. The carboxylic acid proton is expected to appear as a very broad singlet at a downfield shift of 10-13 ppm.[6][7]

  • ¹³C NMR: The chemical shift of the carboxyl carbon (expected ~165-185 ppm) and the olefinic carbons (C5, C6) are characteristic.[8]

  • 2D NMR (NOESY/ROESY): These experiments identify protons that are close in space. A strong NOE signal between the C6-methyl protons and a proton on the saturated part of the ring would provide definitive evidence for a specific folded conformation.

Infrared (IR) Spectroscopy: IR spectroscopy is essential for confirming the presence of the carboxylic acid functional group.

  • O-H Stretch: A very broad and characteristic absorption band is expected in the 3300-2500 cm⁻¹ region, indicative of a hydrogen-bonded carboxylic acid.[6][8]

  • C=O Stretch: A strong, sharp absorption is expected between 1760-1690 cm⁻¹. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer in the sample.[8][9]

TechniqueSignatureInterpretation
¹H NMR ³J values (2-10 Hz)Dihedral angles in the C2-C3-C4 fragment; confirms ring pucker.
Broad singlet ~12 ppmCarboxylic acid proton, confirming its presence and hydrogen bonding.[8]
IR Broad band 3300-2500 cm⁻¹O-H stretch of the carboxylic acid dimer.[8]
Strong band ~1710 cm⁻¹C=O stretch of the carboxylic acid dimer.[8]
X-Ray Crystallography

While not always feasible, single-crystal X-ray diffraction is the unequivocal gold standard for determining the solid-state structure of a molecule.[10]

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, often through slow evaporation from a carefully chosen solvent system.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data as it is rotated in an X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data to solve the electron density map and refine the atomic positions, yielding a precise 3D model.

The resulting crystallographic information file (CIF) provides highly accurate bond lengths, bond angles, and torsional angles, offering the ultimate validation for the lowest-energy conformer predicted by computational models.[11]

Conclusion

The conformational analysis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a multi-faceted challenge that requires a synergistic application of theoretical calculations and empirical spectroscopic methods. The dihydropyran ring is predicted to exist predominantly in a half-chair conformation that minimizes the steric penalty of its methyl and carboxylic acid substituents. This guide outlines a rigorous, self-validating workflow that enables researchers to move from theoretical postulation to an experimentally-grounded, high-confidence structural model. The insights gained from such an analysis are not merely academic; they are fundamental to the rational design of new chemical entities in medicinal chemistry and materials science.

References

  • The Journal of Organic Chemistry. (n.d.). Conformation of dihydropyran rings. Structures of two 3,4-dihydro-2H,5H-pyrano[3,2-c][9]benzopyran-5-ones. ACS Publications. Retrieved from [Link]

  • RSC Publishing. (2020). Conformational potential energy surfaces and cationic structure of 3,4-dihydro-2H-pyran by VUV-MATI spectroscopy and Franck–Condon fitting. Retrieved from [Link]

  • Chemsynthesis. (n.d.). ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Lessard, O., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions. (n.d.). Dihydropyran cycloadducts. Part 4. X-Ray and 13C nuclear magnetic resonance studies.... Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydropyran. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • Automated Topology Builder (ATB). (n.d.). Dihydropyran | C5H8O. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

  • Organic Letters. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction.... ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information for: Design, Synthesis and Isolation of a New 1,2,5-Selenadiazolidyl.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Geometry of Molecules. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Introduction: The Dihydropyran Scaffold as a "Privileged" Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Exploration of Dihydropyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The dihydropyran moiety, a six-membered heterocyclic ring featuring an oxygen atom and a single double bond, is a cornerstone of medicinal chemistry.[1] Its prevalence in a vast array of natural products with potent biological activities has earned it the designation of a "privileged scaffold."[1][2] This evolutionary endorsement highlights its unique ability to present functional groups in a three-dimensional space conducive to interacting with biological targets. Dihydropyran derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antibacterial, antioxidant, and anti-inflammatory activities.[2][3][4]

As the landscape of drug discovery becomes increasingly complex and resource-intensive, theoretical and computational chemistry has emerged as an indispensable tool. These in silico methods provide profound insights into the molecular properties, behavior, and interactions of dihydropyran derivatives, accelerating the design-synthesize-test-analyze cycle. This guide offers a deep dive into the core computational methodologies employed to unlock the therapeutic potential of this versatile chemical class, grounded in the principles of scientific integrity and practical application.

Quantum Chemical Calculations: Elucidating Electronic Structure and Reactivity

Expertise & Experience: Why Start with Quantum Mechanics?

Before predicting how a molecule will interact with a complex biological system, we must first understand its intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for this purpose.[5] By solving approximations of the Schrödinger equation, DFT allows us to calculate a molecule's electronic structure, which governs its geometry, stability, and reactivity.[6][7] For dihydropyran derivatives, this is crucial for understanding factors like the stability of different conformers, the distribution of electron density, and the energy of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.[8][9] For instance, a DFT analysis can reveal the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications to enhance biological activity or metabolic stability.[6]

Protocol: Geometry Optimization and Electronic Property Calculation using DFT

This protocol outlines a typical workflow for calculating the properties of a dihydropyran derivative.

  • Structure Preparation:

    • Draw the 2D structure of the dihydropyran derivative using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation using a molecular mechanics program (e.g., Avogadro, GaussView) and perform an initial energy minimization using a force field like MMFF94. This provides a reasonable starting geometry for the more computationally expensive DFT calculations.[5]

  • Input File Generation:

    • Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the coordinates of the 3D structure.

    • Define the calculation parameters. The choice of functional and basis set is critical for accuracy and computational cost. A common and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[8]

    • Specify the desired calculations (keywords):

      • Opt: To perform a geometry optimization, finding the lowest energy conformation.

      • Freq: To calculate vibrational frequencies, which confirms the optimized structure is a true minimum (no imaginary frequencies) and provides thermodynamic data like Gibbs free energy.

      • Pop=Mulliken: To calculate Mulliken charges and spin densities.[5]

  • Execution and Analysis:

    • Run the calculation on a suitable computing system.

    • Analyze the output file to obtain:

      • The optimized 3D geometry.

      • Thermodynamic parameters (enthalpy, Gibbs free energy).[5]

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability.[8]

      • The molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for intermolecular interactions.

Data Presentation: Calculated Properties of a Representative Dihydropyran
PropertyValueSignificance
Total Energy (Hartree) -537.123A measure of the molecule's stability at 0 Kelvin.
HOMO Energy (eV) -6.54Relates to the ability to donate electrons.
LUMO Energy (eV) -1.23Relates to the ability to accept electrons.
HOMO-LUMO Gap (eV) 5.31Higher gap suggests greater kinetic stability.[8]
Dipole Moment (Debye) 2.87Indicates the overall polarity of the molecule.

Molecular Docking: Predicting Target Binding and Interactions

Expertise & Experience: Why is Docking a Cornerstone of Drug Design?

Most drugs function by binding to a specific biological target, such as an enzyme or receptor, and modulating its activity. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the dihydropyran derivative) when bound to a target protein.[10][11] The primary goal is to identify plausible binding modes and estimate the strength of the interaction, typically expressed as a binding energy or docking score.[8] This process is fundamental to structure-based drug design. It allows researchers to screen large virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about the structure-activity relationship (SAR) that can guide lead optimization.[10][12] For example, docking can reveal key hydrogen bonds or hydrophobic interactions that are critical for binding, suggesting specific modifications to the dihydropyran scaffold to enhance potency.[13][14]

Workflow and Protocol for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Preparation - Obtain protein structure (PDB) - Remove water, add hydrogens - Assign charges LIG 2. Ligand Preparation - Generate 3D structure - Assign charges, define rotatable bonds GRID 3. Grid Box Generation - Define the binding site on the target LIG->GRID DOCK 4. Docking Simulation - Run docking algorithm (e.g., AutoDock Vina) - Generate multiple binding poses GRID->DOCK SCORE 5. Scoring & Ranking - Calculate binding energies - Rank poses based on score DOCK->SCORE VISUAL 6. Pose Analysis - Visualize protein-ligand interactions - Identify key residues and interactions (H-bonds, hydrophobic, etc.) SCORE->VISUAL

Figure 1: A generalized workflow for a molecular docking experiment.

  • Target Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.

    • Add polar hydrogen atoms and assign partial charges using a force field (e.g., AMBER).

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the dihydropyran derivative.

    • Define rotatable bonds and assign partial charges. Software like AutoDock Tools can automate this process.

  • Docking Simulation:

    • Define the binding site (the "grid box") on the protein. This is typically centered on the location of the co-crystallized ligand or a known active site.

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the simulation. The software will systematically sample different conformations and orientations of the ligand within the binding site.[15]

  • Results Analysis:

    • The program will output a series of binding poses ranked by their docking scores (estimated binding affinity).

    • Visualize the top-ranked poses in complex with the protein. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex. This analysis provides critical insights for rational drug design.[8]

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Reality

Expertise & Experience: Why Go Beyond Static Docking?

While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic.[16] Proteins are flexible and constantly in motion, and the solvent environment plays a crucial role.[17] Molecular Dynamics (MD) simulations address this by simulating the movement of atoms in the protein-ligand complex over time, typically on the nanosecond to microsecond timescale.[13] An MD simulation provides a much more realistic view of the binding event, allowing us to:

  • Assess the stability of the docked pose. A ligand that remains stably bound in its initial docked conformation throughout the simulation is more likely to be a true binder.[8]

  • Observe conformational changes in the protein or ligand upon binding.

  • Calculate a more rigorous estimate of binding free energy using methods like MM/PBSA or MM/GBSA.

  • Understand the role of water molecules in mediating protein-ligand interactions.

Protocol: Assessing Ligand-Protein Complex Stability with MD

This protocol assumes a starting structure from a molecular docking experiment.

  • System Preparation (using a package like GROMACS or AMBER):

    • Place the docked protein-ligand complex in the center of a simulation box.

    • Solvate the system by adding a predefined water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

    • Parameterize the ligand: Generate force field parameters for the dihydropyran derivative that are compatible with the protein force field (e.g., GAFF for AMBER).

  • Minimization and Equilibration:

    • Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT equilibration).

    • Adjust the system's pressure to the desired level (e.g., 1 bar) while maintaining the temperature (NPT equilibration). This ensures the correct density.

  • Production Run:

    • Run the simulation for a set period (e.g., 100 nanoseconds) without restraints. Trajectories (snapshots of atomic coordinates) are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is not diffusing away from the binding site.[17]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR): Modeling and Predicting Activity

Expertise & Experience: Why Build Predictive Models?

QSAR is a computational modeling approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[18] The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the observed variations in their biological effects. By building a robust QSAR model, we can predict the activity of new, unsynthesized dihydropyran derivatives, thereby prioritizing the synthesis of the most promising candidates and avoiding those predicted to be inactive.[15][19]

Workflow for QSAR Model Development

G DATA 1. Data Collection - Gather a set of dihydropyran derivatives with measured biological activity (e.g., IC50) DESC 2. Descriptor Calculation - Calculate molecular descriptors (e.g., topological, electronic, steric) for each compound DATA->DESC SPLIT 3. Data Splitting - Divide the dataset into a training set (to build the model) and a test set (to validate it) DESC->SPLIT MODEL 4. Model Generation - Use statistical methods (e.g., MLR, PLS) to correlate descriptors with activity SPLIT->MODEL VALID 5. Model Validation - Assess the model's statistical quality and predictive power using the test set and cross-validation MODEL->VALID VALID->MODEL Refine Model PRED 6. Prediction - Use the validated model to predict the activity of new, untested compounds VALID->PRED

Figure 2: A flowchart illustrating the key steps in developing a QSAR model.

  • Data Collection:

    • Compile a dataset of dihydropyran derivatives with experimentally determined biological activity (e.g., IC50, Ki) against a specific target. The data should span a reasonable range of activity.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors using software like DRAGON or PaDEL-Descriptor. These descriptors quantify various aspects of the molecular structure, including:

      • 1D: Molecular weight, atom counts.

      • 2D: Topological indices, connectivity indices.

      • 3D: Steric parameters (e.g., molecular surface area).

      • Physicochemical: LogP (lipophilicity), polar surface area (PSA).

  • Model Building and Validation:

    • Divide the dataset into a training set (~70-80%) and a test set (~20-30%).

    • Using the training set, apply a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating a subset of descriptors to the biological activity.[15]

    • Validate the model's robustness and predictive power using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.

Data Presentation: Typical QSAR Model Statistics
ParameterValueInterpretation
R² (Coefficient of Determination) 0.85Indicates that 85% of the variance in the biological activity is explained by the model.
Q² (Cross-validated R²) 0.78A measure of the model's internal predictive ability; a value > 0.5 is generally considered good.
R²_pred (External Validation) 0.81A measure of the model's ability to predict the activity of an external test set.

A validated QSAR model can then be used to screen virtual libraries of dihydropyran derivatives, providing a powerful tool for hit-to-lead optimization.

Conclusion and Future Perspectives

The theoretical and computational study of dihydropyran derivatives is a powerful, multi-faceted approach that provides unparalleled insight into their potential as therapeutic agents. By integrating quantum mechanics, molecular docking, molecular dynamics, and QSAR modeling, researchers can move beyond trial-and-error and embrace a rational, hypothesis-driven approach to drug design. These methods not only accelerate the discovery process but also deepen our fundamental understanding of the molecular interactions that govern biological activity. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these techniques will continue to improve, further solidifying their role as an essential component in the modern drug development pipeline.

References

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Structure, biological activity, and synthesis of dihydropyranones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity. (2013). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (n.d.). Scholars Research Library. Retrieved January 17, 2026, from [Link]

  • Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity. (2017). SciSpace. Retrieved January 17, 2026, from [Link]

  • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). Chemical Biology & Drug Design. Retrieved January 17, 2026, from [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Proposed mechanisms for the synthesis of 1,4-dihydropyran derivatives... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Molecular Docking Study of Novel 1,4-Dihydropyridine Derivatives as Antimicrobial and Anticancer Agents. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters. (2014). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2024). Heliyon. Retrieved January 17, 2026, from [Link]

  • Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. (2024). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Theoretical study of the substituent effect on the intramolecular hydrogen bonds in di(4-hydroxycoumarin) derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Quantum Chemical Study of a Dihydroazulene‐Spiropyran Multi‐State Multi‐Functional Molecular Switch. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Molecular Docking Studies on the Binding Interaction and Stability of Ovalbumin with 4-Dicyanomethylene-2,6-Dimethyl-4H-Pyran (DDPYRA) Dye in the Presence of Flavonoids. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Quantum chemical calculations for over 200000 organic radical species and 40000 associated closed-shell molecules. (2020). Nature. Retrieved January 17, 2026, from [Link]

  • Quantum-chemical study of the relative stability of conformers of 1,4-dihydropyrazine and 1,4-dihydro-1,4-diphosphinine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). Frontiers. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • DQC: A Python Program for Differentiable Quantum Chemistry. (2021). arXiv. Retrieved January 17, 2026, from [Link]

  • Molecular dynamics simulations. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Results of the Quantum-chemical Calculations for Model Forms of Dihydropteridines A and B. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Application of molecular dynamics simulations in the field of drug discovery. (2022). YouTube. Retrieved January 17, 2026, from [Link]

  • Molecular Dynamics Simulation and Adsorption Study of Different Anticoagulants on Fullerene. (n.d.). International Journal of New Chemistry. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Biological Potential of the 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

The 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid molecule is a member of the dihydropyran class of heterocyclic compounds. While direct and extensive biological data for this specific carboxylic acid are not abundant in current literature, the pyran scaffold itself is a well-established pharmacophore present in numerous natural products and synthetic compounds with significant therapeutic activities. This guide will, therefore, explore the documented biological activities of structurally related dihydropyran derivatives, particularly its esters and more complex analogs, to build a comprehensive profile of the potential applications for the 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid core. We will delve into the anti-inflammatory, anticancer, and antimicrobial properties exhibited by this class of molecules, providing mechanistic insights, experimental protocols, and a forward-looking perspective for researchers in drug discovery and development. The information presented herein is synthesized from peer-reviewed studies on these derivatives, offering a robust, evidence-based foundation for future investigation into the title compound.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Pyran-based structures have demonstrated significant promise in this arena.[1][2] Studies on pyran derivatives reveal a potent ability to suppress inflammatory responses, primarily through the modulation of critical signaling cascades in immune cells like macrophages.

Mechanistic Insights from a Pyran Derivative Study

A key study investigating a series of pyran derivatives identified a lead compound, referred to as "compound 19," which exhibited profound anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][3] The primary mechanism involves the inhibition of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] The production of nitric oxide (NO), a key signaling molecule in inflammation, was almost completely suppressed by this class of compounds at non-cytotoxic concentrations.

The anti-inflammatory action is rooted in the compound's ability to interfere with upstream signaling pathways. Specifically, the derivative was shown to inhibit the phosphorylation of Akt and key members of the mitogen-activated protein kinase (MAPK) family, namely JNK and ERK.[1][3] This multi-target modulation effectively disrupts the inflammatory cascade initiated by LPS binding to Toll-like receptor 4 (TLR4), showcasing the therapeutic potential of the pyran scaffold.

Table 1: Inhibitory Effects of Pyran Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)Inhibition of NO Production (%)CytotoxicityReference
Derivative 1550~95%Not Observed[1]
Derivative 1750~98%Not Observed[1]
Derivative 1950~99%Not Observed[1][3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the methodology used to assess the anti-inflammatory activity of pyran derivatives by measuring their effect on NO production in macrophages.

  • Cell Culture: Murine macrophage cells (RAW264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., 6.25 µM, 12.5 µM, 25 µM, 50 µM) for 2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 500 ng/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

  • Incubation: The plate is incubated for an additional 20-24 hours.

  • NO Measurement (Griess Assay):

    • 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Visualization: Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Akt Akt TLR4->Akt Activates MAPK JNK / ERK (MAPK Pathway) TLR4->MAPK Activates Inflammatory_Genes Transcription of iNOS & COX-2 Akt->Inflammatory_Genes MAPK->Inflammatory_Genes Pyran Pyran Derivative (e.g., Compound 19) Pyran->Akt Inhibits Phosphorylation Pyran->MAPK Inhibits Phosphorylation

Caption: Proposed mechanism of anti-inflammatory action of pyran derivatives.

Anticancer Potential: Targeting Cell Proliferation

The pyran core is a privileged scaffold in the design of anticancer agents, with various derivatives demonstrating cytotoxic activity against a range of cancer cell lines.[4] Research into fused pyran systems, such as dihydropyrano[4,3-b]pyrans, has identified compounds with significant anti-proliferative effects.

Activity Against Human Cancer Cell Lines

A study on a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives revealed potent activity against human colorectal adenocarcinoma (SW-480) and breast cancer (MCF-7) cell lines.[5] The potency of these compounds was found to be highly dependent on the substitutions on the C4-phenyl ring. Molecular docking studies from this research suggest that these derivatives may exert their effect by inhibiting cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle.[5]

Table 2: Anti-proliferative Activity (IC₅₀) of Dihydropyrano[4,3-b]pyran Derivatives

Derivative (Substitution on Phenyl Ring)IC₅₀ against SW-480 (µM)IC₅₀ against MCF-7 (µM)Reference
4-NO₂ (4g)34.642.6[5]
4-Cl (4i)35.934.2[5]
3,4,5-(OCH₃)₃ (4j)38.626.6[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., SW-480, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is removed, and 100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a concentration of 0.5 mg/mL is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualization: Anticancer Agent Screening Workflow

G Start Synthesize Pyran Derivative Library Screening In Vitro Cytotoxicity Screening (MTT Assay) - SW-480 - MCF-7 Start->Screening Hit_ID Identify 'Hit' Compounds (e.g., IC50 < 50 µM) Screening->Hit_ID Docking In Silico Molecular Docking (e.g., against CDK2) Hit_ID->Docking Potent Hits Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Potent Hits Docking->Lead_Opt End Candidate for In Vivo Studies Lead_Opt->End

Caption: Workflow for discovery of pyran-based anticancer agents.

Antimicrobial Properties of the Pyran Scaffold

The pyran ring is a structural motif found in compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. While specific data for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is limited, studies on various 2H-pyran-5-carboxylate derivatives have shown encouraging results against diverse microbial species.[6]

Research indicates that certain dihydropyran derivatives show moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli.[4] The mechanism of action can vary but often involves interactions with microbial enzymes or disruption of cell membrane integrity.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.

Synthesis and Future Directions

The 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, and more commonly its methyl or ethyl esters, can be synthesized through various organic chemistry routes, often involving condensation reactions.[7][8] For instance, the methyl ester can be prepared via the alkylation of methyl acetoacetate with 1-bromo-3-chloropropane followed by O-alkylation with sodium methoxide.[7] The carboxylic acid can then be obtained through hydrolysis of the corresponding ester.

The true potential of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid lies in its utility as a versatile scaffold. Its functional groups—the carboxylic acid, the double bond, and the ether oxygen—provide multiple points for chemical modification. This allows for the creation of diverse libraries of novel derivatives that can be screened for a wide array of biological activities.

Future work should focus on:

  • Direct Biological Evaluation: Synthesizing and directly testing 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid in the assays described above to establish its baseline activity.

  • Derivative Synthesis: Using the carboxylic acid as a handle to create a library of amide and ester derivatives to explore structure-activity relationships (SAR).

  • Mechanistic Studies: For any active compounds identified, performing detailed mechanistic studies to elucidate their molecular targets and pathways of action.

References

  • He, M. T., Kim, S. J., Le, V. D., Min, S. J., Lee, H., Lee, J. W., & Shin, M. S. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Journal of Inflammation Research.
  • ResearchGate. (n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Retrieved from ResearchGate. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 29(5), 1084. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. [Link]

  • de Oliveira, M. S., de Oliveira, A. C. A., de Almeida, A. C. G., de Oliveira, J. F., de Lima, M. C. A., Galdino, S. L., & Pitta, I. R. (2022). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Current Drug Discovery Technologies, 19(3), 36-44. [Link]

  • Various Authors. (n.d.). Example of several dihydropyrano[3,2-b]pyran derivatives as antibacterial agents.
  • Ranjbar, S., Sadeghian, P., Khademian, S., Emami, M., Jahromi, Z. P., Mirmajidi, S. H., ... & Khoshneviszadeh, M. (2023). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Darü, Journal of Pharmaceutical Sciences, 31(1), 2. [Link]

  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • ResearchGate. (n.d.). ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy. Retrieved from ResearchGate. [Link]

  • OUCI. (n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Retrieved from OUCI. [Link]

Sources

The Dihydropyran Scaffold: A Historical and Synthetic Guide to its Ascendancy in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dihydropyran ring system, a six-membered oxygen-containing heterocycle, represents one of the most versatile and privileged scaffolds in medicinal chemistry. Its prevalence in a vast array of bioactive natural products has long signaled its therapeutic potential, inspiring generations of chemists to explore its synthetic accessibility and pharmacological utility. This technical guide provides an in-depth exploration of the discovery and history of dihydropyran compounds, tracing their evolution from fundamental synthetic curiosities to central building blocks in modern drug discovery. We will examine the key synthetic milestones that unlocked the scaffold's potential, its role as a pharmacophore in numerous therapeutic areas, and the experimental rationale behind its application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable heterocyclic core.

The Emergence of the Dihydropyran Ring: From Protecting Group to Privileged Scaffold

The initial significant foray of the dihydropyran moiety into the broader chemical consciousness was not as a pharmacophore, but as a practical tool in organic synthesis. 3,4-Dihydro-2H-pyran (DHP) became widely recognized for its utility in forming tetrahydropyranyl (THP) ethers, a robust and reliable protecting group for alcohols.[1][2] This application, reacting an alcohol with DHP under mild acid catalysis, introduced countless chemists to the stability and reactivity of the pyran ring system.[1] This foundational role, while seemingly mundane, ensured that the dihydropyran structure was a familiar and accessible entity in the synthetic chemist's toolbox, paving the way for its later exploration in more complex molecular architectures.

The true value of the dihydropyran scaffold, however, lies in its prevalence within nature's own pharmacopeia. The repeated appearance of this motif in natural products with potent biological activities underscored its significance as a "privileged structure"—a molecular framework that is able to bind to multiple biological targets.[3][4][5] This realization marked a critical shift in perspective: the dihydropyran ring was not merely a synthetic convenience but a blueprint for biological recognition. Its derivatives have since demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[3][6][7]

Foundational Synthetic Strategies: Forging the Dihydropyran Core

The translation of natural product inspiration into tangible therapeutic candidates is contingent upon efficient and versatile synthetic methodologies. The construction of the dihydropyran ring has been a subject of intense investigation, leading to several powerful strategies.

The Hetero-Diels-Alder Reaction: A Cornerstone of Dihydropyran Synthesis

Among the most elegant and widely employed methods for constructing the dihydropyran ring is the hetero-Diels-Alder reaction. This cycloaddition, typically involving the reaction of a diene with an aldehyde (a dienophile containing a heteroatom), provides a direct and often stereocontrolled route to substituted 5,6-dihydro-2H-pyrans.[8] The use of Lewis acid catalysts is often crucial for accelerating the reaction and controlling regioselectivity.[8]

The causality behind this method's success lies in its convergent nature, rapidly building molecular complexity from simpler, readily available starting materials. It allows for the strategic placement of substituents on the dihydropyran core, which is essential for tuning the pharmacological properties of the final molecule.

Hetero_Diels_Alder cluster_product Product Diene Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Aldehyde Aldehyde (Dienophile) Aldehyde->TransitionState Dihydropyran Dihydropyran Derivative Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Aldehyde activates TransitionState->Dihydropyran forms

Caption: Hetero-Diels-Alder reaction workflow for dihydropyran synthesis.

Modern Innovations: Multicomponent and Tandem Reactions

While the Diels-Alder reaction is a classic, modern medicinal chemistry demands high-throughput synthesis and library generation. This has driven the development of multicomponent reactions (MCRs) for dihydropyran synthesis.[9] These reactions, where three or more reactants combine in a single pot to form the final product, are exceptionally efficient.[9] They offer a rapid pathway to structurally diverse dihydropyran derivatives, which is invaluable for structure-activity relationship (SAR) studies.[10] For instance, the reaction of an aldehyde, malononitrile, and a β-ketoester can quickly generate highly functionalized dihydropyrans.[9]

Nature's Arsenal: Bioactive Dihydropyran-Containing Natural Products

The structural diversity of dihydropyran natural products is vast, spanning numerous compound classes and biosynthetic origins, primarily through the polyketide and terpenoid pathways.[5] These molecules serve as crucial lead compounds, providing validated starting points for drug development programs.

Natural ProductOriginNoted Biological ActivityReference
Arisugacin A Penicillium fungusPotent Acetylcholinesterase Inhibitor[11]
Alpha-Lapachone Tabebuia treesAntibacterial, Anticancer[3]
Swertiamarine Swertia plantsWound Healing, Hepatoprotective[11]
Aspergillide A Aspergillus fungusPI3Kα Inhibitor, Anticancer[12]

The repeated discovery of such potent compounds validates the dihydropyran scaffold as a key structural motif for achieving high-affinity interactions with biological targets. This principle forms the basis of natural product-inspired drug discovery.

NP_Drug_Discovery NP Natural Product (e.g., Dihydropyran-based) Isolation Isolation & Structure Elucidation NP->Isolation BioAssay Biological Screening (Identifies Activity) Isolation->BioAssay SAR SAR Studies & Analogue Synthesis BioAssay->SAR Hit Compound Lead Lead Optimization (ADME/Tox) SAR->Lead Improved Potency Candidate Drug Candidate Lead->Candidate

Caption: Workflow of natural product-inspired drug discovery.

Therapeutic Applications: The Dihydropyran Scaffold in Modern Medicine

Leveraging insights from natural products and synthetic innovation, medicinal chemists have successfully developed dihydropyran-based compounds across multiple disease areas.

  • Anticancer Agents: The pyran core is a prominent feature in compounds designed to combat cancer.[6][13] Derivatives have been shown to act as inhibitors of critical signaling molecules like cyclin-dependent kinase-2 (CDK2) and PI3Kα, which are involved in cell cycle progression and survival.[12][13]

  • Antiviral Therapy: Perhaps one of the most notable successes is the incorporation of a dihydropyran ring in the neuraminidase inhibitor Zanamivir , an antiviral medication used to treat and prevent influenza.[14] This demonstrates the scaffold's ability to be integrated into complex, enzyme-inhibiting pharmacophores.

  • Neurodegenerative Diseases: Pyran-based scaffolds, including derivatives like chromenes and xanthones, are being actively investigated for the treatment of Alzheimer's disease.[3] These compounds often exhibit multi-target activity, such as inhibiting acetylcholinesterase (AChE) and reducing amyloid-beta (Aβ) aggregation.[3]

  • Antimicrobial Agents: The structural versatility of the dihydropyran core allows for the development of compounds with potent activity against various bacterial and fungal pathogens.[7]

Synthetic Derivative ClassTherapeutic AreaMechanism of Action (Example)Reference
Pyrano[4,3-b]pyransAnticancerCDK2 Inhibition[13]
Dihydropyran-based macrolidesAnticancerPI3Kα Inhibition[12]
Fused DihydropyransAlzheimer's DiseaseDual AChE/BuChE Inhibition[3]
Substituted 2H-pyran-3(6H)-onesAntimicrobialBacterial Cell Wall Disruption[7]

Key Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details benchmark protocols for the synthesis and evaluation of dihydropyran compounds.

Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of a substituted 5,6-dihydro-2H-pyran, a foundational method in the field.[8]

Objective: To synthesize a 2-phenyl-4-methyl-5,6-dihydro-2H-pyran derivative.

Materials:

  • Benzaldehyde (1.0 eq)

  • Isoprene (1.2 eq)

  • Aluminum chloride (AlCl₃) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with aluminum chloride (0.1 eq) and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The mixture is cooled to 0 °C using an ice bath.

  • Reactant Addition: A solution of benzaldehyde (1.0 eq) and isoprene (1.2 eq) in anhydrous DCM is added dropwise to the cooled catalyst suspension over 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic and requires careful monitoring.

  • Reaction: The reaction mixture is stirred at 0 °C for an additional 2 hours after the addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by slowly pouring the mixture into ice water with vigorous stirring.

  • Workup: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired dihydropyran derivative.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the antimicrobial efficacy of a synthesized dihydropyran derivative.[5]

Objective: To determine the lowest concentration of a dihydropyran compound that inhibits the visible growth of a target microorganism.

Materials:

  • Synthesized dihydropyran compound, dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strain (e.g., Staphylococcus aureus).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plate.

  • Positive control (standard antibiotic) and negative control (broth + solvent).

  • Microplate reader or visual inspection.

Procedure:

  • Preparation: A serial two-fold dilution of the dihydropyran compound is prepared in the broth medium directly in the wells of the 96-well plate. The concentration range should be broad enough to determine the MIC.

  • Inoculation: A standardized inoculum of the microorganism is prepared and added to each well (except for the sterility control wells), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive control wells (containing a known antibiotic), negative control wells (containing broth and the compound's solvent to check for inhibition), and growth control wells (containing only broth and inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (i.e., no turbidity) of the microorganism is observed. This can be assessed visually or by using a microplate reader.

Conclusion and Future Perspectives

The journey of the dihydropyran scaffold from a simple protecting group to a cornerstone of medicinal chemistry is a testament to the power of observing and learning from nature. Its structural simplicity, coupled with its conformational flexibility and synthetic tractability, has cemented its status as a privileged scaffold.

The future of dihydropyran chemistry is bright. Ongoing research is focused on developing novel, more efficient, and stereoselective synthetic methods, including advancements in organocatalysis and flow chemistry.[15] The integration of computational chemistry and machine learning will further accelerate the design of dihydropyran derivatives with optimized potency, selectivity, and pharmacokinetic profiles.[10] As our understanding of complex disease biology deepens, the versatile dihydropyran core will undoubtedly continue to serve as a foundational element in the discovery of the next generation of innovative medicines.

References

  • Process for the preparation of dihydropyrans.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.MDPI.
  • 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).Sigma-Aldrich.
  • A Technical Guide to Dihydro-2H-pyran-3(4H)
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.PMC - NIH.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents.PubMed.
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies.NIH.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.PMC - NIH.
  • Medicinal Chemistry of Dihydropyran-Based Medium Ring Macrolides Related to Aspergillides: Selective Inhibition of PI3Kα.
  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions.Advanced Journal of Chemistry, Section A.
  • Natural Pyran compounds and their origin.
  • Dihydropyran (DHP).Common Organic Chemistry.
  • The Versatile Scaffold: Dihydro-2H-pyran-3(4H)-one in Medicinal Chemistry.Benchchem.
  • The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery.Benchchem.
  • Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and...
  • Medicinal Chemistry Advancement: Innovations and Discoveries.Hilaris Publisher.

Sources

Methodological & Application

Synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydropyran Scaffold

The 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid motif is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Dihydropyran rings are core structures in a variety of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The strategic placement of the carboxylic acid and methyl groups on the dihydropyran ring provides versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic route to this important compound, complete with detailed protocols, mechanistic insights, and safety considerations.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is efficiently achieved through a two-step process. The first step involves the formation of the dihydropyran ring system via a base-catalyzed cyclization reaction to yield the corresponding methyl ester. This is followed by a straightforward hydrolysis of the ester to the desired carboxylic acid. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of each step.

Reaction Pathway Overview

G cluster_0 Step 1: Synthesis of Methyl Ester Intermediate cluster_1 Step 2: Hydrolysis to Carboxylic Acid Methyl Acetoacetate Methyl Acetoacetate Intermediate_A Intermediate_A Methyl Acetoacetate->Intermediate_A Deprotonation 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->Intermediate_A Alkylation Sodium Methoxide Sodium Methoxide Sodium Methoxide->Methyl Acetoacetate Methanol Methanol Methanol->Methyl Acetoacetate Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate_2 Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate->Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate_2 Purified Intermediate Intermediate_A->Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate Intramolecular O-alkylation (Cyclization) Final_Product 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate_2->Final_Product Hydrolysis Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate_2 Water Water Water->Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate_2 Hydrochloric Acid HCl (acidification) Hydrochloric Acid->Final_Product

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

This initial step constructs the core dihydropyran ring. The reaction proceeds via an initial alkylation of methyl acetoacetate, followed by an intramolecular cyclization.

Mechanistic Insights

The reaction is initiated by the deprotonation of the active methylene group of methyl acetoacetate by a base, typically sodium methoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane in an alkylation step. Following this, a second deprotonation can occur, leading to an intramolecular O-alkylation, where the enolate oxygen attacks the terminal carbon bearing the chlorine, closing the six-membered ring to form the dihydropyran product. The use of 1-bromo-3-chloropropane is strategic, as the greater reactivity of the carbon-bromine bond allows for the initial alkylation to occur preferentially at that site.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl acetoacetate116.12250.0 g2.15
1-Bromo-3-chloropropane157.44315.0 g2.00
Sodium methoxide54.02240.0 g4.44
Methanol32.04780.0 mL-

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 780.0 mL of methanol.

  • Add 315.0 g (2.0 mol) of 1-bromo-3-chloropropane and 250.0 g (2.15 mol) of methyl acetoacetate to the methanol at a temperature of 30-40°C.

  • Under a nitrogen atmosphere, slowly add 240.0 g (4.44 mol) of sodium methoxide powder in portions, maintaining the temperature between 30-40°C. The addition is exothermic, and careful temperature control is necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 70°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to 55-60°C.

  • Slowly add approximately 315.0 g of water to dissolve the precipitated salts.

  • The crude product can be purified by fractional distillation to remove unreacted starting materials and the solvent.[1]

Expected Outcome:

The product, methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate, is an oily liquid.[2]

Part 2: Hydrolysis to 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

The final step is the conversion of the methyl ester to the target carboxylic acid via base-catalyzed hydrolysis (saponification), followed by acidification.

Mechanistic Insights

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group to yield the carboxylate salt. In the final workup step, acidification with a strong acid like HCl protonates the carboxylate to give the final carboxylic acid product.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )
Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate156.18
Sodium hydroxide (NaOH)40.00
Hydrochloric acid (HCl)36.46
Dichloromethane84.93
Anhydrous sodium sulfate (Na₂SO₄)142.04

Procedure:

  • Dissolve the crude or purified methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a 1 M aqueous solution of sodium hydroxide (1.2 eq) to the ester solution at room temperature.

  • Stir the mixture vigorously for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly add 1 M hydrochloric acid dropwise until the pH of the solution is acidic (pH 2-3).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Characterization of the Final Product

The structure and purity of the synthesized 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 5399-21-3) should be confirmed by spectroscopic methods.[3]

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals corresponding to the methyl group (singlet, ~2.2-2.4 ppm), the two methylene groups of the pyran ring (triplets or multiplets, ~1.8-2.5 ppm and ~3.8-4.2 ppm), and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Characteristic peaks for the carboxylic acid carbonyl (~170-180 ppm), the enol ether carbons of the dihydropyran ring (~100-110 ppm and ~150-160 ppm), the methyl group (~18-22 ppm), and the two methylene carbons (~20-30 ppm and ~60-70 ppm).

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a C=O stretch for the carboxylic acid carbonyl around 1700-1725 cm⁻¹, and C=C and C-O stretches associated with the enol ether of the dihydropyran ring.

Safety and Handling Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl acetoacetate: Combustible liquid that causes serious eye irritation.[4][5] Avoid contact with skin and eyes and keep away from heat and open flames.[4][5]

  • 1-Bromo-3-chloropropane: Harmful if swallowed and toxic if inhaled.[2] It is also suspected of causing genetic defects.[6] Handle with extreme care and avoid inhalation of vapors.

  • Sodium methoxide: Highly flammable and corrosive. It reacts violently with water.[7][8] It causes severe skin burns and eye damage.[7][8] Handle in a dry, inert atmosphere and avoid contact with water and moisture.

  • Hydrochloric acid and Sodium hydroxide: Both are corrosive and can cause severe burns. Handle with care and use appropriate protective measures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. By understanding the underlying reaction mechanisms and adhering to the outlined protocols and safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Material Safety Data Sheet - Methyl Acetoacetate 98% (For Synthesis). (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Safety Data Sheet - Sodium Methoxide 30%. (2022). Hi-Tec Oils. Retrieved from [Link]

  • Material Safety Data Sheet - Sodium Methoxide (Powder). (n.d.). Alkali Metals Limited. Retrieved from [Link]

  • Safety Data Sheet - 1-Bromo-3-chloropropane. (2024). Carl Roth. Retrieved from [Link]

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. (2011). Google Patents.
  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. (2012). Google Patents.

Sources

Application Notes and Protocols for the Synthesis of Dihydropyran Derivatives: A Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dihydropyran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceutically active compounds, exhibiting diverse biological activities.[1] Its synthesis has therefore been a subject of intense research, leading to the development of numerous elegant and efficient methodologies. This guide provides an in-depth analysis of the core reaction mechanisms underpinning the synthesis of dihydropyran derivatives, targeted at researchers, medicinal chemists, and drug development professionals. We will dissect the causality behind key synthetic strategies, including the Hetero-Diels-Alder reaction, the Prins cyclization, and modern transition-metal and organocatalytic methods. Each section is complemented by field-proven insights, detailed experimental protocols, and mechanistic diagrams to create a self-validating and authoritative resource for the synthesis of these vital chemical entities.

The Hetero-Diels-Alder [4+2] Cycloaddition: A Cornerstone Strategy

The Hetero-Diels-Alder (HDA) reaction is a powerful, atom-economical [4+2] cycloaddition for constructing six-membered heterocycles.[2] In the context of dihydropyran synthesis, this reaction typically involves the cycloaddition of a conjugated diene with a dienophile containing a carbonyl group (an oxo-Diels-Alder reaction) or another oxygen-containing moiety.[3][4] The reaction's driving force is the conversion of two π-bonds into two new, more stable σ-bonds.[5]

Mechanistic Principles and Stereoselectivity

The HDA reaction is a pericyclic process that proceeds through a concerted mechanism, where bond formation and breaking occur in a single step via a cyclic transition state.[6] This concerted nature allows for a high degree of stereocontrol. The relative orientation of the diene and dienophile in the transition state dictates the stereochemistry of the final product. The endo product, where the larger substituent on the dienophile is oriented towards the diene's π-system, is often the kinetically favored product due to stabilizing secondary orbital interactions.[5]

The reaction can be categorized based on the electronic nature of the reactants:

  • Normal Electron-Demand HDA: Involves an electron-rich diene reacting with an electron-poor dienophile (e.g., an α,β-unsaturated ketone). This is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5]

  • Inverse Electron-Demand HDA: Involves an electron-poor diene (e.g., an α,β-unsaturated carbonyl compound) reacting with an electron-rich dienophile (e.g., an enol ether).[5][7] This variant is particularly useful and is catalyzed effectively by chiral Lewis acids.[8]

hetero_diels_alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product diene Diene (Electron-rich) ts [4+2] Cyclic T.S. diene->ts HOMO dienophile Dienophile (Carbonyl, Electron-poor) dienophile->ts LUMO product Dihydropyran ts->product Concerted Cycloaddition

Caption: General mechanism of the Hetero-Diels-Alder reaction.

Catalysis in HDA Reactions

Lewis acids are frequently employed to catalyze HDA reactions. They coordinate to the heteroatom (e.g., the carbonyl oxygen) of the dienophile, which lowers the energy of its LUMO, thereby accelerating the reaction and often enhancing its regioselectivity and stereoselectivity.[9] The development of chiral Lewis acid catalysts, such as C2-symmetric bis(oxazoline)-Cu(II) complexes, has been pivotal for achieving high enantioselectivity, providing access to optically pure dihydropyrans that are crucial for drug development.[8][10]

The Prins Cyclization: Oxocarbenium-Mediated Ring Formation

First reported by Prins in 1919 and later adapted for tetrahydropyran (THP) synthesis, the Prins reaction is a versatile method for forming C-C and C-O bonds.[11][12] The reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a π-nucleophile, typically a homoallylic alcohol, to generate a dihydropyran or tetrahydropyran ring.[13][14]

Mechanistic Pathway

The generally accepted mechanism proceeds through the following key steps:[11][13]

  • Oxocarbenium Ion Formation: A Brønsted or Lewis acid activates the aldehyde, which then condenses with the homoallylic alcohol to form a key oxocarbenium ion intermediate.

  • Intramolecular Cyclization: The pendant alkene acts as a π-nucleophile, attacking the electrophilic oxocarbenium ion in an intramolecular fashion. This ring-closing step typically proceeds through a stable, chair-like transition state.[14][15]

  • Termination: The resulting cationic intermediate can be trapped by a nucleophile (e.g., water, halide) or undergo elimination to yield the final dihydropyran or a functionalized tetrahydropyran product.[11]

The stereochemical outcome is largely determined during the cyclization step. The substituents on the chair-like transition state preferentially adopt equatorial positions to minimize steric strain, leading to a high degree of diastereoselectivity.[11][15]

prins_cyclization reactants Homoallylic Alcohol + Aldehyde activated Acid Activation (H+) reactants->activated oxocarbenium Oxocarbenium Ion (Intermediate) activated->oxocarbenium chair_ts Chair-like T.S. oxocarbenium->chair_ts 6-endo-trig cyclization Intramolecular Cyclization product Dihydropyran Product cyclization->product Deprotonation or Nucleophilic Trap chair_ts->cyclization

Caption: Key steps in the acid-catalyzed Prins cyclization.

Silyl-Prins Cyclization

A powerful variant is the silyl-Prins cyclization, which utilizes allylsilanes or vinylsilanes as the π-nucleophile.[15][16] The silicon group acts as a "super-proton," stabilizing the transient positive charge that develops during cyclization and directing the subsequent elimination step to reliably form an exocyclic double bond, thus offering excellent control over the reaction's regiochemical outcome.[16][17]

Modern Catalytic Approaches for Dihydropyran Synthesis

Beyond classical methods, transition-metal and organocatalysis have introduced novel and highly efficient pathways to dihydropyran derivatives.

Gold(I)-Catalyzed Domino Reactions

Gold(I) complexes have emerged as powerful catalysts for activating alkynes and allenes.[18] A notable application is the stereocontrolled synthesis of 2-hydroxy-3,6-dihydropyrans from propargyl vinyl ethers.[19][20] This transformation proceeds via an elegant domino sequence:

  • The gold(I) catalyst activates the alkyne of the propargyl vinyl ether, triggering a propargyl Claisen rearrangement to form an allene intermediate.

  • The same gold catalyst then activates the newly formed allene.

  • A subsequent 6-endo-trig heterocyclization occurs, followed by trapping with a nucleophile (like water), to furnish the dihydropyran ring with excellent diastereoselectivity and chirality transfer.[18][21]

gold_catalyzed_domino start Propargyl Vinyl Ether au_activation1 Au(I) Activation of Alkyne start->au_activation1 claisen Propargyl Claisen Rearrangement au_activation1->claisen allene Allenic Aldehyde Intermediate claisen->allene au_activation2 Au(I) Activation of Allene allene->au_activation2 cyclization 6-endo-trig Heterocyclization au_activation2->cyclization product Dihydropyran Product cyclization->product

Caption: Gold(I)-catalyzed domino reaction workflow.

Organocatalytic Strategies

Organocatalysis provides a metal-free alternative for synthesizing chiral dihydropyrans, often with high enantioselectivity.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs are versatile catalysts for generating various reactive intermediates. For the synthesis of dihydropyran-2-ones, NHCs react with α,β-unsaturated aldehydes to form a homoenolate equivalent, which can then participate in [4+2] or [3+3] cycloaddition reactions with suitable partners.[22][23]

  • Amine Catalysis: Chiral secondary amines, such as proline and its derivatives, catalyze reactions through enamine or iminium ion intermediates. This has been successfully applied to domino reactions, such as a Michael addition followed by an intramolecular hemiacetalization, to construct highly functionalized dihydropyrans.[24]

  • Bifunctional Catalysts: Catalysts containing both a hydrogen-bond donor (like a thiourea or squaramide) and a Lewis basic site (like a tertiary amine) can co-activate both the nucleophile and the electrophile. This dual activation is highly effective in cascade reactions, such as the Claisen rearrangement/oxa-Michael addition sequence, to afford dihydropyrans with excellent stereocontrol.[25]

Table 1: Comparison of Key Synthetic Methodologies

MethodKey Intermediate(s)Driving ForceCommon CatalystsKey Advantages
Hetero-Diels-Alder Cyclic Pericyclic T.S.Formation of stable σ-bondsChiral Cu(II), Cr(III) complexesHigh atom economy, stereospecificity
Prins Cyclization Oxocarbenium ionIntramolecular trappingBrønsted acids, Lewis acids (InCl₃, TMSOTf)Convergent, good diastereoselectivity
Gold(I) Catalysis Allenic aldehydeTandem rearrangement/cyclization[(Ph₃PAu)₃O]BF₄, other Au(I) saltsMild conditions, high stereocontrol
Organocatalysis Enamine, Iminium ion, HomoenolateCovalent catalysis, H-bondingProline derivatives, NHCs, SquaramidesMetal-free, high enantioselectivity

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Enantioselective Hetero-Diels-Alder Reaction

Catalyst System based on Evans, et al.[8][10]

Objective: To synthesize a chiral dihydropyran via a Cu(II)-bis(oxazoline) catalyzed inverse-demand HDA reaction.

Materials:

  • (E)-Ethyl 2-oxo-4-phenylbut-3-enoate (Heterodiene, 1.0 equiv)

  • Ethyl vinyl ether (Dienophile, 3.0 equiv)

  • Cu(OTf)₂-bis(oxazoline) complex (Catalyst, 2 mol%)

  • Dichloromethane (DCM), anhydrous

  • 4 Å Molecular Sieves

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Cu(II)-bis(oxazoline) catalyst (0.02 equiv) and freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM via syringe.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Add the (E)-ethyl 2-oxo-4-phenylbut-3-enoate (1.0 equiv) dissolved in a minimal amount of anhydrous DCM.

  • Add ethyl vinyl ether (3.0 equiv) dropwise over 5 minutes.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature. Filter through a pad of celite to remove the molecular sieves and catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired dihydropyran product.

  • Characterize the product by NMR and determine enantiomeric excess by chiral HPLC.

Causality: The choice of a C₂-symmetric bis(oxazoline) ligand complexed with Cu(OTf)₂ creates a chiral environment around the metal center.[8] The Lewis acidic copper activates the heterodiene by coordinating to the carbonyl, while the chiral ligand effectively shields one face of the complex, forcing the dienophile to approach from the less hindered face, thereby inducing high enantioselectivity.[9] The low temperature (-78 °C) is crucial for maximizing this selectivity by minimizing thermal energy that could overcome the energy difference between the two diastereomeric transition states.

Protocol 2: Diastereoselective Silyl-Prins Cyclization

Methodology based on the work of Dobbs, et al. and others.[12][16]

Objective: To synthesize a cis-2,6-disubstituted dihydropyran.

Materials:

  • (E)-1-(trimethylsilyl)pent-1-en-4-ol (Silyl-homoallylic alcohol, 1.0 equiv)

  • Benzaldehyde (Aldehyde, 1.2 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Lewis Acid, 0.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the (E)-1-(trimethylsilyl)pent-1-en-4-ol (1.0 equiv) and anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add benzaldehyde (1.2 equiv).

  • Add TMSOTf (0.2 equiv) dropwise. A color change may be observed.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the cis-2,6-disubstituted dihydropyran.

Causality: TMSOTf is a potent Lewis acid that facilitates the formation of the key oxocarbenium ion intermediate.[17] The intramolecular cyclization proceeds via a chair-like transition state where both the forming C-C bond and the bulky phenyl group from the aldehyde preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, leading to the observed cis-diastereoselectivity.[15][16] The trimethylsilyl group then directs the elimination to form the endocyclic double bond.[17]

References

  • Sherry, B. D., & Toste, F. D. (2006). Gold(I)-Catalyzed Synthesis of Dihydropyrans. Journal of the American Chemical Society, 128(25), 8132–8133.

  • Feng, J., Fu, X., Chen, Z., Lin, L., Liu, X., & Feng, X. (2012). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters, 14(24), 6286–6289.

  • Gual-Frau, J., Izquierdo, J., & Dydio, P. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743.

  • Sherry, B. D., Maus, L., Laforteza, B. N., & Toste, F. D. (2006). Gold(I)-Catalyzed Synthesis of Dihydropyrans. Journal of the American Chemical Society.

  • Feng, J., et al. (2012). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters.

  • Kaur, H., & Singh, V. (2014). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate.

  • Sherry, B. D., & Toste, F. D. (2006). Gold(I)-catalyzed synthesis of dihydropyrans. Journal of the American Chemical Society, 128(25), 8132-8133.

  • Sherry, B. D., Maus, L., Laforteza, B. N., & Toste, F. D. (2006). Gold(I)‐Catalyzed Synthesis of Dihydropyrans. ChemInform, 37(44).

  • Wolfe, J. P. (2013). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. NIH Public Access, 19(21), 7905-7917.

  • Wang, Y., et al. (2023). Diastereo- and Enantioselective Synthesis of Functionalized Dihydropyrans via an Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence. Organic Letters.

  • Sherry, B. D., & Toste, F. D. (2006). Gold(I)-Catalyzed Synthesis of Dihydropyrans. Figshare.

  • BYJU'S. (n.d.). Diels Alder Reaction Mechanism. BYJU'S.

  • BenchChem. (2025). Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis. BenchChem.

  • Alonso, I., & García-Castro, M. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31693–31704.

  • Kiss, A., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 700.

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2003). Domino reaction of anilines with 3,4-dihydro-2H-pyran catalyzed by cation-exchange resin in water: an efficient synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Green Chemistry, 5(5), 592-594.

  • Ghorai, M. K., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963.

  • Ghorai, M. K., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963.

  • Organic Chemistry Portal. (2020). 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.

  • Gual-Frau, J., Izquierdo, J., & Dydio, P. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI.

  • Alonso, I., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3080.

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649.

  • Organic Chemistry Portal. (2018). Synthesis of 3,4-dihydropyran-2-ones. Organic Chemistry Portal.

  • Ghorai, M. K., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.

  • Li, Y., et al. (2017). Palladium(ii)-catalyzed direct alkenylation of dihydropyranones. Organic & Biomolecular Chemistry, 15(31), 6546-6550.

  • Mbuya, K. P., et al. (2020). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 18(33), 6483-6493.

  • Fernández-Ibáñez, M. Á. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(4), 253.

  • Bishop, J. (2010). Dihydropyran Formation by a Two Step Process. Digital Commons @ Butler University.

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia.

  • Organic Chemistry Portal. (2018). Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal.

  • Alonso, I., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. National Center for Biotechnology Information.

  • Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3(17), 3207-3212.

  • Smith, C. J., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters.

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal.

  • Kumar, M., & Shaw, A. K. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 20(48), 9618-9624.

  • ResearchGate. (n.d.). Hetero-Diels-Alder Reactions. ResearchGate.

  • Smith, C. J., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters.

  • University of Liverpool Repository. (n.d.). enantioselective diels-alder reactions of 2h-pyrans. University of Liverpool Repository.

  • ResearchGate. (2025). Gold(I)-Catalyzed Domino Reaction for Furopyrans Synthesis. ResearchGate.

  • Organic Chemistry Portal. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal.

  • ResearchGate. (2025). ChemInform Abstract: Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. ResearchGate.

Sources

Application Notes & Protocols: A Forward-Looking Approach to the Synthesis of Pyranoquinolones from Dihydropyran Precursors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are designed for researchers, medicinal chemists, and professionals in drug development. They provide a comprehensive overview of a prospective synthetic strategy for pyranoquinolones, a class of heterocyclic compounds of significant pharmacological interest, starting from dihydropyran precursors. While established literature predominantly focuses on constructing the pyran ring in situ, this guide explores a novel and mechanistically distinct approach.

Introduction: The Significance of Pyranoquinolones and a Novel Synthetic Horizon

Pyranoquinolones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of the pyran and quinolone ring systems creates a unique chemical architecture that has proven to be a fertile ground for the development of new therapeutic agents.

Currently, the dominant synthetic routes to pyranoquinolones involve multicomponent reactions or the annulation of a pyran ring onto a pre-existing quinolone core, often starting from 4-hydroxyquinolones and reacting them with various carbon sources like unsaturated aldehydes or propargylic alcohols.[1][3] While effective, these methods build the pyran ring from acyclic precursors. This guide proposes a convergent and potentially more modular approach: the use of pre-formed dihydropyran rings as key building blocks. This strategy, centered around the powerful hetero-Diels-Alder (HDA) reaction, offers the potential for greater control over stereochemistry and substitution patterns on the pyran moiety.

The Core Concept: An Inverse-Electron-Demand Hetero-Diels-Alder (IED-HDA) Strategy

The central hypothesis of this application note is the reaction of a dihydropyran, acting as an electron-rich dienophile, with a reactive quinolone-based heterodiene in an inverse-electron-demand hetero-Diels-Alder (IED-HDA) cycloaddition.[4][5] The key to this approach is the in situ generation of a highly reactive ortho-quinone imine methide from a suitable 4-hydroxyquinolone precursor.

The proposed reaction mechanism is outlined below:

IED_HDA_Mechanism cluster_0 In Situ Generation of Heterodiene cluster_1 Cycloaddition Step cluster_2 Final Product Formation HQ 4-Hydroxyquinolone QI ortho-Quinolone Imine (Reactive Heterodiene) HQ->QI Oxidation Ox Oxidant (e.g., Ag2CO3, IBX) Ox->QI TS [4+2] Transition State QI->TS DHP 3,4-Dihydro-2H-pyran (Dienophile) DHP->TS Adduct Cycloadduct (Tetrahydropyranoquinolone) TS->Adduct Concerted Cycloaddition Aromatization Aromatization (e.g., mild oxidation or tautomerization) Adduct->Aromatization Final_Product Pyranoquinolone Aromatization->Final_Product

Caption: Proposed IED-HDA reaction pathway for pyranoquinolone synthesis.

This strategy is analogous to the successful synthesis of 1,4-benzoxazines from aminophenols and dihydropyrans, where an ortho-quinone imine is generated in situ and trapped by the dihydropyran.[6] The electron-withdrawing nature of the quinolone carbonyl group is expected to lower the LUMO of the ortho-quinone imine methide, facilitating the reaction with the electron-rich double bond of the dihydropyran (the HOMO).

Experimental Design and Protocols

The following protocols are presented as a robust starting point for researchers wishing to explore this novel synthetic route. They are designed to be self-validating, with clear checkpoints for characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted 4-Hydroxy-2-quinolone≥98%Commercially AvailableSubstrate
3,4-Dihydro-2H-pyran≥98%Commercially AvailableDienophile
Silver (I) Carbonate (Ag₂CO₃)Reagent GradeCommercially AvailableOxidant
2-Iodoxybenzoic acid (IBX)Reagent GradeCommercially AvailableAlternative Oxidant
Toluene / Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Celite®---Commercially AvailableFiltration Aid
Protocol 1: Silver-Mediated Oxidative [4+2] Cycloaddition

This protocol utilizes silver carbonate, a mild oxidant, to generate the reactive ortho-quinone imine methide in situ.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 4-hydroxy-2-quinolone (1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add silver carbonate (2.0 mmol, 2.0 eq.) and a magnetic stir bar.

  • Solvent and Dienophile: Add anhydrous toluene (20 mL), followed by 3,4-dihydro-2H-pyran (3.0 mmol, 3.0 eq.).

  • Reaction Execution: Protect the flask from light by wrapping it in aluminum foil. Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the 4-hydroxyquinolone starting material. The expected reaction time is 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the silver salts, washing the pad with DCM (3 x 15 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrahydropyranoquinolone cycloadduct.

  • Aromatization (Optional): The isolated cycloadduct can be aromatized to the final pyranoquinolone by treatment with a mild oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like DCM or toluene at room temperature.

Protocol 2: IBX-Mediated Cycloaddition at Ambient Temperature

This protocol employs the hypervalent iodine reagent IBX, which can often effect oxidations under milder conditions.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend IBX (1.2 mmol, 1.2 eq.) in anhydrous DCM (10 mL).

  • Reagent Addition: Add the substituted 4-hydroxy-2-quinolone (1.0 mmol, 1.0 eq.) to the suspension.

  • Dienophile Addition: Add 3,4-dihydro-2H-pyran (3.0 mmol, 3.0 eq.) to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times are typically in the range of 4-12 hours.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1 to work up and purify the product.

  • Aromatization: If necessary, proceed with the aromatization step as described in Protocol 1.

Expected Outcomes and Data Interpretation

The successful execution of these protocols should yield novel tetrahydropyrano[3,2-c]quinolone derivatives. The initial cycloadduct is expected to be a diastereomeric mixture, the ratio of which will depend on the substitution patterns of the reactants and the reaction conditions.

ParameterExpected Outcome / ObservationAnalytical Technique
Reaction Monitoring Disappearance of 4-hydroxyquinolone spot and appearance of new, less polar product spot(s) on TLC.TLC, LC-MS
Product Isolation Purified product as a white or pale yellow solid.Column Chromatography
Structural Confirmation ¹H NMR: Appearance of new aliphatic protons corresponding to the dihydropyran ring and disappearance of the vinylic proton of the quinolone.¹H & ¹³C NMR
Mass spectrum corresponding to the [M+H]⁺ of the expected cycloadduct.HRMS
Stereochemistry The relative stereochemistry of the cycloadducts can be determined by advanced NMR techniques such as NOESY.2D NMR

Causality and Experimental Choices

  • Choice of Oxidant: Silver carbonate is chosen for its mildness and heterogeneous nature, which can simplify work-up.[7] IBX is a non-metallic alternative that often works at room temperature but can have solubility issues.

  • Excess Dienophile: An excess of dihydropyran is used to ensure efficient trapping of the transient ortho-quinone imine methide, maximizing the yield of the desired cycloadduct.

  • Anhydrous Conditions: The reactive intermediates are sensitive to moisture, which can lead to side reactions. Therefore, anhydrous solvents and an inert atmosphere are crucial for success.

  • Aromatization Step: The initial [4+2] cycloaddition is expected to form a non-aromatic, fused heterocyclic system. A subsequent oxidation or tautomerization step is often necessary to achieve the fully aromatic pyranoquinolone scaffold.

Workflow Visualization

The overall experimental workflow can be visualized as follows:

Experimental_Workflow Start Start: Select Substrates (4-Hydroxyquinolone & Dihydropyran) Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Start->Setup Addition Add Reagents (Quinolone, Oxidant, Dihydropyran) Setup->Addition Reaction Execute Reaction (Heating or RT, Stirring) Addition->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Reaction Work-up (Filtration, Extraction) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Characterize Characterize Cycloadduct (NMR, HRMS) Purify->Characterize Aromatize Aromatization Step (e.g., with DDQ) Characterize->Aromatize If necessary Final_Characterize Characterize Final Product (NMR, HRMS, etc.) Aromatize->Final_Characterize

Caption: General experimental workflow for the proposed synthesis.

Conclusion and Future Outlook

The synthesis of pyranoquinolones from dihydropyran precursors represents an underexplored but highly promising area of research. The inverse-electron-demand hetero-Diels-Alder reaction provides a robust theoretical framework for developing such a methodology. The protocols outlined in this guide offer a logical and scientifically sound starting point for researchers to investigate this novel transformation. Success in this area would not only provide a new tool for the synthesis of these important heterocycles but also open up new avenues for creating diverse and complex molecular architectures for drug discovery.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. Available at: [Link]

  • Nightingale, D. V., & Reusch, W. H. (1957). The Synthesis of Pyrano[3,2-c]quinolines. The Journal of Organic Chemistry, 22(9), 1010-1012. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Romdhane, A., & Ben Jannet, H. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S373-S378. Available at: [Link]

  • Borah, B., Dwivedi, K. D., & Chowhan, L. R. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds. Available at: [Link]

  • Li, C.-J., & Chan, T.-H. (2003). Domino reaction of anilines with 3,4-dihydro-2H-pyran catalyzed by cation-exchange resin in water: an efficient synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Green Chemistry, 5, 527-529. Available at: [Link]

  • Chapman, A. K., et al. (2021). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Sustainable Chemistry & Engineering, 9(34), 11439–11447. Available at: [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. Available at: [Link]

  • Doyle, M. P., Hu, W., & Valenzuela, M. V. (2001). Asymmetric hetero-Diels–Alder reaction catalyzed by dirhodium(II) carboxamidates. Proceedings of the National Academy of Sciences, 98(20), 11112-11116. Available at: [Link]

  • Palasz, A. (2013). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 18(9), 10846-10884. Available at: [Link]

  • Kamali, M., Mobaraki, A., & Shirpak, Z. (2025). Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. Scientific Reports. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • ResearchGate. (n.d.). Hetero-Diels-Alder Reactions. Retrieved from [Link]

  • Beccalli, E. M., et al. (2021). Recent Advances in the Domino Annulation Reaction of Quinone Imines. Molecules, 26(18), 5585. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Dihydropyran-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and medicinally significant compounds.[1] Its intrinsic structural features often confer favorable pharmacokinetic properties, rendering it a cornerstone in modern drug discovery and development. This comprehensive guide provides an in-depth exploration of the primary synthetic strategies for constructing dihydropyran-based compounds. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and detailed, step-by-step experimental protocols. This document is designed to serve as a practical resource for researchers at all levels, from academic laboratories to industrial drug development settings.

Introduction: The Significance of the Dihydropyran Core

Dihydropyrans are six-membered heterocyclic compounds characterized by the presence of an oxygen atom and a single double bond within the ring structure. This structural unit is a key component in numerous compounds with diverse and potent pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1] A notable example is the non-peptidic protease inhibitor Tipranavir, used in the treatment of HIV, which features a dihydropyran core.[1] Beyond their direct biological relevance, dihydropyrans are also invaluable synthetic intermediates, most notably as protecting groups for alcohols and amines, forming tetrahydropyranyl (THP) ethers that are stable under a wide range of reaction conditions.[2][3]

The versatility and importance of the dihydropyran framework have spurred the development of numerous synthetic methodologies for its construction. This guide will focus on the most robust and widely employed of these strategies, providing both the theoretical basis and practical instructions for their successful implementation.

Key Synthetic Strategies for Dihydropyran Synthesis

The construction of the dihydropyran ring can be achieved through several powerful synthetic transformations. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the nature of the available starting materials. We will explore three of the most prominent and versatile approaches:

  • Hetero-Diels-Alder Reaction: A powerful cycloaddition strategy for the direct formation of the six-membered ring.

  • Ferrier Rearrangement: A classic method for the synthesis of 2,3-unsaturated glycosides, which are a class of dihydropyrans.

  • Transition-Metal Catalyzed Cyclizations: Modern and efficient methods that offer unique pathways to functionalized dihydropyrans.

The Hetero-Diels-Alder (HDA) Reaction: A Convergent Approach

The hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis, providing an atom-economical and often stereocontrolled route to dihydropyran rings.[4] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile containing a heteroatom, in this case, an oxygen atom.[5] The reaction can be classified based on the electronic demand of the reactants as either a normal electron-demand HDA (electron-rich diene and electron-poor dienophile) or an inverse electron-demand HDA (electron-poor diene and electron-rich dienophile).[4]

Mechanistic Principles of the Hetero-Diels-Alder Reaction

The HDA reaction is a pericyclic reaction that proceeds through a concerted, cyclic transition state.[5] The stereochemistry of the starting materials is retained in the product, making it a highly stereospecific reaction. The use of chiral Lewis acid catalysts has been instrumental in the development of enantioselective HDA reactions, which are crucial for the synthesis of optically pure dihydropyrans for pharmaceutical applications.[4][6] These catalysts coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction while creating a chiral environment that directs the stereochemical outcome.[7][8]

General Protocol for a Catalytic, Enantioselective Hetero-Diels-Alder Reaction

This protocol outlines a general procedure for the synthesis of enantioenriched dihydropyrans using a chiral bis(oxazoline)-copper(II) complex as the catalyst.[6][7]

Materials:

  • α,β-Unsaturated carbonyl compound (heterodiene)

  • Enol ether (dienophile)

  • Chiral bis(oxazoline) ligand

  • Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (0.2-10 mol%) and Cu(OTf)₂ (0.2-10 mol%) in anhydrous DCM. Stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Addition of Reactants: To the cooled catalyst solution, add the α,β-unsaturated carbonyl compound (1.0 equivalent) followed by the slow, dropwise addition of the enol ether (1.2-2.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran.[9]

Detailed Experimental Example: Synthesis of a Chiral Dihydropyran

Synthesis of (2R,3S)-2-Phenyl-3-acetyl-2,3-dihydro-4H-pyran

This example illustrates the enantioselective HDA reaction between (E)-1-phenyl-2-buten-1-one and ethyl vinyl ether, catalyzed by a chiral Cu(II)-bis(oxazoline) complex.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
(E)-1-phenyl-2-buten-1-one146.181.46 g10.01.0
Ethyl vinyl ether72.111.80 mL20.02.0
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)376.48188 mg0.50.05
Copper(II) triflate361.66181 mg0.50.05
Anhydrous DCM-50 mL--

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the chiral bis(oxazoline) ligand (188 mg, 0.5 mmol) and copper(II) triflate (181 mg, 0.5 mmol).

  • Add anhydrous DCM (20 mL) and stir the resulting solution at room temperature for 1 hour.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add (E)-1-phenyl-2-buten-1-one (1.46 g, 10.0 mmol) dissolved in anhydrous DCM (10 mL).

  • Slowly add ethyl vinyl ether (1.80 mL, 20.0 mmol) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 24 hours, monitoring by TLC (eluent: 9:1 hexanes/ethyl acetate).

  • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, 95:5 hexanes/ethyl acetate) to yield the product as a colorless oil.

The Ferrier Rearrangement: A Gateway to Unsaturated Glycosides

The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals (1,2-unsaturated sugars).[10] This reaction involves a nucleophilic substitution with an allylic rearrangement, providing a versatile route to dihydropyran derivatives.[10][11]

Mechanistic Insights into the Ferrier Rearrangement

The reaction is typically catalyzed by a Lewis acid, which activates the glycal by coordinating to the endocyclic oxygen. This facilitates the departure of the C3 substituent (often an acetate or other leaving group), leading to the formation of a delocalized allyloxocarbenium ion.[10] A nucleophile, such as an alcohol, then attacks this intermediate at the anomeric carbon (C1), resulting in the formation of the 2,3-unsaturated glycoside with the double bond shifted.[11]

Ferrier_Rearrangement Start Glycal (with C3 leaving group) Intermediate Allyloxocarbenium Ion Start->Intermediate + Lewis Acid - Leaving Group Product 2,3-Unsaturated Glycoside (Dihydropyran derivative) Intermediate->Product + Nucleophile Reagents Lewis Acid Nucleophile (e.g., ROH)

Caption: The general workflow of the Ferrier Rearrangement.

General Protocol for the Ferrier Rearrangement

Materials:

  • Glycal (e.g., tri-O-acetyl-D-glucal)

  • Alcohol nucleophile

  • Lewis acid catalyst (e.g., BF₃·OEt₂, InCl₃, Sc(OTf)₃)[12]

  • Anhydrous solvent (e.g., DCM, acetonitrile)

  • Triethylamine (Et₃N) or pyridine for quenching

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the glycal (1.0 equivalent) and the alcohol nucleophile (1.2-2.0 equivalents) in the anhydrous solvent.

  • Catalyst Addition: Cool the solution to the desired temperature (typically 0 °C or room temperature) and add the Lewis acid catalyst (0.1-1.0 equivalent) dropwise.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench by adding Et₃N or pyridine to neutralize the Lewis acid.

  • Extraction: Dilute the mixture with the reaction solvent and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Detailed Experimental Example: Synthesis of an Unsaturated Diosgenyl Glycoside

This example is adapted from the synthesis of 2,3-unsaturated diosgenyl glycosides.[11]

Synthesis of Diosgenyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
3,4,6-Tri-O-acetyl-D-glucal272.25272 mg1.01.0
Diosgenin414.63500 mg1.21.2
Boron trifluoride etherate (BF₃·OEt₂)141.930.13 mL1.01.0
Anhydrous DCM-20 mL--

Step-by-Step Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add 3,4,6-tri-O-acetyl-D-glucal (272 mg, 1.0 mmol) and diosgenin (500 mg, 1.2 mmol).

  • Dissolve the solids in anhydrous DCM (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (0.13 mL, 1.0 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (eluent: 7:3 hexanes/ethyl acetate).

  • Quench the reaction by adding triethylamine (0.5 mL).

  • Dilute the mixture with DCM (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, 8:2 hexanes/ethyl acetate) to afford the desired product.

Transition-Metal Catalyzed Synthesis of Dihydropyrans

Modern organometallic chemistry has provided a plethora of new methods for the synthesis of dihydropyrans, often with high levels of efficiency and selectivity. These reactions can proceed through mechanisms distinct from traditional cycloadditions and rearrangements.

Palladium-Catalyzed Oxidative Heck Redox-Relay

A notable example is the palladium-catalyzed oxidative Heck redox-relay strategy for the synthesis of 2,6-trans-tetrahydropyrans, which proceeds via a dihydropyran intermediate.[13] This methodology allows for the construction of complex C-aryl tetrahydropyrans from enantiopure dihydropyranyl alcohols.

Tantalum-Based Metal-Organic Framework (Ta-MOF) Catalyzed Multicomponent Reaction

Another innovative approach involves the use of a reusable tantalum-based metal-organic framework (Ta-MOF) as a nanocatalyst for the one-pot synthesis of 1,4-dihydropyran derivatives.[14][15] This method is an example of green and sustainable chemistry, offering high yields and easy catalyst recovery.[15]

Ta_MOF_Workflow Start Combine Aldehyde, Malononitrile, and Ethyl Acetoacetate Catalyst Add Ta-MOF Nanocatalyst and Solvent (EtOH/H₂O) Start->Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Isolation Add Acetone to Precipitate Catalyst Reaction->Isolation Filtration Filter to Separate Catalyst Isolation->Filtration Purification Concentrate Filtrate and Recrystallize Product Filtration->Purification Filtrate Catalyst_Recycle Wash and Dry Catalyst for Reuse Filtration->Catalyst_Recycle Solid

Caption: Workflow for Ta-MOF catalyzed synthesis of 1,4-dihydropyrans.[14]

Detailed Experimental Protocol: Ta-MOF Catalyzed Synthesis of a 1,4-Dihydropyran Derivative

This protocol is based on the work of Mohajer et al.[15] and provides a general procedure for the synthesis of 1,4-dihydropyran derivatives.[14]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ta-MOF nanocatalyst (3 mg)[14]

  • Ethanol/water (1:1 mixture) (2 mL)

  • Acetone

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Catalyst and Solvent Addition: Add the Ta-MOF nanocatalyst (3 mg) and 2 mL of a 1:1 mixture of ethanol and water.[14]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography.

  • Catalyst Recovery: Upon completion, add 10 mL of acetone to the reaction mixture to precipitate the catalyst. Separate the catalyst by filtration. The catalyst can be washed with water and ethanol, dried, and reused.[14]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.[14]

Aromatic AldehydeProduct Yield (%)
Benzaldehyde95
4-Chlorobenzaldehyde98
4-Nitrobenzaldehyde96
4-Methoxybenzaldehyde92
Table 1: Synthesis of 1,4-dihydropyran derivatives using Ta-MOF nanocatalyst. Data sourced from[14].

Purification and Safety Considerations

Purification Techniques

The purification of dihydropyran derivatives is highly dependent on their physical properties.

  • Flash Column Chromatography: This is the most common method for purifying dihydropyran compounds, especially for solid or high-boiling liquid products. A variety of solvent systems can be employed, such as hexane/ethyl acetate or dichloromethane/methanol, depending on the polarity of the compound.[9]

  • Distillation: For volatile, thermally stable dihydropyran derivatives, fractional distillation can be an effective purification method. The boiling point of 3,4-dihydro-2H-pyran is 86 °C.[3][9]

  • Recrystallization: Solid dihydropyran derivatives can be purified by recrystallization from an appropriate solvent or solvent mixture.

Safety Precautions

3,4-Dihydro-2H-pyran is a highly flammable liquid and vapor.[16][17] It can also form explosive peroxides upon storage, especially in the presence of air and light.[17] Therefore, it is crucial to handle this compound and its derivatives with appropriate safety measures.

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[18]

  • Storage: Store dihydropyran in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[18][19] Commercial preparations often contain inhibitors like hydroquinone to prevent polymerization.[9]

  • Waste Disposal: Dispose of chemical waste in accordance with local regulations.[20]

Conclusion

The synthesis of dihydropyran-based compounds is a rich and evolving field of organic chemistry. The methods outlined in this guide—the hetero-Diels-Alder reaction, the Ferrier rearrangement, and modern transition-metal catalyzed approaches—represent powerful and versatile tools for accessing this important class of heterocycles. By understanding the mechanistic principles behind these reactions and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a wide range of dihydropyran derivatives for applications in drug discovery, natural product synthesis, and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis.
  • Borah, B., Dwivedi, K. D., & Chowhan, L. R. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds, 1-31. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Derivatives.
  • Semantic Scholar. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One.
  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. Retrieved from [Link]

  • Evans, P. A., & Nelson, J. D. (1998). Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry, 63(21), 7576–7579. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Catalytic Synthesis of 1,4-Dihydropyran Derivatives.
  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Loba Chemie. (2016). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to Dihydropyran Building Blocks in Organic Synthesis.
  • Organic Syntheses. (n.d.). 2,3-dihydropyran. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Core Chemistry of Dihydropyran.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Ferrier rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A convenient domino Ferrier rearrangement-intramolecular cyclization for the synthesis of novel benzopyran-fused pyranoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from [Link]

  • ResearchGate. (2000). ChemInform Abstract: Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Retrieved from [Link]

  • National Institutes of Health. (2020). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. Retrieved from [Link]

  • American Chemical Society. (2021). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Retrieved from [Link]

Sources

Application Notes and Protocols for Dihydropyran Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Emergent Potential of Dihydropyran Scaffolds in Combating Microbial Resistance

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents. Within the landscape of medicinal chemistry, heterocyclic compounds have long been a fertile ground for identifying new pharmacophores. Among these, the dihydropyran ring system, a six-membered oxygen-containing heterocycle, has garnered significant attention. Dihydropyran derivatives are not only prevalent in a variety of natural products but are also synthetically accessible, making them attractive scaffolds for drug development.[1] These compounds have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[2][3] This guide provides an in-depth exploration of the synthesis, evaluation, and application of dihydropyran derivatives as antimicrobial and antifungal agents, complete with detailed protocols and field-proven insights to empower researchers in this critical area of study.

Core Concept: The 1,4-Dihydropyran Scaffold

The versatility of the dihydropyran core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The general structure provides multiple sites for chemical modification to optimize antimicrobial potency and selectivity.

Caption: General structure of the 1,4-dihydropyran scaffold with substitution points (R¹-R⁶).

Synthesis of Dihydropyran Derivatives: A Multicomponent Approach

One of the most efficient methods for synthesizing functionalized dihydropyran derivatives is through one-pot multicomponent reactions (MCRs). This strategy offers several advantages, including high atom economy, reduced reaction times, and the ability to generate diverse molecular libraries from simple starting materials. A common MCR involves the condensation of an aldehyde, a malononitrile dimer, and a β-dicarbonyl compound.

Recent advancements have highlighted the use of novel catalysts, such as Tantalum-based Metal-Organic Frameworks (Ta-MOFs), to facilitate this reaction with high efficiency and recyclability.[4][5][6]

Protocol 1: Synthesis of a Model 1,4-Dihydropyran Derivative

This protocol describes the synthesis of Methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate as a representative example.

Principle: This three-component reaction involves the condensation of benzaldehyde, methyl acetoacetate, and malononitrile. The catalyst, in this case, a reusable heterogeneous catalyst like Ta-MOF, activates the carbonyl groups and facilitates the cyclization cascade to form the dihydropyran ring. The choice of a water-ethanol solvent system is often optimal for balancing reactant solubility and promoting the reaction.[4][5]

Materials:

  • Benzaldehyde

  • Methyl acetoacetate

  • Malononitrile

  • Ta-MOF nanostructures (or another suitable catalyst)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (Silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde (1 mmol), methyl acetoacetate (1 mmol), and malononitrile (1 mmol).

  • Add 10 mL of a 1:1 water-ethanol solvent mixture.

  • Add the Ta-MOF catalyst (e.g., 4 mg). The optimal catalyst loading should be determined empirically but is often low for highly active systems.[5]

  • Stir the reaction mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within a short period (e.g., 10-30 minutes) with an efficient catalyst.[4][5]

  • Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • The filtrate contains the product. The product can often be isolated by simple filtration if it precipitates upon completion or by evaporating the solvent followed by recrystallization from a suitable solvent like ethanol to yield the pure dihydropyran derivative.

  • Characterize the final product using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Evaluating Antimicrobial and Antifungal Efficacy

The biological activity of newly synthesized dihydropyran derivatives is primarily assessed by determining their inhibitory and cidal concentrations against a panel of relevant microorganisms.

Workflow for Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis s1 Multicomponent Reaction (Aldehyde, Dicarbonyl, Malononitrile) s2 Catalyst Recovery & Product Isolation s1->s2 s3 Purification (Recrystallization/Chromatography) s2->s3 s4 Structural Characterization (NMR, MS, FTIR) s3->s4 t1 Prepare Stock Solution of Dihydropyran Derivative s4->t1 Pure Compound t2 Primary Screening (e.g., Agar Diffusion Assay) t3 Quantitative Assay: MIC Determination (Broth Microdilution) t2->t3 t4 Cidal Activity Assay (MBC/MFC Determination) t3->t4 a1 Record MIC/MBC/MFC Values t4->a1 Activity Data a2 Structure-Activity Relationship (SAR) Analysis a1->a2 a3 Lead Compound Identification a2->a3

Caption: Experimental workflow from synthesis to antimicrobial evaluation of dihydropyran derivatives.

Antimicrobial and Antifungal Activity Spectrum

Dihydropyran derivatives have shown efficacy against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Rhodococcus equi, Gram-negative bacteria such as Escherichia coli and Shigella dysenteriae, and fungi like Aspergillus fumigatus and Candida albicans.[2][4][5]

Compound Type Microorganism Strain MIC (μg/mL) Reference
Biscoumarin-Dihydropyran HybridS. aureus (MRSA)XJ 753028-16[2]
Biscoumarin-Dihydropyran HybridS. aureus (Vanc-intermediate)Mu508-16[2]
Dihydropyran DerivativeS. aureusATCC 292132-16[3]
Ta-MOF (Catalyst/Agent)Aspergillus fumigatusPTCC 5009128[5]
Ta-MOF (Catalyst/Agent)Staphylococcus epidermidisPTCC 143564[5]
Ta-MOF (Catalyst/Agent)Escherichia coliPTCC 1399256[5]

Note: The Ta-MOF itself was also tested and showed antimicrobial properties, with MICs reported between 16-256 μg/mL.[4]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[5]

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A serial dilution of the dihydropyran derivative is prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added to each well. Growth is assessed after incubation.

Materials:

  • Synthesized dihydropyran derivative

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of the dihydropyran derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed a non-inhibitory level (typically ≤1%).

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar plate overnight. Suspend several colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock compound solution to the first well of a row (e.g., column 1), resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

    • This creates a gradient of compound concentrations. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density. A viability dye like resazurin can also be added; a color change from blue to pink indicates viable cells.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: This assay is a follow-up to the MIC test to determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism). It involves subculturing the contents from the clear wells of the MIC plate onto agar plates to see if any viable organisms remain.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these wells.

  • Spread the aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the agar plates under the same conditions as the MIC test.

  • The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the subculture plate).

Structure-Activity Relationship (SAR) and Mechanism of Action

Understanding the relationship between the chemical structure of dihydropyran derivatives and their biological activity is crucial for designing more potent compounds. Studies have shown that the nature and position of substituents on the pyran ring significantly influence their antimicrobial efficacy.[7][8] For instance, the addition of certain electron-withdrawing or lipophilic groups can enhance activity, potentially by improving cell penetration or interaction with a molecular target.[2]

The precise mechanism of action for many dihydropyran derivatives is still under investigation, but potential targets include:

  • Cell Wall Synthesis Inhibition: Similar to many heterocyclic antimicrobials, they may interfere with the enzymes responsible for peptidoglycan or chitin synthesis.

  • Protein Synthesis Inhibition: They could bind to ribosomal subunits, disrupting the translation process.

  • Nucleic Acid Synthesis Inhibition: Interference with DNA gyrase or other enzymes involved in DNA replication and repair is another plausible mechanism.[9]

  • Membrane Disruption: Some derivatives may intercalate into the microbial cell membrane, leading to depolarization and cell death.

Proposed Mechanism of Action Pathway

G cluster_cell Microbial Cell cluster_targets Potential Intracellular Targets compound Dihydropyran Derivative membrane Cell Membrane compound->membrane Cell Penetration t1 Cell Wall Synthesis (e.g., Peptidoglycan) compound->t1 Inhibition t2 Protein Synthesis (Ribosomes) compound->t2 Inhibition t3 DNA Replication (e.g., DNA Gyrase) compound->t3 Inhibition death Microbial Death or Growth Inhibition t1->death Cell Lysis t2->death Growth Arrest t3->death Apoptosis/Death

Caption: Potential mechanisms of antimicrobial action for dihydropyran derivatives.

Conclusion and Future Perspectives

Dihydropyran derivatives represent a promising and versatile class of compounds in the fight against microbial infections. Their synthetic tractability through methods like multicomponent reactions allows for the rapid generation of diverse chemical libraries for screening. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds. Future research should focus on elucidating their precise mechanisms of action, optimizing their pharmacokinetic and toxicological profiles, and exploring their potential in combination therapies to overcome existing drug resistance. The continued exploration of structure-activity relationships will be paramount in designing the next generation of dihydropyran-based antimicrobial agents.

References

  • Ahmad, I., Jasim, S. A., Yasin, G., Al-Gheethi, A., Al-Shabib, N. A., & Hammid, A. T. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 1004537. [Link]

  • Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. Available at: [Link]

  • Li, J., Wang, X., Chen, Z., Chen, J., & Wen, H. (2015). Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 20(6), 10146–10161. [Link]

  • Li, J., et al. (2016). Synthesis of Biscoumarin and Dihydropyran Derivatives as Two Novel Classes of Potential Anti-Bacterial Derivatives. Archives of Pharmacal Research, 39(10), 1349-1355. [Link]

  • Wen, H. (2017). Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity. SciSpace. [Link]

  • Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. ResearchGate. [Link]

  • Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. ResearchGate. [Link]

  • Li, J., et al. (2015). Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. Molecules, 20(6), 10146-10161. [Link]

  • Li, J., et al. (2015). Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. MDPI. [Link]

  • Sarker, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(9), e29828. [Link]

  • Chen, J., et al. (2007). Synthesis, Antifungal Activity, and Structure–Activity Relationships of Coruscanone A Analogs. Journal of Natural Products, 70(8), 1269-1273. [Link]

  • Pharmaguideline. (n.d.). SOP for Antimicrobial Effectiveness Testing. Pharmaguideline. [Link]

  • Ramiz, M. M., et al. (2010). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Archives of Pharmacal Research, 33(5), 647-654. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Molecules, 29(4), 868. [Link]

  • Sarker, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • James, K. D., et al. (2017). Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 61(2), e01929-16. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083. [Link]

  • JETIR. (2021). A Mini Review: Antibacterial and Antimicrobial application of derivative Dicoumarol metal Complexes in coordination with drugs. JETIR. [Link]

  • Slideshare. (n.d.). Mechanism of action of antimicrobial agents. Slideshare. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, providing potential causes and actionable solutions.

Question 1: Why is the yield of my final product, 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, consistently low after the hydrolysis step?

Answer:

Low yields following the hydrolysis of the precursor ester (e.g., methyl or ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate) are a common challenge. The primary causes often relate to incomplete reaction, side reactions, or product degradation.

Potential Causes and Solutions:

  • Incomplete Hydrolysis: The hydrolysis of esters, particularly sterically hindered ones, can be slow.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider using a stronger base or a co-solvent to improve the solubility of the ester.

  • Side Reactions: The dihydropyran ring can be sensitive to harsh reaction conditions.

    • Solution: Employ milder hydrolysis conditions. For instance, instead of a strong base like sodium hydroxide at high temperatures, consider using lithium hydroxide in a mixture of tetrahydrofuran and water at room temperature. Enzymatic hydrolysis can also be an effective method for selective hydrolysis under mild conditions.[1]

  • Product Degradation: The carboxylic acid product may be unstable under the reaction or work-up conditions, especially if strong acids are used for neutralization.

    • Solution: After hydrolysis, carefully neutralize the reaction mixture with a mild acid (e.g., citric acid or ammonium chloride solution) at low temperatures (0-5 °C) to avoid any potential degradation of the product.

  • Difficulties in Product Isolation: The product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor for more efficient extraction of polar products.

Question 2: I am observing multiple spots on my TLC plate after the Knoevenagel condensation to form the dihydropyran ring. What are the likely side products and how can I minimize them?

Answer:

The Knoevenagel condensation is a powerful tool for forming the dihydropyran ring, but it can be prone to side reactions if not properly controlled.[2][3]

Potential Side Products and Minimization Strategies:

  • Michael Adducts: The initial Knoevenagel adduct can undergo a Michael addition with another molecule of the active methylene compound.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the active methylene compound slowly to the reaction mixture can help to minimize its concentration and reduce the likelihood of Michael addition.

  • Self-Condensation of the Aldehyde/Ketone: If a strong base is used, the aldehyde or ketone starting material can undergo self-condensation (an aldol reaction).[2][3]

    • Solution: Use a weak base as a catalyst, such as piperidine or pyridine.[2] The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and catalyst, can be particularly effective.[3][4]

  • Formation of Isomers: The initial condensation product can exist as E/Z isomers, which may equilibrate to the more stable isomer over time.[3]

    • Solution: Allow the reaction to stir for a sufficient amount of time to allow for equilibration to the thermodynamically more stable product. The choice of solvent can also influence the isomeric ratio.

Question 3: My purified 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid appears to be unstable and polymerizes upon storage. How can I improve its stability?

Answer:

Dihydropyran derivatives can be susceptible to polymerization, especially in the presence of acid traces.[5]

Stabilization Strategies:

  • Thorough Purification: Ensure that all traces of acidic catalysts used during the synthesis are removed. A wash with a mild basic solution, such as saturated sodium bicarbonate, during the work-up is recommended.[5]

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is ideal).

  • Addition of Inhibitors: For long-term storage, consider adding a small amount of a polymerization inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT).[5] These can be removed before use by passing the compound through a column of activated alumina.[5]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid?

The synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the formation of the corresponding ester, followed by hydrolysis. A common and effective method for the synthesis of the dihydropyran ring is a multi-component reaction that is a variation of the Knoevenagel condensation.[6][7] An alternative route described in the patent literature involves the alkylation of methyl acetoacetate with 1-bromo-3-chloropropane, followed by O-alkylation to form the dihydropyran ring.[8]

What are the critical reaction parameters to control for a successful synthesis?
  • Temperature: Many of the reaction steps, particularly the Knoevenagel condensation and the subsequent cyclization, are sensitive to temperature. Careful temperature control is crucial to minimize side reactions.

  • Catalyst Choice and Loading: The choice of catalyst, whether it's a base for the Knoevenagel condensation or an acid for cyclization, is critical. The catalyst loading should be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Solvent: The choice of solvent can significantly impact the reaction outcome, influencing solubility, reaction rates, and even the stereoselectivity of the reaction.

  • Purity of Starting Materials: The purity of the starting materials is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification. For instance, commercial 3,4-dihydro-2H-pyran often contains polymerization inhibitors that should be removed before use.[5]

What are the best practices for the purification of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid?

Given the polar nature of the carboxylic acid and the potential for impurities, a multi-step purification strategy is often necessary.

Purification StepDescriptionKey Considerations
Aqueous Work-up Removal of water-soluble impurities and catalyst residues.Use a mild base wash (e.g., saturated sodium bicarbonate) to remove any residual acid catalyst.[5]
Crystallization A powerful technique for purifying solid compounds.The choice of solvent is critical. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
Column Chromatography For removing closely related impurities.Due to the acidic nature of the product, using silica gel can sometimes be problematic. Consider using a less acidic stationary phase like neutral or basic alumina.[5] For highly polar compounds, reverse-phase chromatography (C18) may be a suitable alternative.[5]

Experimental Workflow and Troubleshooting Diagram

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Starting Materials (e.g., Methyl Acetoacetate, Aldehyde) knoevenagel Knoevenagel Condensation (Formation of Dihydropyran Ester) start->knoevenagel hydrolysis Ester Hydrolysis knoevenagel->hydrolysis impurities Impurities Present knoevenagel->impurities Issue product 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid hydrolysis->product low_yield Low Yield hydrolysis->low_yield Issue instability Product Instability product->instability Issue optimize_hydrolysis Optimize Hydrolysis Conditions (Time, Temp, Base) low_yield->optimize_hydrolysis Address control_condensation Control Condensation (Stoichiometry, Catalyst) impurities->control_condensation Address proper_storage Proper Purification & Storage instability->proper_storage Address

Caption: Synthetic workflow and troubleshooting guide.

References

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Available from: [Link]

  • ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate - ChemSynthesis. Available from: [Link]

  • CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents.
  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions - Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Effect of hydroxyl group substituents on pyran ring on hydrolysis rate of benzoates - PubMed. Available from: [Link]

  • 2,3-dihydropyran - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers. Available from: [Link]

  • 3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal. Available from: [Link]

  • Knoevenagel condensation - Wikipedia. Available from: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available from: [Link]

  • Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate - MySkinRecipes. Available from: [Link]

  • Knoevenagel condensation - L.S.College, Muzaffarpur. Available from: [Link]

Sources

Technical Support Center: Optimizing Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dihydropyrans are privileged heterocyclic scaffolds found in a vast array of natural products and pharmaceutical agents.[1][2] Their synthesis, most commonly achieved via the hetero-Diels-Alder (HDA) reaction, is a cornerstone of modern organic synthesis.[1][2][3] This involves the [4+2] cycloaddition of a diene and a dienophile containing a heteroatom.[3] Specifically, the reaction between an α,β-unsaturated carbonyl compound (heterodiene) and an electron-rich alkene (heterodienophile) provides a powerful and atom-economical route to the dihydropyran core.[1][4][5]

Despite its utility, the optimization of dihydropyran synthesis can be challenging. Researchers frequently encounter issues with reaction rate, yield, side product formation, and stereoselectivity.[6][7] This guide serves as a dedicated technical support resource, providing field-proven insights and evidence-based solutions to common problems encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing dihydropyrans?

A1: The inverse-electron-demand hetero-Diels-Alder (IED-HDA) reaction is arguably the most powerful and widely used method.[4][8] This reaction involves an electron-poor heterodiene (like an α,β-unsaturated ketone or aldehyde) reacting with an electron-rich heterodienophile (like an enol ether or vinyl sulfide).[5][9] The use of Lewis acid catalysts is common to accelerate the reaction and control selectivity.[1][4][5][9]

Q2: How do I choose the right catalyst for my hetero-Diels-Alder reaction?

A2: Catalyst selection is critical and depends on the specific substrates and desired outcome (e.g., high yield, diastereoselectivity, or enantioselectivity).

  • For general rate acceleration: Standard Lewis acids like SnCl₄, AlCl₃, or ZnCl₂ are effective.[6]

  • For enantioselective synthesis: Chiral Lewis acid complexes are required. Highly successful examples include those derived from copper(II) with bis(oxazoline) ligands (Cu(II)-BOX)[1][4][5][9] or Iron(III) with chiral chelating ligands.[10] These catalysts can achieve high enantiomeric excess with low catalyst loadings, sometimes as low as 0.2 mol%.[4][5]

Q3: What is a typical starting point for reaction conditions?

A3: A good starting point is to react the heterodiene and heterodienophile in a 1:1 to 1:1.5 ratio in a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) or toluene at room temperature.[6] If the reaction is slow, the addition of a Lewis acid catalyst (5-10 mol%) is recommended.[6] If thermal activation is needed, start screening temperatures from ambient up to 80-100°C.[6] Always monitor the reaction by Thin-Layer Chromatography (TLC) or another suitable analytical technique.[6][11]

Q4: Can solvent choice significantly impact the reaction outcome?

A4: Yes, absolutely. The solvent can influence reaction rates and even selectivity. While non-polar solvents are common, polar solvents have been shown to accelerate certain Diels-Alder reactions.[6][12] For instance, fluorinated alcohols can have a positive effect on efficiency and selectivity.[13] It is often worthwhile to screen a range of solvents with varying polarities, from toluene and dichloromethane to more polar options like acetonitrile or even aqueous media in specific cases.[6][14]

Troubleshooting Guide

This section addresses specific experimental problems in a "Problem → Probable Cause → Solution" format.

Problem 1: Low or No Conversion to Dihydropyran Product
  • Probable Cause 1: Insufficient Reactivity of Starting Materials. The electronic properties of the diene and dienophile may not be sufficiently matched for the cycloaddition to occur readily. The energy gap between the HOMO of the dienophile and the LUMO of the diene may be too large.

    • Solution (Causality-Based):

      • Introduce a Catalyst: Add a Lewis acid catalyst (e.g., Cu(OTf)₂, Fe(OTf)₃, SnCl₄) at 5-10 mol%.[6][10] The Lewis acid coordinates to the carbonyl oxygen of the heterodiene, which lowers its LUMO energy, making it a more potent electrophile and accelerating the reaction.[6]

      • Increase Temperature: Gently heat the reaction (e.g., to 40-80°C).[14] This provides the necessary activation energy for the cycloaddition. However, be cautious, as excessive heat can lead to decomposition or side reactions.[6]

      • Increase Reactant Concentration: Running the reaction at a higher molarity can increase the frequency of effective molecular collisions.

  • Probable Cause 2: Catalyst Inactivation. Trace amounts of water or other protic impurities in the reagents or solvent can hydrolyze and deactivate sensitive Lewis acid catalysts.

    • Solution (Causality-Based):

      • Use Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Handle air- and moisture-sensitive catalysts under an inert atmosphere (Nitrogen or Argon).[6]

      • Add Molecular Sieves: The addition of activated 4Å molecular sieves can scavenge trace water from the reaction medium without interfering with the desired chemistry.[15]

Problem 2: Formation of Multiple Products or Significant Side Products
  • Probable Cause 1: Polymerization or Decomposition. This is common when using high temperatures or highly reactive starting materials.[6] The dienophile (e.g., enol ether) or diene can polymerize under acidic or thermal stress.

    • Solution (Causality-Based):

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[7][14] For highly active systems, cooling to 0°C or even -78°C can dramatically improve selectivity.[7]

      • Use a Milder Catalyst: Switch from a strong Lewis acid like AlCl₃ to a milder one such as MgBr₂ or a chiral Cu(II)-BOX complex, which often promote the desired reaction under gentler conditions.[5][14]

      • Control Stoichiometry: Start with a 1:1 ratio of reactants. An excess of one component, particularly the more sensitive one, can promote self-reaction pathways.[6]

  • Probable Cause 2: Poor Regio- or Diastereoselectivity. The cycloaddition can proceed through different transition states (endo vs. exo) or with different regiochemistry, leading to a mixture of isomers.[8]

    • Solution (Causality-Based):

      • Optimize the Catalyst: The choice of Lewis acid and its associated ligands has the most profound impact on stereoselectivity. Bulky, sterically demanding chiral catalysts, like those developed by Evans and Feng, are designed to create a chiral pocket that forces the substrates to approach in a highly specific orientation, thus favoring one stereoisomer.[4][5]

      • Vary the Solvent: Solvent polarity can influence the stability of the different transition states.[12][16] Screening solvents is an empirical but effective method to improve diastereomeric ratios.

      • Lower the Temperature: Lower temperatures often enhance selectivity by increasing the energy difference between the competing transition states, favoring the path with the lower activation energy.[7][14]

Data & Workflow Visualization

Table 1: Comparison of Common Lewis Acid Catalysts for HDA Reactions
CatalystTypical Loading (mol%)Common SolventsKey AdvantagesReference
SnCl₄, AlCl₃ 5 - 20CH₂Cl₂, TolueneHigh activity, inexpensive, good for simple systems.[6]
Cu(OTf)₂-BOX 0.2 - 10CH₂Cl₂, THF, Et₂OExcellent enantioselectivity (>90% ee), air-stable catalyst.[4][5]
Fe(OTf)₃-Chiral Ligand 5 - 10CH₂Cl₂Good yields and high enantioselectivity for bicyclic products.[10]
InCl₃ 10 - 20CH₂Cl₂Can mediate highly diastereoselective cyclizations.[7]
Sc(OTf)₃ 1 - 5VariousHighly active and can be used in low loadings.[14]
Diagram 1: General Troubleshooting Workflow

G Start Reaction Start: Low Yield or Selectivity Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Low_Conversion Low Conversion? Check_Purity->Low_Conversion Side_Products Side Products or Poor Selectivity? Low_Conversion->Side_Products No Add_Catalyst Introduce/Change Lewis Acid Catalyst Low_Conversion->Add_Catalyst Yes Lower_Temp Lower Temperature (e.g., RT to -78°C) Side_Products->Lower_Temp Yes Increase_Temp Increase Temperature (e.g., 40-80°C) Add_Catalyst->Increase_Temp Increase_Conc Increase Reactant Concentration Increase_Temp->Increase_Conc Monitor1 Monitor by TLC/GC-MS Increase_Conc->Monitor1 Change_Catalyst Use Milder or Chiral Catalyst Lower_Temp->Change_Catalyst Screen_Solvent Screen Solvents (Polarity) Change_Catalyst->Screen_Solvent Monitor2 Monitor by TLC/GC-MS Screen_Solvent->Monitor2

A decision tree for troubleshooting common issues in dihydropyran synthesis.

Diagram 2: Simplified HDA Reaction Mechanism

G cluster_reactants Reactants cluster_transition Catalyzed Transition State Diene α,β-Unsaturated Carbonyl (Heterodiene) TS [LA-Diene···Dienophile]‡ (Concerted [4+2] Cycloaddition) Diene->TS Dienophile Enol Ether (Heterodienophile) Dienophile->TS Catalyst Lewis Acid (LA) Catalyst->Diene Activates Product Dihydropyran Product TS->Product

Lewis acid activation in a hetero-Diels-Alder cycloaddition reaction.

Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Dihydropyran Synthesis

This protocol describes a representative synthesis using a generic Lewis acid.

  • Preparation: To a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated carbonyl compound (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) to make a ~0.2 M solution.

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0°C) using an ice-water bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., SnCl₄, 0.1 equiv) dropwise via syringe. Stir for 10-15 minutes.

  • Dienophile Addition: Add the enol ether (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the starting material by TLC or GC-MS at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final dihydropyran product.[6]

References

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal. [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]

  • Sordo, J. A., et al. (1995). Solvent effects on hetero Diels–Alder reactions of sulfur dioxide with 1,3-dienes. J. Chem. Soc., Faraday Trans., 91(2), 339-342. [Link]

  • Synfacts. (2024). Enantioselective Synthesis of Dihydropyrans via Fe(III)-Catalyzed Hetero-Diels–Alder Reaction. Thieme, 20(07), 0741. [Link]

  • ACS Publications. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]

  • Tanini, D., & Marradi, M. (2019). Forty Years after “Heterodiene Syntheses with α,β-Unsaturated Carbonyl Compounds”: Enantioselective Syntheses of 3,4-Dihydropyran Derivatives. Chemical Reviews, 119(12), 7430-7485. [Link]

  • ACS Publications. (n.d.). Hetero-Diels-Alder reaction transition structures: reactivity, stereoselectivity, catalysis, solvent effects, and the exo-lone-pair effect. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2020). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 18(34), 6666-6670. [Link]

  • ResearchGate. (n.d.). Hetero-Diels-Alder Reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of Solvent on the Enantioselective Diels-Alder Reaction. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

Sources

Technical Support Center: Synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. Our goal is to equip you with the necessary insights to improve your yield and navigate common experimental challenges.

Synthesis Overview: A Two-Stage Approach

The synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is typically achieved through a two-stage process. The first stage involves the synthesis of the methyl ester precursor, methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. The second stage is the hydrolysis of this ester to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis Methyl_Acetoacetate Methyl Acetoacetate Alkylation Alkylation Methyl_Acetoacetate->Alkylation 1_Bromo_3_chloropropane 1-Bromo-3-chloropropane 1_Bromo_3_chloropropane->Alkylation Halo_Ketone Intermediate Halo-Ketone Alkylation->Halo_Ketone O_Alkylation O-Alkylation (Cyclization) Halo_Ketone->O_Alkylation Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->O_Alkylation Ester_Precursor Methyl 6-methyl-3,4-dihydro- 2H-pyran-5-carboxylate O_Alkylation->Ester_Precursor Ester_Precursor_h Ester Precursor Ester_Precursor->Ester_Precursor_h Purification Acid_Hydrolysis Acidic Hydrolysis (e.g., H₂O/HCl) Ester_Precursor_h->Acid_Hydrolysis Final_Product 6-methyl-3,4-dihydro- 2H-pyran-5-carboxylic acid Acid_Hydrolysis->Final_Product Troubleshooting_Logic Low_Yield Low Yield Observed Identify_Stage Identify Synthesis Stage Low_Yield->Identify_Stage Stage_1 Stage 1: Ester Synthesis Identify_Stage->Stage_1 Problem in Ester Formation Stage_2 Stage 2: Hydrolysis Identify_Stage->Stage_2 Problem in Hydrolysis Check_Alkylation Check Alkylation Conditions (Base, Temp, Time) Stage_1->Check_Alkylation Check_Cyclization Check Cyclization Conditions (Anhydrous, Base Stoichiometry) Stage_1->Check_Cyclization Check_Hydrolysis Check Hydrolysis Conditions (Acid Conc., Temp, Time) Stage_2->Check_Hydrolysis Check_Degradation Investigate Product Degradation (Milder Conditions) Stage_2->Check_Degradation Optimize_Purification Optimize Purification (Distillation, Extraction, Recrystallization) Check_Alkylation->Optimize_Purification Check_Cyclization->Optimize_Purification Check_Hydrolysis->Optimize_Purification Check_Degradation->Optimize_Purification

Technical Support Center: Purification of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary challenges in purifying 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid?

A1: The main challenges stem from its polar nature due to the carboxylic acid group, potential for thermal instability, and the presence of structurally similar impurities from its synthesis. The dihydropyran ring can also be sensitive to strongly acidic or basic conditions, potentially leading to degradation during purification.[1]

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities. The most common and effective methods include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product.

  • Acid-Base Extraction: A highly effective liquid-liquid extraction technique to separate the acidic product from neutral or basic impurities.[2]

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[3]

Q3: How can I assess the purity of my final product?

A3: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and detecting impurities. Mass Spectrometry (MS) can confirm the molecular weight.

Q4: My compound appears to be an oil, but I expect a solid. What should I do?

A4: The presence of residual solvent or impurities can lower the melting point of your compound, causing it to appear as an oil. This phenomenon, known as "oiling out," can also occur during recrystallization if the solution is cooled too quickly or is supersaturated above the compound's melting point.[5] Further purification is likely necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments.

Recrystallization Issues
Problem Probable Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is highly supersaturated with impurities, depressing the melting point.- Cooling is too rapid.- Select a solvent with a lower boiling point.- Add a small amount of a co-solvent in which the compound is more soluble to slow down precipitation.[6]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites.[3][7]- Add a seed crystal of the pure compound.[3]
Low crystal yield. - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent for dissolution.[3]- Ensure the filtration apparatus is pre-heated during hot filtration.[3][5]- Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Colored impurities in the final crystals. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3]
Column Chromatography Issues
Problem Probable Cause(s) Solution(s)
Poor separation of the product from impurities. - The polarity of the solvent system is not optimal.- The column was overloaded with the sample.- Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2 between your compound and the impurities.[3]- Reduce the amount of crude material loaded onto the column.
Peak tailing of the carboxylic acid. - Strong interaction between the acidic proton of the carboxylic acid and the silica gel.- Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[8][9]
Low recovery of the compound from the column. - The compound is highly polar and is irreversibly adsorbed onto the silica gel.- The compound may be degrading on the acidic silica gel.- Increase the polarity of the eluent, potentially using a gradient with a more polar solvent like methanol.- Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.[2][11] Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded or processed separately.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated HCl, until the pH is acidic (pH ~2-3), checking with pH paper. The 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid will precipitate out as a solid.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water to remove any remaining salts, and then dry thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is already of reasonable purity.

  • Solvent Selection: Test the solubility of your crude product in various solvents to find one that dissolves the compound when hot but not when cold. Good starting points for a polar carboxylic acid include ethanol, water, or a mixture of the two.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent to just dissolve it.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and dry them completely.

Workflow and Diagrams

Decision Tree for Purification Strategy

The following workflow can help you decide on the best purification strategy for your crude 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

Purification_Decision_Tree start Crude Product (6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid) is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or very impure? is_solid->is_oily No recrystallize Attempt Recrystallization (Protocol 2) is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction (Protocol 1) is_oily->acid_base Yes column_chrom Perform Column Chromatography is_oily->column_chrom No check_purity Check Purity (HPLC, NMR) acid_base->check_purity recrystallize->check_purity column_chrom->check_purity

Caption: A decision tree for selecting the appropriate purification method.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions | Organic chemistry homework help.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • ResearchGate. (2025, August 9). Synthesis of pyran annulated heterocyclic scaffolds: A highly convenient protocol using dimethylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • BenchChem. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.
  • Pharmaffiliates. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3,4-DIHYDRO-6-METHYL-2H-PYRAN-5-CARBOXYLIC ACID. Retrieved from [Link]

  • MDPI. (n.d.). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Chemsrc. (n.d.). methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2H-Pyran-2,5-diol Isomers.
  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Growing Science. (2019, April 6). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

  • Research NCKU. (1998, March 21). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • ResearchGate. (2025, October 24). In-situ recovery of carboxylic acids from fermentation broths through membrane supported reactive extraction using membrane modules with improved stability. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Pyran Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyran Cyclization Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyran rings. The pyran motif is a cornerstone in numerous natural products and pharmaceuticals, yet its synthesis can be fraught with challenges. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments, ensuring you can troubleshoot effectively and advance your research with confidence.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section provides rapid answers to some of the most common questions encountered during pyran cyclization reactions.

Q1: My reaction is showing low to no yield of the desired pyran. What are the primary factors to investigate?

Low or no product formation is a frequent issue and can often be traced back to several key factors. Primarily, the instability of the target pyran ring might be the culprit, leading to an equilibrium with an open-chain isomer.[1] Additionally, suboptimal reaction conditions, catalyst inefficiency, or the presence of impurities can significantly hinder the reaction. A systematic evaluation of your catalyst, solvent, and temperature is the recommended first step.[2]

Q2: I'm observing a significant amount of side products. What are the most common side reactions in pyran synthesis?

Side product formation is highly dependent on the specific pyran cyclization method being employed. For instance, in multicomponent reactions, the reaction sequence is critical; ensuring the initial Knoevenagel condensation precedes subsequent steps can minimize side products.[2] In Prins cyclizations, alternative reaction pathways can lead to complex mixtures.[3] For 2H-pyrans, the formation of the open-chain dienone is a common side product, favored by less steric hindrance and extended conjugation in the starting materials.[1]

Q3: How can I improve the stereoselectivity of my pyran cyclization?

Achieving high stereoselectivity is a common challenge. The choice of catalyst, solvent, and temperature are all critical levers you can adjust. Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable transition state.[4] For metal-catalyzed reactions, experimenting with different ligands can modulate the steric and electronic environment around the metal center.[4] In cases like the silyl-Prins cyclization, high stereoselectivity can be achieved due to the equatorial disposition of substituents in a chair-like transition state.[5]

Q4: My pyran derivative is acid-sensitive and decomposes during purification on silica gel. What are my options?

Acid-sensitive pyrans are prone to decomposition on standard silica gel. To circumvent this, you can add a small percentage of a mild base, like triethylamine (1-3%), to your eluent.[6] Alternatively, using a less acidic stationary phase such as neutral or basic alumina, or Florisil, is a viable strategy.[6] It is also crucial to thoroughly neutralize any acidic catalyst used in the reaction with a mild base wash (e.g., saturated sodium bicarbonate solution) during the work-up before attempting chromatographic purification.[6]

Part 2: In-Depth Troubleshooting Guides

This section delves deeper into specific problems, providing a logical framework for identifying the root cause and implementing effective solutions.

Guide 1: Low or No Product Yield

Low yields are a frustrating yet common hurdle. This guide will walk you through a systematic approach to diagnose and resolve this issue.

Question: I've set up my pyran cyclization reaction, but upon analysis (TLC, LC-MS, crude NMR), I see very little or none of my desired product. Where do I start troubleshooting?

Answer: A low or non-existent yield points to fundamental problems with the reaction setup, conditions, or the intrinsic stability of the product. Let's break down the troubleshooting process into a logical workflow.

low_yield_troubleshooting start Low or No Yield Observed check_sm Is Starting Material Consumed? start->check_sm sm_present Starting Material Remains check_sm->sm_present No sm_absent Starting Material Consumed check_sm->sm_absent Yes reagent_quality Verify Reagent & Solvent Quality sm_present->reagent_quality product_decomposition Investigate Product Decomposition sm_absent->product_decomposition reaction_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) reagent_quality->reaction_conditions catalyst_activity Evaluate Catalyst Activity reaction_conditions->catalyst_activity solution Improved Yield catalyst_activity->solution side_reactions Identify Side Products product_decomposition->side_reactions purification_loss Assess Losses During Work-up & Purification side_reactions->purification_loss purification_loss->solution

Caption: A logical workflow for troubleshooting low yields in pyran cyclization reactions.

Step 1: Assess Starting Material Consumption

  • Observation: Significant amount of starting material remains.

    • Causality & Solution: This suggests the reaction is not proceeding efficiently.

      • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, as water can quench catalysts and reactants.[5] For instance, commercial 3,4-dihydro-2H-pyran often contains polymerization inhibitors that must be removed before use.[6]

      • Catalyst Activity: The catalyst may be inactive or used in insufficient quantity. For multicomponent reactions, optimizing the catalyst loading is crucial; for example, 20 mol% was found to be optimal in one spiro-4H-pyran synthesis.[2] Consider using a freshly opened or purified catalyst.

      • Reaction Conditions: The temperature may be too low, or the reaction time too short. Incrementally increase the temperature and monitor the reaction progress over a longer period. Conversely, some reactions require lower temperatures to be effective.[7]

  • Observation: Starting material is consumed, but no desired product is formed.

    • Causality & Solution: This points towards product decomposition or the prevalence of side reactions.

      • Product Stability: The pyran product itself might be unstable under the reaction or work-up conditions. 2H-pyrans, for example, can exist in equilibrium with their open-chain dienone form, and this equilibrium is sensitive to substituents, solvent, and temperature.[1]

      • Side Reactions: Competing reaction pathways may be consuming the starting material or an intermediate.[3] Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts.

      • Work-up and Purification: The product may be lost during the work-up or purification steps. This can be due to its solubility in the aqueous layer or decomposition on silica gel.[8]

To efficiently troubleshoot, run a series of small-scale parallel reactions to screen different conditions.

  • Setup: In an array of reaction vials, add your starting materials.

  • Variable Screening:

    • Catalyst: Test different catalysts known to promote the desired transformation (e.g., Lewis acids like TMSOTf, Brønsted acids, or organocatalysts like L-proline).[5][9]

    • Solvent: Screen a range of solvents with varying polarities.[4] Solvent choice can significantly impact the reaction outcome; for example, polar aprotic solvents can stabilize the dienone form in 2H-pyran synthesis, shifting the equilibrium away from the desired product.[1]

    • Temperature: Run the reactions at different temperatures (e.g., -78 °C, 0 °C, room temperature, 60 °C).[5]

  • Monitoring: Monitor each reaction by TLC or LC-MS at regular intervals.

  • Analysis: Compare the outcomes to identify the optimal conditions for proceeding to a larger scale.

Guide 2: Poor Stereoselectivity

Controlling the stereochemical outcome is often paramount in the synthesis of complex molecules.

Question: My reaction produces a mixture of diastereomers, and I'm struggling to achieve the desired stereoisomer. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity arises from small energy differences between the transition states leading to the different stereoisomers. By rationally modifying the reaction conditions, you can often amplify these small differences to favor the formation of one isomer.

FactorCausality and ExplanationRecommended Actions
Temperature Lowering the temperature increases the energy difference required to overcome the activation barriers of competing transition states, thus favoring the pathway with the lower activation energy.[4]Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the diastereomeric ratio.
Catalyst/Ligand The steric and electronic properties of the catalyst and its associated ligands create a specific chiral environment that can favor one direction of approach for the reactants.[4]For metal-catalyzed reactions, screen a library of chiral ligands. For organocatalytic reactions, try different catalyst scaffolds.[4]
Solvent The solvent can influence the geometry of the transition state through solvation effects.Screen a variety of solvents with different polarities and coordinating abilities.[4]
Substrate Control Existing stereocenters in the starting materials can direct the formation of new stereocenters.Consider modifying the substrate to enhance this directing effect.

The high stereoselectivity in many pyran cyclizations can be rationalized by examining the transition state geometry. In the silyl-Prins cyclization, for example, the preferential formation of the cis-2,6-disubstituted dihydropyran is explained by a chair-like transition state where bulky substituents adopt a pseudoequatorial conformation to minimize steric repulsion.[5]

silyl_prins cluster_reactants Reactants cluster_transition_state Chair-like Transition State cluster_product Product alkenylsilyl_alcohol Alkenylsilyl Alcohol ts R1 and R2 in Pseudoequatorial Positions alkenylsilyl_alcohol->ts Lewis Acid (e.g., TMSOTf) aldehyde Aldehyde aldehyde->ts cis_dihydropyran cis-2,6-Disubstituted Dihydropyran ts->cis_dihydropyran High Diastereoselectivity

Caption: Simplified representation of the silyl-Prins cyclization mechanism leading to high diastereoselectivity.

Guide 3: Product Purification and Stability

Isolating the desired pyran in high purity can be as challenging as the synthesis itself.

Question: I have successfully synthesized my pyran derivative, but I'm facing difficulties during purification. The compound seems to be degrading, or it's hard to separate from impurities. What are the best practices for pyran purification?

Answer: The purification strategy for pyrans must be tailored to their specific chemical properties, particularly their stability and polarity.

TechniqueApplicability and Considerations
Flash Column Chromatography The most common method. For acid-sensitive compounds, use a neutralized eluent (e.g., with 1-3% triethylamine) or an alternative stationary phase like neutral alumina.[6]
Fractional Distillation Suitable for thermally stable, liquid pyrans. Can be effective for removing non-volatile impurities.[6]
Recrystallization An excellent method for obtaining highly pure crystalline solids. Choosing the right solvent system is critical.[10]
Preparative HPLC Offers high resolution for separating complex mixtures or isomers that are difficult to separate by conventional chromatography.[10]
  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add Base: To the slurry, add 1-3% (v/v) of triethylamine relative to the total solvent volume.

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine is evenly distributed.

  • Pack the Column: Pack your chromatography column with the neutralized slurry.

  • Run the Chromatography: Proceed with your standard flash chromatography protocol. The neutralized silica will help prevent the decomposition of acid-sensitive pyrans.[6]

References

  • Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Deriv
  • Troubleshooting low yields in pyran cycliz
  • Technical Support Center: Stereoselective Synthesis of 2H-Pyran-2,5-diol - Benchchem.
  • Technical Support Center: Synthesis of 2H-Pyran Deriv
  • Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid - Benchchem.
  • troubleshooting guide for the synthesis of pyran deriv
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
  • L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - MDPI.
  • An Approach to the Synthesis of Pyrans - CORE.
  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester.

Sources

scale-up considerations for the synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. Recognizing the complexities of transitioning from bench-scale discovery to pilot-plant production, this document provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles and scale-up experience. Our focus is not just on the "how," but the "why," to empower you to make informed decisions and overcome common challenges.

Synthesis Overview & Core Challenges

The synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is most commonly achieved via a two-stage process: first, the formation of its corresponding ester (typically the methyl or ethyl ester), followed by hydrolysis to the target carboxylic acid. The ester itself is generally prepared through a tandem alkylation-cyclization reaction.[1][2][3] This multi-step sequence, while effective, presents several challenges during scale-up, including managing reaction exotherms, controlling impurity formation, and ensuring efficient purification.

The typical synthetic pathway begins with the alkylation of a β-ketoester, such as methyl acetoacetate, with a suitable 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane).[1][2] This is followed by a base-mediated intramolecular O-alkylation to form the dihydropyran ring.[3] The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.[4]

Synthetic_Pathway cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Hydrolysis MAA Methyl Acetoacetate Haloketone Haloketone Intermediate VII MAA->Haloketone Alkylation (Base, Solvent) BCP 1-Bromo-3-chloropropane BCP->Haloketone DHP_Ester Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate IV Haloketone->DHP_Ester Intramolecular O-Alkylation (e.g., NaOMe) Final_Acid 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid DHP_Ester->Final_Acid Hydrolysis (H₂O/HCl)

Caption: General synthetic route for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the cyclization step?

The intramolecular O-alkylation is arguably the most sensitive step of the synthesis. The critical parameters are:

  • Base Stoichiometry and Addition Rate: Using a strong base like sodium methoxide is common.[1] Precise control of stoichiometry is crucial. An excess can lead to side reactions, while insufficient base results in incomplete conversion. The addition rate must be carefully controlled, especially at scale, to manage the reaction exotherm.

  • Temperature: Elevated temperatures can promote the formation of impurities, such as the isomeric furan derivative (Methyl 3-methyl-4,5-dihydrofuran-2-carboxylate).[4] Maintaining a consistent, moderate temperature (e.g., below 90°C) is key to maximizing selectivity.[4]

  • Solvent Choice: The reaction is typically run in an alcoholic solvent like methanol, which is compatible with the sodium methoxide base.[1][2]

Q2: My final product yield is low after hydrolysis. What could be the cause?

Low yield in the final step often points to one of two issues:

  • Incomplete Hydrolysis: Ensure sufficient acid (e.g., HCl) and water are present and that the reaction is allowed to proceed for an adequate amount of time, potentially with heating.[4] Monitoring the reaction by TLC or LC-MS can confirm the disappearance of the starting ester.

  • Product Loss During Work-up: The carboxylic acid product has some water solubility. During aqueous work-up, excessive washing or using a large volume of water can lead to significant product loss. Saturating the aqueous phase with sodium chloride can help reduce the product's solubility in the aqueous layer and improve extraction efficiency into an organic solvent.

Q3: What are the common impurities and how can they be minimized?

Gas chromatography-mass spectrometry (GC-MS) analysis has identified several key process-related impurities.[4] Understanding their origin is key to their control.

ImpurityFormation PathwayMitigation Strategy
Methyl 3-methyl-4,5-dihydrofuran-2-carboxylate Competing 5-exo-trig cyclization pathway.Maintain cyclization temperature below 90°C and ensure reaction pH is >10.[4]
Methyl 4-chloro-5-oxohexanoate Incomplete alkylation or side reaction.Ensure complete reaction of the haloketone intermediate during cyclization.
Dimethyl 2-methylglutarate Ester interchange, potentially from base-catalyzed side reactions.Use the minimum effective amount of base and control reaction temperature.

In-Depth Troubleshooting Guide

Problem Area 1: Alkylation of Methyl Acetoacetate

Q: The formation of the haloketone intermediate (VII) is slow and gives a low yield. What should I investigate?

A: This initial C-alkylation is foundational, and its inefficiency can compromise the entire synthesis. Here’s a breakdown of potential causes and solutions:

  • Causality - Base Selection & Strength: The base must be strong enough to deprotonate methyl acetoacetate but not so strong that it promotes side reactions with the 1-bromo-3-chloropropane. While strong bases like sodium methoxide are used for the subsequent cyclization, a weaker base like potassium carbonate is sometimes used for the initial alkylation to improve control, though this may require longer reaction times or heating.[3] Sodium methoxide is also used and is effective.[1]

  • Causality - Solvent Environment: Anhydrous alcoholic solvents (e.g., methanol, ethanol) are typically preferred.[1] The presence of water can interfere with the enolate formation and reduce yield. Ensure your solvent is sufficiently dry, especially when working at a larger scale where water contamination is more likely.

  • Causality - Temperature Control: While heating is often required to drive the reaction to completion, excessive temperatures can lead to decomposition or side reactions. A gentle reflux is typically sufficient. Monitor the reaction progress to avoid prolonged heating after completion.

  • Troubleshooting Workflow:

    • Verify Reagent Purity: Use freshly distilled methyl acetoacetate and 1-bromo-3-chloropropane.

    • Ensure Anhydrous Conditions: Dry your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.[2]

    • Optimize Base Addition: Add the base portion-wise or via a syringe pump to maintain better control over the initial exotherm.

    • Monitor the Reaction: Use TLC or GC-MS to track the consumption of starting materials and the formation of the intermediate.

Problem Area 2: Intramolecular O-Alkylation (Cyclization)

Q: During the cyclization to form the dihydropyran ester (IV), I am observing a significant amount of the furan byproduct. How can I improve selectivity?

A: The formation of the five-membered furan ring is a classic competing pathway in this type of reaction. Selectivity for the desired six-membered pyran ring is governed by kinetic vs. thermodynamic control and reaction conditions.

  • Causality - Reaction Kinetics & Thermodynamics: The formation of the 6-membered dihydropyran (a 6-endo-trig cyclization) is generally thermodynamically favored. However, the competing 5-exo-trig cyclization to the furan derivative can be kinetically competitive under certain conditions.

  • Solution - Temperature Management: This is the most critical factor. Higher temperatures provide the activation energy needed to overcome the barrier for the less-favored furan formation. By keeping the reaction temperature strictly controlled (ideally below 90°C), you favor the thermodynamically preferred O-alkylation pathway leading to the pyran.[4]

  • Solution - pH and Base Control: Maintaining a strongly basic environment (pH > 10) throughout the addition of the haloketone intermediate to the sodium methoxide solution ensures that the O-alkylation pathway is favored.[4] Slow, controlled addition of the intermediate into the base solution (inverse addition) is a key scale-up strategy to maintain this condition and control the exotherm.

Troubleshooting_Cyclization Start Low Yield or Purity in Cyclization Step CheckImpurity Identify major impurity via GC-MS Start->CheckImpurity Furan Furan Derivative High? CheckImpurity->Furan Impurity Profile Unreacted Unreacted Haloketone High? CheckImpurity->Unreacted Conversion Furan->Unreacted No ReduceTemp Action: Lower reaction temperature (<90°C) Furan->ReduceTemp Yes CheckBase Action: Verify stoichiometry & quality of NaOMe Unreacted->CheckBase Yes End Problem Resolved Unreacted->End No CheckpH Action: Ensure pH > 10 during reaction ReduceTemp->CheckpH CheckpH->End Re-run Optimized IncreaseTime Action: Increase reaction time and monitor by GC CheckBase->IncreaseTime IncreaseTime->End Monitor to Completion

Caption: Troubleshooting logic for the cyclization step.

Problem Area 3: Purification & Scale-Up

Q: Fractional distillation of the crude dihydropyran ester is inefficient at our current scale. What are the key considerations for large-scale purification?

A: Moving from lab-scale distillation (short path) to pilot-scale fractional distillation requires careful process optimization.

  • Causality - Separation Efficiency: The boiling points of the desired ester and key impurities may be close, requiring a distillation column with sufficient theoretical plates for effective separation.

  • Solution - Column & Vacuum Optimization: For industrial scale, a packed column or a column with a sufficient number of trays (e.g., 15-tray column) is necessary.[4] The distillation should be performed under a stable, controlled vacuum (e.g., 15–20 mmHg) to lower the boiling point and prevent thermal degradation of the product.[4] The key is to collect a narrow fraction at the target temperature (e.g., 92–94°C) to achieve high purity (>98.5%).[4]

  • Causality - Heat Transfer at Scale: In large distillation vessels, uneven heating can lead to bumping or localized overheating and decomposition.

  • Solution - Proper Equipment: Use a jacketed reactor with an agitator for uniform heating. Ensure the heating medium (e.g., steam, hot oil) is precisely controlled. For very large scales, a wiped-film evaporator might be considered for a more controlled, continuous distillation process.

Scale-Up Parameter Comparison

Transitioning from a 1L flask to a 100L reactor is not a linear process. The table below highlights key physical and operational changes that must be managed. This is a critical aspect of process development often overlooked in early-stage research.[5]

ParameterLab Scale (1L Flask)Pilot Scale (100L Reactor)Rationale & Key Considerations
Surface Area to Volume Ratio HighLowHeat transfer is much less efficient at scale. Exothermic reactions require significantly better cooling capacity and slower reagent addition times to prevent thermal runaway.
Reagent Addition Manual (dropping funnel) over 15-30 minAutomated pump over 2-4 hoursSlow, controlled addition is critical for managing heat and maintaining optimal reaction concentration/pH.
Mixing Magnetic stirrer / Overhead stirrer (high RPM)Impeller/baffle system (lower RPM, high torque)Inefficient mixing can create localized "hot spots" or areas of high concentration, leading to side reactions. The mixing system must be designed for homogeneity in the larger volume.
Work-up (Phase Separation) Separatory funnel (fast)Decantation in reactor (slow)Phase separation can be much slower at scale. Rag layers (emulsions) at the interface are more common and difficult to manage.
Solvent & Waste Volume Low (e.g., 0.5 L)High (e.g., 50 L)At scale, solvent recovery and recycling become economically and environmentally critical. A life-cycle assessment shows that methanol recovery can drastically reduce net consumption and carbon footprint.[4]

Detailed Experimental Protocol (Illustrative)

This protocol synthesizes information from various sources and is intended as a starting point for process development.[1][3][4] Safety Warning: This procedure involves flammable solvents and strong bases. A thorough risk assessment must be conducted before execution.

Part A: Synthesis of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (IV)

  • Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.

  • Base Preparation: Charge the reactor with anhydrous methanol (approx. 3 volumes relative to methyl acetoacetate). Under nitrogen, carefully add sodium methoxide (1.1 equivalents) while maintaining the temperature below 25°C.

  • Alkylation: In a separate vessel, mix methyl acetoacetate (1.0 equivalent) and 1-bromo-3-chloropropane (1.05 equivalents).

  • Cyclization: Begin slow, controlled addition of the methyl acetoacetate/1-bromo-3-chloropropane mixture to the sodium methoxide solution via a dosing pump. Maintain the internal temperature between 50-60°C throughout the addition. The exotherm must be carefully managed with jacket cooling.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 65-70°C) and hold for 2-3 hours. Monitor the reaction for the disappearance of the haloketone intermediate by GC.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid) to pH 7-8. Remove the bulk of the methanol under reduced pressure. Add water and a suitable extraction solvent (e.g., toluene or methyl t-butyl ether). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer to obtain the crude ester. Purify by fractional vacuum distillation as described in the troubleshooting section.

Part B: Hydrolysis to 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

  • Setup: Charge a clean reactor with the purified ester from Part A.

  • Hydrolysis: Add a mixture of water and concentrated hydrochloric acid (e.g., 3M aqueous HCl). Heat the mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is consumed (typically 4-6 hours).

  • Isolation: Cool the mixture to room temperature. Extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. If the product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). If it is an oil, chromatographic purification may be necessary at the lab scale.

References

  • Benchchem. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.
  • Google Patents. (2012). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Sigma-Aldrich. (n.d.). 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.
  • Vulcanchem. (n.d.). methyl 3,4-dihydro-2H-pyran-5-carboxylate.
  • ResearchGate. (n.d.). Large-Scale Synthesis. Retrieved from [Link]

  • Google Patents. (2011). WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • MDPI. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. Retrieved from [Link]

Sources

side reaction pathways in the formation of dihydropyran rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dihydropyran Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming dihydropyran rings. Here, we address common challenges and side reaction pathways encountered during key synthetic methodologies. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower you in your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common methods for synthesizing dihydropyran rings?

    • Why is my hetero-Diels-Alder reaction yielding a complex mixture of products?

    • How can I control the stereoselectivity of my Ferrier rearrangement?

    • My intramolecular cyclization (Prins-type) is giving me elimination byproducts. How can I favor cyclization?

  • Troubleshooting Guides by Reaction Type

    • Hetero-Diels-Alder Reactions .

    • Ferrier Rearrangement .

    • Intramolecular Cyclization (Prins-type) .

  • Experimental Protocols

    • Protocol 1: Lewis Acid Catalyzed Hetero-Diels-Alder Reaction for Dihydropyran Synthesis

    • Protocol 2: Stereoselective Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides

    • Protocol 3: Silyl-Prins Cyclization to Minimize Elimination Side Reactions

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dihydropyran rings?

A1: The synthesis of dihydropyran rings is central to the creation of many biologically active molecules. The most prevalent and versatile methods employed in synthetic chemistry include:

  • Hetero-Diels-Alder (HDA) Reaction: This [4+2] cycloaddition reaction involves a conjugated diene reacting with a dienophile containing a heteroatom, such as a carbonyl group (oxo-Diels-Alder) or an imine (aza-Diels-Alder), to form a dihydropyran ring.[1][2] It is a highly efficient, atom-economical method for constructing six-membered heterocyclic rings.[2]

  • Ferrier Rearrangement: This powerful reaction in carbohydrate chemistry involves the Lewis acid-catalyzed reaction of glycals (1,2-unsaturated sugars) with a nucleophile.[3] The reaction proceeds with a nucleophilic substitution and an allylic shift to yield 2,3-unsaturated glycosides, which are a class of dihydropyran derivatives.[4]

  • Intramolecular Cyclization (e.g., Prins Cyclization): These reactions involve the cyclization of an oxygen-containing tether onto an activated alkene or alkyne. The Prins cyclization, for example, is the acid-catalyzed reaction of an aldehyde or ketone with a homoallylic alcohol to form a tetrahydropyran, which can be adapted to yield dihydropyrans.[5][6]

Q2: Why is my hetero-Diels-Alder reaction yielding a complex mixture of products?

A2: A complex product mixture in a hetero-Diels-Alder reaction often points to several competing reaction pathways. The primary culprits are typically:

  • Self-Dimerization of the Enone: The electron-deficient enone can act as both the diene and the dienophile, leading to a homo-Diels-Alder dimerization product.[7] This is particularly prevalent at higher concentrations and temperatures.

  • Lack of Regio- or Stereoselectivity: The reaction may be proceeding through multiple transition states with similar energy levels, leading to a mixture of regioisomers and stereoisomers. The choice of Lewis acid catalyst and solvent can significantly influence this outcome.[8]

  • Decomposition of Starting Materials or Product: The reaction conditions, particularly the Lewis acid, might be too harsh, causing degradation of your reactants or the desired dihydropyran product.

For a detailed approach to resolving these issues, please refer to the Troubleshooting Guide for Hetero-Diels-Alder Reactions .

Q3: How can I control the stereoselectivity of my Ferrier rearrangement?

A3: Controlling stereoselectivity in the Ferrier rearrangement is crucial and is primarily influenced by two factors: the nature of the nucleophile and the conformational stability of the intermediate allyloxycarbenium ion.[1][9]

  • Nucleophile Choice: The stereochemical outcome can be directed by the choice of "hard" or "soft" nucleophiles. For instance, in palladium-catalyzed versions, softer nucleophiles like phenols tend to favor α-glycosides, while harder nucleophiles like alcohols in the presence of a base can lead to β-glycosides.[10]

  • Conformational Stability: The stereoselectivity of the nucleophilic attack is also dictated by the conformational stability of the 2,3-unsaturated pyranose ring that is formed.[1][9] Solvents can also play a role; for example, perfluorinated solvents have been shown to enhance stereocontrol in some cases.[11]

For specific strategies to enhance stereoselectivity, see the Troubleshooting Guide for Ferrier Rearrangement .

Q4: My intramolecular cyclization (Prins-type) is giving me elimination byproducts. How can I favor cyclization?

A4: The formation of elimination byproducts, such as dienes, is a common side reaction in Prins-type cyclizations. This occurs when the carbocation intermediate is trapped by a base, leading to proton elimination, rather than by the internal nucleophile. Key strategies to favor cyclization include:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid are critical. A milder Lewis acid may favor the desired cyclization pathway over competing elimination or rearrangement reactions.[12]

  • Substrate Design: The geometry of the starting material, such as a homoallylic alcohol, can influence the propensity for cyclization versus side reactions.[2] Employing silyl-Prins cyclization, where a vinylsilane is used, can be an effective strategy to promote cyclization and minimize elimination.[13]

  • Reaction Conditions: Lowering the reaction temperature can often suppress elimination pathways, which typically have a higher activation energy than the desired cyclization.

Refer to the Troubleshooting Guide for Intramolecular Cyclization for more detailed solutions.

Troubleshooting Guides by Reaction Type

Hetero-Diels-Alder Reactions
Problem Potential Cause Troubleshooting Strategy
Low to No Yield of Dihydropyran 1. Unfavorable Reaction Kinetics: The electronic demand of the diene and dienophile may not be well-matched.1a. Catalyst Choice: Employ a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂, SnCl₄) to lower the LUMO of the dienophile and accelerate the reaction.[8] 1b. Solvent Effects: Hydrogen-bonding solvents can accelerate the reaction.[8]
2. Reversibility of the Reaction: The reaction may be in equilibrium, favoring the starting materials under the reaction conditions.2a. Temperature Optimization: Diels-Alder reactions are often reversible at higher temperatures. Running the reaction at a lower temperature may favor the product. 2b. Removal of Product: If feasible, remove the product from the reaction mixture as it forms to drive the equilibrium forward.
Formation of Self-Dimerization Product 1. High Concentration of Enone: The enone starting material can undergo a homo-Diels-Alder reaction with itself.[7]1a. Adjust Concentration: Run the reaction at a lower concentration to disfavor the bimolecular self-dimerization. 1b. Slow Addition: Add the more reactive component (often the enone) slowly to the reaction mixture to maintain a low instantaneous concentration.
Poor Regio- or Stereoselectivity 1. Multiple Competing Transition States: The reaction may proceed through different pathways with similar activation energies.1a. Catalyst Screening: Different Lewis acids can favor different stereochemical outcomes. Screen a variety of Lewis acids to find one that provides the desired selectivity.[12] 1b. Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.
2. Racemic Product: Use of an achiral catalyst or reaction conditions.2a. Chiral Catalysis: Employ a chiral Lewis acid catalyst to induce enantioselectivity.[14]
Ferrier Rearrangement
Problem Potential Cause Troubleshooting Strategy
Low Yield of 2,3-Unsaturated Glycoside 1. Competitive Addition Reaction: When using a protic acid, direct addition to the glycal double bond can compete with the desired rearrangement.1a. Use a Lewis Acid: Lewis acids, such as BF₃·OEt₂ or SnCl₄, are generally more effective at promoting the Ferrier rearrangement while minimizing addition side products.[10]
2. Inefficient Catalyst: The chosen Lewis acid may not be optimal for the specific substrate.2a. Catalyst Screening: A variety of Lewis acids have been successfully employed for the Ferrier rearrangement. Consider screening catalysts like InCl₃, Y(OTf)₃, or Sm(OTf)₃.[10]
Poor Stereoselectivity (Mixture of α and β Anomers) 1. Lack of Stereochemical Control: The nucleophilic attack on the allyloxycarbenium ion is not sufficiently directed.1a. Nucleophile Modification: The stereoselectivity can be influenced by the nature of the nucleophile. Experiment with different nucleophiles or the use of additives.[10] 1b. Solvent Effects: The solvent can influence the stability of the transition state. Consider screening different solvents, including less conventional ones like perfluorinated solvents.[11]
2. Conformational Flexibility: The intermediate may exist in multiple conformations, leading to different products.2a. Substrate Modification: The substituents on the glycal can influence the preferred conformation of the intermediate. Modifying protecting groups may enhance selectivity.
Formation of Isomeric Byproducts 1. Alternative Reaction Pathways: Depending on the catalyst and reaction conditions, other rearrangements or eliminations can occur.1a. Optimize Reaction Conditions: Carefully control the reaction temperature and time. Shorter reaction times at lower temperatures are often beneficial. 1b. Ligand Effects (for Palladium Catalysis): In palladium-catalyzed versions, the choice of ligand can significantly impact the product distribution.[10]
Intramolecular Cyclization (Prins-type)
Problem Potential Cause Troubleshooting Strategy
Formation of Elimination Products (Dienes) 1. Trapping of Carbocation by Base: The intermediate oxocarbenium ion is deprotonated before cyclization can occur.1a. Milder Lewis Acid: Use a less acidic Lewis acid to reduce the propensity for elimination.[12] 1b. Silyl-Prins Cyclization: Employing a vinylsilane as the nucleophilic partner can favor cyclization and subsequent desilylation to form the dihydropyran, avoiding proton elimination pathways.[2][13]
Formation of Oxonia-Cope Rearrangement Products 1. Thermodynamically Favored Rearrangement: The[15][15]-sigmatropic rearrangement of the oxocarbenium ion intermediate can be a competing pathway, especially with certain substrates.[2]1a. Lower Reaction Temperature: This rearrangement is often favored at higher temperatures. Running the reaction at a lower temperature can suppress this side reaction. 1b. Substrate Modification: The presence of substituents that stabilize the oxocarbenium ion can promote the oxonia-Cope rearrangement. Modifying the substrate structure may disfavor this pathway.[13]
Racemization of Product 1. Reversible Formation of Oxocarbenium Ion: The intermediate may be in equilibrium with the starting materials, leading to racemization.1a. Choice of Lewis Acid: Some Lewis acids can promote racemization more than others. Screening different Lewis acids may identify one that minimizes this issue.[3] 1b. Trapping of the Intermediate: Use of a nucleophilic solvent or additive can help to trap the desired cyclized product irreversibly, preventing racemization.

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Hetero-Diels-Alder Reaction for Dihydropyran Synthesis

This protocol describes a general procedure for the synthesis of a dihydropyran derivative via a Lewis acid-catalyzed hetero-Diels-Alder reaction between an α,β-unsaturated ketone and an enol ether.

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • Enol ether (1.5 equiv)

  • Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, 10-20 mol%)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for work-up and purification.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ketone (1.0 equiv) and dissolve it in anhydrous DCM.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Add the Lewis acid catalyst (10-20 mol%) to the solution and stir for 10-15 minutes.

  • Slowly add the enol ether (1.5 equiv) to the reaction mixture via syringe over 10-20 minutes.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dihydropyran.

Causality Behind Choices:

  • Anhydrous Conditions: Lewis acids are sensitive to moisture, which can deactivate the catalyst and lead to side reactions.

  • Low Temperature: Running the reaction at low temperatures often improves diastereoselectivity and minimizes the formation of byproducts.

  • Slow Addition: Slow addition of the enol ether helps to control the reaction rate and prevent the accumulation of reactive intermediates that could lead to side reactions.

  • Aqueous Work-up with Bicarbonate: The bicarbonate solution neutralizes the Lewis acid, quenching the reaction and preventing product degradation during work-up.

Protocol 2: Stereoselective Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides

This protocol provides a general method for the synthesis of 2,3-unsaturated glycosides from a glycal using a Lewis acid catalyst.

Materials:

  • Glycal (e.g., tri-O-acetyl-D-glucal) (1.0 equiv)

  • Alcohol nucleophile (2.0-3.0 equiv)

  • Lewis acid (e.g., BF₃·OEt₂) (1.1 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for reaction, work-up, and purification.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the glycal (1.0 equiv) and the alcohol nucleophile (2.0-3.0 equiv).

  • Dissolve the mixture in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., BF₃·OEt₂) (1.1 equiv) dropwise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by adding triethylamine to neutralize the Lewis acid.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2,3-unsaturated glycoside.

Causality Behind Choices:

  • Lewis Acid Catalyst: A Lewis acid is essential to activate the glycal and facilitate the formation of the key allyloxycarbenium ion intermediate.[4]

  • Anhydrous Solvent: Acetonitrile is a common solvent for this reaction. Anhydrous conditions are crucial to prevent hydrolysis of the glycal and deactivation of the Lewis acid.

  • Excess Nucleophile: Using an excess of the alcohol nucleophile helps to drive the reaction to completion.

  • Quenching with Triethylamine: Triethylamine is a non-nucleophilic base that effectively neutralizes the Lewis acid without interfering with the product.

Protocol 3: Silyl-Prins Cyclization to Minimize Elimination Side Reactions

This protocol outlines a method for the synthesis of a dihydropyran derivative via a silyl-Prins cyclization, which is designed to suppress competing elimination pathways.[2]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for reaction, work-up, and purification.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the homoallylic alcohol (1.0 equiv) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.2 equiv) to the solution.

  • Add TMSOTf (1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • TMSOTf as Lewis Acid: TMSOTf is a powerful Lewis acid that effectively promotes the formation of the oxocarbenium ion intermediate.[2]

  • Low Temperature: The low reaction temperature (-78 °C) is crucial for controlling the reactivity and selectivity of the reaction, disfavoring side reactions like elimination and oxonia-Cope rearrangement.

  • Silyl Group: The presence of a silyl group on the alkene (in a vinylsilane substrate) directs the cyclization and facilitates the final elimination of the silyl group to form the double bond in the dihydropyran ring, thus avoiding the need for a separate elimination step that could lead to other byproducts.[13]

Visualizations

Hetero-Diels-Alder Reaction Pathway and a Common Side Reaction

G cluster_main Desired Hetero-Diels-Alder Pathway cluster_side Side Reaction: Homo-Dimerization Diene Diene TS_HDA [4+2] Transition State Diene->TS_HDA Dienophile Dienophile (α,β-unsaturated ketone) Dienophile->TS_HDA Enone1 Enone (as Diene) Enone2 Enone (as Dienophile) Dihydropyran Dihydropyran Product TS_HDA->Dihydropyran Cycloaddition TS_Dimer [4+2] Dimerization Transition State Enone1->TS_Dimer Enone2->TS_Dimer Dimer Dimerization Byproduct TS_Dimer->Dimer Self-Reaction

Caption: Desired vs. side reaction in Hetero-Diels-Alder.

Prins Cyclization: Desired Pathway vs. Elimination Side Reaction

G cluster_cyclization Desired Cyclization Pathway cluster_elimination Elimination Side Reaction Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Lewis Acid Cyclized_Cation Cyclized Carbocation Oxocarbenium->Cyclized_Cation 6-endo-trig Cyclization Diene Diene Byproduct Oxocarbenium->Diene Deprotonation Dihydropyran Dihydropyran Product Cyclized_Cation->Dihydropyran Nucleophilic Trapping / Elimination

Sources

Technical Support Center: Catalyst Selection and Optimization for Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dihydropyran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this crucial heterocyclic scaffold. Dihydropyrans are vital structural motifs in numerous natural products and pharmaceuticals, and their efficient synthesis via reactions like the hetero-Diels-Alder (HDA) cycloaddition is paramount.[1][2] This resource provides practical, in-depth answers to common challenges, moving from broad catalyst choice to fine-tuning reaction parameters for optimal yield and selectivity.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level considerations for initiating your experimental design.

Q1: What are the most common classes of catalysts for dihydropyran synthesis via the hetero-Diels-Alder reaction?

The synthesis of dihydropyrans, especially through the hetero-Diels-Alder (HDA) reaction, relies heavily on Lewis acid catalysis to activate the dienophile (often an aldehyde or ketone) and control stereoselectivity.[1] The primary catalyst classes include:

  • Chiral Lewis Acid Complexes: These are the workhorses for asymmetric synthesis. Common examples include complexes of:

    • Copper(II): C₂-symmetric bis(oxazoline)-Cu(II) complexes are highly effective for inverse electron demand HDA reactions, often providing high diastereo- and enantioselectivity with low catalyst loadings (as low as 0.2 mol%).[3][4] These catalysts are often air-stable and can be used at convenient temperatures.[3][5]

    • Chromium(III): Chiral chromium-Schiff base complexes have demonstrated excellent catalyst control, enabling access to all four possible stereoisomers of the dihydropyran product by selecting the appropriate catalyst and aldehyde enantiomers.[6]

    • Titanium(IV): Chiral BINOL-Ti(IV) complexes are used for enantioselective HDA reactions, particularly with unactivated dienes and glyoxylate derivatives.[1][7]

    • Boron: Chiral boron Lewis acids, such as those derived from BINOL, can effectively catalyze Pictet-Spengler-type reactions that lead to related heterocyclic structures and showcase the utility of this class.[8]

  • Organocatalysts: In recent years, metal-free organocatalysis has emerged as a powerful alternative. These catalysts operate through different activation modes, such as hydrogen bonding or the formation of reactive intermediates.[9]

    • N-Heterocyclic Carbenes (NHCs): NHCs catalyze various annulation reactions to form dihydropyranones by activating substrates like α,β-unsaturated aldehydes or α-chloro aldehydes.[10][11]

    • Proline-derived Catalysts: Proline-derived ureas and other similar structures can catalyze asymmetric Michael addition-lactonization reactions to yield dihydropyranones with excellent stereoselectivity.[11]

  • Heterogeneous Catalysts: For industrial applications and ease of purification, solid-supported catalysts are advantageous.

    • Activated Alumina: Used in the dehydration of tetrahydrofurfuryl alcohol to produce 2,3-dihydropyran, this method is suitable for large-scale synthesis.[12]

    • Zirconium Chloride on Arabic Gum (ZrCl₄@Arabic Gum): This nano-catalyst has been used for the solvent-free, multi-component synthesis of dihydropyran derivatives, offering high efficiency and recyclability.[13]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on your primary objective:

  • Homogeneous catalysts (e.g., chiral Lewis acid complexes, organocatalysts) are dissolved in the reaction medium. They are typically preferred for fine chemical synthesis and methods development where high selectivity and catalyst activity are paramount. Their well-defined structures allow for rational tuning to achieve high stereoselectivity.[3][6] However, removal of the catalyst from the product can be challenging, often requiring chromatographic purification.

  • Heterogeneous catalysts (e.g., activated alumina, supported metals) exist in a different phase from the reaction mixture.[12][13] Their primary advantage is ease of separation (filtration) and potential for recycling, which is highly desirable for large-scale and industrial processes.[13] However, they may offer lower selectivity compared to their homogeneous counterparts and can suffer from deactivation.[12]

Q3: My substrates are sensitive to strong acids. What are my options?

For acid-sensitive substrates, it's crucial to select catalysts that operate under mild conditions.

  • Organocatalysts: Many organocatalytic reactions, such as those using diphenylprolinol silyl ethers or NHCs, proceed under neutral or mildly basic conditions, avoiding degradation of sensitive functional groups.[14]

  • Enzymatic Catalysis: For specific transformations like the reduction of a ketone on a dihydropyran ring, enzymatic methods using ketoreductases offer unparalleled selectivity under mild, physiological conditions (neutral pH, room temperature).[15]

  • Fine-tuned Lewis Acids: Not all Lewis acids are equally strong. Complexes of Cu(II) or catalysts used at very low loadings (e.g., <1 mol%) can provide the necessary activation without causing significant substrate decomposition.[3] Careful screening of the Lewis acid and its counterion is recommended.

Part 2: Troubleshooting Guide for Dihydropyran Synthesis

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

Q4: My reaction has a very low yield. What are the most common causes and how do I fix them?

A low yield can stem from multiple sources. A systematic approach is the best way to identify and solve the issue.[16]

Troubleshooting Workflow for Low Yield

Optimization cluster_0 A Select Initial Catalyst Class (e.g., Chiral Lewis Acid) B Screen Solvents (DCM, Toluene, THF, etc.) A->B C Optimize Temperature (-78°C to RT) B->C D Vary Catalyst/Ligand Loading (0.1 to 10 mol%) C->D E Analyze Yield & Selectivity (GC/NMR & Chiral HPLC) D->E F Is Result Acceptable? E->F G Final Protocol F->G Yes H Modify Ligand or Change Catalyst Class F->H No H->A

Sources

Technical Support Center: Solvent Effects on the Synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection in optimizing reaction yield and product purity.

Introduction

The synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, a valuable heterocyclic building block, is often achieved through a variation of the Knoevenagel condensation.[1] The reaction typically involves the condensation of a suitable precursor, such as ethyl acetoacetate, with an appropriate aldehyde or its equivalent in the presence of a basic catalyst. The choice of solvent in this process is not merely a medium for the reaction but a crucial parameter that can significantly influence reaction kinetics, equilibrium position, and the formation of byproducts, thereby directly impacting the yield and purity of the final product.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common challenges in this synthesis.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause 1: Inappropriate Solvent Polarity

The Knoevenagel condensation involves the formation of ionic intermediates.[1] The polarity of the solvent plays a significant role in stabilizing these intermediates.

  • Explanation: Polar aprotic solvents like DMF or DMSO can effectively solvate charged intermediates, often accelerating the reaction rate.[2] However, highly polar protic solvents like methanol can sometimes hinder the reaction by strongly solvating the nucleophile, reducing its reactivity.[2]

  • Solution: A solvent screen is highly recommended. Based on analogous reactions, ethanol has been shown to be an effective solvent, providing a good balance of polarity for both reactant solubility and intermediate stabilization.[3] Toluene can also be a suitable, less polar alternative, particularly if water removal is critical.

Possible Cause 2: Unfavorable Reaction Equilibrium

The condensation reaction is often reversible. The removal of water is a common strategy to drive the reaction towards the product.

  • Explanation: If the chosen solvent forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark apparatus can be effectively used to remove water as it is formed, thus shifting the equilibrium towards the desired product.

  • Solution: When using a non-azeotropic solvent, the addition of a dehydrating agent, such as molecular sieves, can be beneficial.

Possible Cause 3: Catalyst Inactivity

The choice and concentration of the catalyst are critical. Basic catalysts like piperidine or pyridine are commonly used.[4][5]

  • Explanation: The catalyst may be poisoned by acidic impurities in the starting materials or solvent. The catalyst's effectiveness can also be solvent-dependent.

  • Solution: Ensure all reagents and the solvent are of appropriate purity and dry. Consider using a co-catalyst system, such as piperidine with pyridine, where pyridine can also act as the solvent.[6] Greener alternatives like proline in ethanol have also proven effective and may be worth exploring.[3]

Problem 2: High Levels of Impurities in the Crude Product

Possible Cause 1: Side Reactions Promoted by the Solvent

The solvent can influence the reaction pathway, leading to the formation of undesired byproducts.

  • Explanation: In some cases, the Knoevenagel product can undergo a subsequent Michael addition with a second molecule of the active methylene compound, leading to a common impurity.[7] The choice of solvent can affect the rate of this side reaction.

  • Solution: Modifying the solvent may help to minimize this side reaction. For instance, a less polar solvent might disfavor the Michael addition. Additionally, carefully controlling the stoichiometry of the reactants is crucial.

Possible Cause 2: Incomplete Reaction or Degradation

  • Explanation: Prolonged reaction times or high temperatures, sometimes necessitated by a suboptimal solvent, can lead to the degradation of the starting materials or the product.

  • Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the reaction is complete, work up the reaction mixture promptly. A more effective solvent may allow for milder reaction conditions (lower temperature, shorter time), thus minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for this synthesis?

A: Based on literature for similar Knoevenagel-Doebner reactions, ethanol is a good starting point.[3] It is a relatively green solvent that can dissolve the likely reactants and has been shown to be effective for similar condensations. Toluene is another excellent choice, especially if you plan to use a Dean-Stark trap for water removal.[5]

Q2: I am using pyridine as both the solvent and catalyst, but my yield is low. What could be the issue?

A: While pyridine is a classic solvent for the Doebner modification of the Knoevenagel reaction, its high boiling point can sometimes lead to product degradation if the reaction is heated for too long.[4][6] Also, its basicity might not be optimal for all substrates. Consider adding a catalytic amount of a stronger base, like piperidine, to the pyridine. Alternatively, switching to a lower-boiling solvent like toluene with catalytic piperidine might provide better results.

Q3: Can I perform this reaction under solvent-free conditions?

A: Solvent-free Knoevenagel condensations have been reported and can be a very green and efficient option.[4] This approach often requires thermal conditions and a solid-supported catalyst. It is an advanced technique that may require significant optimization for this specific synthesis but could lead to higher throughput and easier purification.

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A: Common impurities include unreacted starting materials and the Michael adduct byproduct. Purification can typically be achieved by recrystallization or column chromatography. If the product is an acid, an acid-base extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with fresh organic solvent to remove neutral impurities, and finally, the aqueous layer is acidified to precipitate the pure carboxylic acid product.

Q5: How does the choice of solvent affect the work-up procedure?

A: The solvent's properties, such as its boiling point and miscibility with water, will dictate the work-up.

  • Low-boiling, water-immiscible solvents (e.g., ethyl acetate, dichloromethane): These are easily removed under reduced pressure and are ideal for liquid-liquid extractions.

  • High-boiling, water-miscible solvents (e.g., DMF, DMSO): These can be challenging to remove. The work-up often involves partitioning the reaction mixture between water and a water-immiscible solvent. Large volumes of water may be needed to extract the high-boiling solvent from the organic layer.

  • Water-miscible solvents (e.g., ethanol): The solvent is typically removed under reduced pressure before proceeding with an aqueous work-up and extraction with a water-immiscible solvent.

Data on Solvent Effects (Hypothetical Data Based on Analogous Systems)

SolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Notes
ToluenePiperidine (cat.)Reflux (Dean-Stark)68595Effective water removal drives the reaction to completion. Clean reaction profile.
EthanolProline (cat.)6048092A greener alternative with good yield. Purification may be slightly more challenging.[3]
PyridinePiperidine (cat.)Reflux87088Classic conditions, but can lead to side products with prolonged heating.[4][6]
DMFPiperidine (cat.)10047590Good for reactant solubility, but can be difficult to remove during work-up.[2]
WaterNone (thermal)100124075Generally not ideal for this type of condensation due to competing hydrolysis and unfavorable equilibrium.
Solvent-freeSolid base (cat.)12029096Potentially high-yielding and clean, but requires significant optimization.

Experimental Protocol: Optimized Synthesis in Toluene

This protocol is a recommended starting point based on established principles of the Knoevenagel-Doebner reaction.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Malonic acid (1.0 eq)

  • Piperidine (0.1 eq)

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate, paraformaldehyde, and malonic acid.

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Add piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Flowchart

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solvent-Related Troubleshooting cluster_3 Catalyst & Reaction Optimization cluster_4 Purification Strategy start Low Yield or Purity Issue check_reagents Reagents pure & dry? start->check_reagents check_reagents->start No, purify/dry reagents check_conditions Correct stoichiometry & temperature? check_reagents->check_conditions Yes check_conditions->start No, correct conditions solvent_polarity Optimize Solvent Polarity (e.g., Toluene, Ethanol) check_conditions->solvent_polarity Yes water_removal Implement Water Removal (Dean-Stark or drying agent) solvent_polarity->water_removal solvent_workup Solvent compatible with workup? solvent_polarity->solvent_workup catalyst_choice Screen Catalysts (e.g., Piperidine, Proline) water_removal->catalyst_choice monitor_reaction Monitor reaction to avoid degradation catalyst_choice->monitor_reaction purification Refine Purification (Recrystallization, Chromatography, Acid-Base Extraction) monitor_reaction->purification

Caption: Troubleshooting workflow for synthesis optimization.

References

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.2023 , 56, 135. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Journal of Coordination Chemistry2022 , 75, 1-28. [Link]

  • The Doebner modification of the Knoevenagel reaction. OpenBU. [Link]

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New J. Chem.2016 , 40, 6865-6871. [Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules2020 , 25, 2643. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. ACS Catal.2020 , 10, 10544-10549. [Link]

  • Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence. Org. Lett.2014 , 16, 5044-5047. [Link]

  • Effect of the solvent on Knoevenagel condensation. ResearchGate. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Process for purification of carboxylic acids.
  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega2021 , 6, 13778-13791. [Link]

  • The hydrolysis of ethyl vinyl ether. Part II. Solvent isotope effects. J. Chem. Soc. B1966 , 229-234. [Link]

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials (Basel)2018 , 11, 1989. [Link]

  • Vinylogous and Arylogous Stereoselective Base-Promoted Phase-Transfer Catalysis. Symmetry (Basel)2021 , 13, 168. [Link]

  • Knoevenagel Reaction in Water Catalyzed by Amine Supported on Silica Gel. ResearchGate. [Link]

  • Synthesis of dihydropyranones and dihydropyrano[2,3-d][4][7]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. ResearchGate. [Link]

  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. J. Phys. Chem. A2010 , 114, 12419-12428. [Link]

  • Methods for the production of α,β-unsaturated carboxylic acids and salts thereof.
  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry2017 , 29, 1561-1564. [Link]

  • Asymmetric allylic alkylation of cyclic vinylogous esters and thioesters by Pd-catalyzed decarboxylation of enol carbonate and beta-ketoester substrates. Angew. Chem. Int. Ed. Engl.2006 , 45, 3109-3112. [Link]

  • Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. JEWLScholar@MTSU. [Link]

  • Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. J. Am. Chem. Soc.2022 , 144, 22319-22325. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry2016 , 32, 1-10. [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Front. Chem.2018 , 6, 426. [Link]

  • Catalytic Hydrolysis of Thiolates to Alcohols. Inorg. Chem.2022 , 61, 7377-7386. [Link]

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein J. Org. Chem.2015 , 11, 2245-2251. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and compare the potential activities of this target compound with structurally related molecules.

The dihydropyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, a member of this class, holds promise for further investigation. This guide will equip you with the necessary tools to explore its biological potential.

Experimental Validation Workflow

A systematic approach is crucial for the robust validation of a novel compound's biological activity. The following workflow outlines the key experimental stages, from initial cytotoxicity assessment to specific bioactivity assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis & QC B Cytotoxicity Assessment (e.g., MTT Assay) A->B Purity & Concentration Verified C Anti-inflammatory Assays (e.g., NO Inhibition) B->C Non-toxic Concentrations D Antimicrobial Assays (e.g., Broth Microdilution) B->D Non-toxic Concentrations E Western Blot Analysis (iNOS, COX-2) C->E Confirmed Activity F Signaling Pathway Analysis (NF-κB, MAPK) E->F Protein Expression Changes

Caption: A streamlined workflow for the biological validation of novel compounds.

Part 1: Cytotoxicity Assessment - The Prerequisite for Meaningful Data

Before evaluating any specific biological activity, it is imperative to determine the cytotoxic profile of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. This ensures that any observed effects in subsequent assays are not simply a result of cell death. The MTT assay is a widely used, reliable colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., RAW 264.7 murine macrophages for subsequent inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. This data will allow you to determine the concentration range that is non-toxic and suitable for subsequent bioactivity assays.

Part 2: Validation of Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Pyran derivatives have shown promise as anti-inflammatory agents by modulating key signaling pathways.[4][5] A common in vitro model to assess anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Signaling Pathways in Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_pathway IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus MAPK_pathway->Nucleus iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->ProInflammatory_Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Simplified overview of the LPS-induced inflammatory signaling pathway.

Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: The production of NO, a key inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS), can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a negative control (cells treated with vehicle and LPS).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound.

Protocol: Western Blot Analysis for iNOS and COX-2 Expression

Principle: Western blotting allows for the detection and quantification of specific proteins, in this case, the pro-inflammatory enzymes iNOS and cyclooxygenase-2 (COX-2), to understand if the test compound's anti-inflammatory effect is due to the downregulation of their expression.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification: After treatment as described in the NO inhibition assay, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.

Part 3: Validation of Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyran derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][7] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution Assay for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of the Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid in the broth.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Comparative Analysis with Structurally Related Compounds

While specific biological activity data for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is not extensively published, we can infer its potential by comparing it to structurally similar dihydropyran derivatives.

Table 1: Anti-inflammatory Activity of Dihydropyran Derivatives

Compound/DerivativeCell LineAssayEndpointResultReference
Dihydropyranoaurone derivativesRAW 264.7NO InhibitionIC₅₀Varies with substitution[1]
Pyranocoumarin derivativesRAW 264.7NO InhibitionSignificant reduction[7]
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylateRAW 264.7NO & PGE2 InhibitionDose-dependent reduction[8]

Table 2: Antimicrobial Activity of Dihydropyran Derivatives

Compound/DerivativeMicroorganismAssayEndpointResult (MIC)Reference
Dihydropyran derivativesS. paratyphi A, E. faecalisBroth MicrodilutionMIC/MBCVaries with structure[9]
1,4-Dihydropyridine-dicarboxylic acid derivativesE. coli, S. aureus, B. subtilisBroth MicrodilutionMIC4 µg/mL for active compounds[10]
4H-pyran-6-carboxamide derivativesInfluenza A and BSialidase InhibitionIC₅₀Varies with substitution[11]

Conclusion

This guide provides a robust starting point for the systematic validation of the biological activity of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. By following the detailed protocols and considering the comparative data from related compounds, researchers can generate reliable and reproducible results. The multifaceted potential of the dihydropyran scaffold warrants further investigation, and a thorough understanding of the structure-activity relationships will be pivotal in the development of novel therapeutic agents.

References

  • Wang, Z., Bae, E. J., & Han, Y. T. (2017). Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. Archives of Pharmacal Research, 40(6), 695–703. [Link]

  • El-Sayed, M. A. A., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of Molecular Structure, 1301, 137375. [Link]

  • He, M. T., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(1), 47. [Link]

  • He, M. T., Kim, S. J., Le, V. D., Min, S. J., Lee, H., Lee, J. W., & Shin, M. S. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(1), 1-10. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. [Link]

  • Wen-Jing, H., et al. (2017). Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity. Chinese Journal of Organic Chemistry, 37(4), 988-994. [Link]

  • Kim, M. J., et al. (2025). Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. Molecules, 30(19), 4637. [Link]

  • El-Sayed, M. A. A., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of Molecular Structure, 1301, 137375. [Link]

  • Request PDF on ResearchGate. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. [Link]

  • Chandler, M., et al. (2000). Dihydropyrancarboxamides Related to Zanamivir: A New Series of Inhibitors of Influenza Virus Sialidases. 1. Discovery, Synthesis, Biological Activity, and Structure−Activity Relationships of 4-Guanidino- and 4-Amino-4H-pyran-6-carboxamides. Journal of Medicinal Chemistry, 43(19), 3828–3847. [Link]

  • Ghosh, C., et al. (2022). Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. Scientific Reports, 12(1), 1-17. [Link]

  • Malhi, D. S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega, 7(18), 15995–16005. [Link]

  • ResearchGate. (n.d.). MIC (mg/mL) values for the compounds 4a-c, 5a-d. [Link]

  • ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. [Link]

  • Ali, M. M., et al. (2015). Synthesis and biological activities of some fused pyran derivatives. Journal of Saudi Chemical Society, 19(5), 554-560. [Link]

  • Hao, W. J., et al. (2017). Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity. Chinese Journal of Organic Chemistry, 37(4), 988-994. [Link]

  • El-Subbagh, H. I., et al. (1993). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Journal of Medicinal Chemistry, 36(15), 2213–2219. [Link]

  • Medicinal Chemistry Lectures Notes. (2023, May 30). Structure-activity relationship (SAR) of anti-inflammatory compounds targeting specific pathways. [Link]

  • Naeem, N., et al. (2015). Antimicrobial and antioxidant screening of N′-substituted sulphonyl and benzoyl derivatives of 4-Pyridine carboxylic acid hydrazide. Pakistan Journal of Pharmaceutical Sciences, 28(1), 239-244. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. [Link]

  • Jasim, S. A., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 987405. [Link]

  • Monroy-Reyes, E., et al. (2021). Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. Molecules, 26(6), 1563. [Link]

  • Liu, Y., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(28), 8788–8798. [Link]

  • Sharma, G., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15403. [Link]

  • ChemSynthesis. (n.d.). ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. [Link]

  • Lee, J. H., et al. (2014). (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation. International Immunopharmacology, 20(1), 37–45. [Link]

  • Al-Zoubi, R. M., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(15), 5800. [Link]

  • Rani, P., et al. (2025). 2-Arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones: Design, synthesis, and evaluation of Anti-inflammatory, Anti-malarial, and Anti-cancer efficacy. Journal of Molecular Structure, 1319, 138761. [Link]

  • Rahayu, D. U. C., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. Molecules, 28(23), 7859. [Link]

Sources

A Comparative Guide to Dihydropyran Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Dihydropyrans are indispensable heterocyclic scaffolds in the landscape of organic synthesis. Their prevalence in a vast number of biologically active natural products and pharmaceuticals underscores their significance.[1][2] Beyond their role as core structural motifs, dihydropyrans, particularly 3,4-dihydro-2H-pyran (DHP), are renowned as one of the most reliable and cost-effective protecting groups for hydroxyl functions.[3] This guide offers a comparative analysis of dihydropyran and its derivatives, delving into their synthesis, reactivity, and applications, supported by quantitative data and detailed experimental protocols to inform practical synthetic decisions.

The Archetype: 3,4-Dihydro-2H-pyran (DHP) as a Protecting Group

The protection of alcohols as tetrahydropyranyl (THP) ethers is a cornerstone strategy in multi-step synthesis. The popularity of DHP stems from its low cost, ease of introduction, and remarkable stability across a wide spectrum of reaction conditions, including strongly basic media, organometallic reagents, and hydride reductions.[3]

Mechanism of Protection: The reaction proceeds via an acid-catalyzed addition of an alcohol to the enol ether functionality of DHP. Protonation of the double bond generates a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.

Caption: Mechanism of alcohol protection using DHP.

Comparative Analysis of Catalysts for THP Ether Formation:

While strong acids like H₂SO₄ or TsOH can be used, the demand for milder conditions, especially for acid-sensitive substrates, has led to the development of a plethora of catalysts. The choice of catalyst significantly impacts reaction time, yield, and substrate scope.

CatalystTypical ConditionsAdvantagesDisadvantages
Pyridinium p-toluenesulfonate (PPTS) CH₂Cl₂, rt, 1-4 hMild, commercially available, suitable for many acid-sensitive substrates.Can be slow with hindered alcohols.
Bismuth(III) Triflate (Bi(OTf)₃) Solvent-free, rt, 5-30 minHighly efficient, low catalyst loading, insensitive to air/moisture.[4]Costlier than traditional acids.
Zeolite H-beta Dichloromethane, rtHeterogeneous, recyclable, mild conditions, high yields.[4]Requires catalyst preparation/purchase.
LiCl H₂O-DMSO, 90°CUsed for deprotection, but highlights non-acidic conditions.[5]Not for formation; demonstrates alternative conditions.
ZrCl₄@Arabic Gum Solvent-free, 50°CHeterogeneous, recyclable, high efficiency, short reaction time.[6]Specific to certain multi-component syntheses.[6]

Key Consideration: A major drawback of using DHP with chiral alcohols is the formation of a new stereocenter at the anomeric position, leading to a mixture of diastereomers. This complicates NMR analysis and can be problematic in chiral synthesis.[3]

Beyond Protection: Functionalized Dihydropyrans in Cycloaddition Reactions

Dihydropyran derivatives are powerful building blocks in cycloaddition reactions, most notably the Hetero-Diels-Alder (HDA) reaction, for constructing complex oxygenated heterocycles.[1] The electronic nature and substitution pattern of the dihydropyran ring dictate its role as either the diene or dienophile and control the stereochemical outcome.

Inverse-Electron-Demand Hetero-Diels-Alder Reaction:

Electron-poor dihydropyran derivatives, such as those bearing carbonyl groups, can react as heterodienes with electron-rich alkenes. This strategy is a cornerstone for the synthesis of various natural products.

Asymmetric Synthesis with Chiral Dihydropyrans:

The development of chiral dihydropyran derivatives has enabled significant advances in asymmetric synthesis.[7] Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the enantioselective synthesis of functionalized dihydropyran-2-ones.[8] These reactions often proceed via [4+2] or [3+3] cycloadditions, affording products with multiple stereocenters in high yields and enantiomeric excesses.[8]

Comparative Performance in Asymmetric Annulation:

Recent studies have demonstrated the use of dual organo/copper catalysis for the enantioselective (3+3) annulation of 1,3-nitroenynes with α-cyano ketones to furnish highly substituted 4H-pyrans.[9] This methodology showcases the synergy between different catalytic systems to achieve transformations not possible with a single catalyst.[9]

ParameterResult
Catalyst System Organocatalyst + Cu(OAc)₂/Ligand
Yield 85-88%
Enantiomeric Excess (ee) 91%
Conditions -10 °C, 1,2-dichloroethane

This dual catalytic system provides a significant advantage in controlling stereoselectivity for the synthesis of complex, polysubstituted pyran derivatives.[9]

Synthesis of Dihydropyran Derivatives: A Comparative Overview

Access to diverse dihydropyran derivatives is crucial for their application in synthesis. Several powerful methods have been established.

Silyl-Prins Cyclization:

A highly diastereoselective method for preparing cis-2,6-disubstituted dihydropyrans involves the silyl-Prins cyclization of E-vinylsilyl alcohols with aldehydes.[2] This reaction proceeds through a 6-endo-dig cyclization, with the stereochemistry controlled by the preferential pseudoequatorial arrangement of substituents in the transition state.[2]

Silyl-Prins Cyclization Workflow start Start: E-vinylsilyl alcohol + Aldehyde lewis_acid Add Lewis Acid (e.g., TMSOTf) -78 °C, CH₂Cl₂ start->lewis_acid oxocarbenium Formation of Oxocarbenium Ion lewis_acid->oxocarbenium cyclization 6-endo-dig Cyclization oxocarbenium->cyclization desilylation Desilylation cyclization->desilylation workup Aqueous Workup (NaHCO₃) desilylation->workup product Product: cis-2,6-disubstituted Dihydropyran workup->product

Sources

A Strategic Guide to Alternatives for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of alternative reagents and synthetic strategies to 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple substitution to explore functionally diverse alternatives, from direct structural analogs to advanced bioisosteres and novel synthetic pathways. We will dissect the causality behind experimental choices, providing robust data and detailed protocols to empower you to select the optimal strategy for your specific research and development goals.

The Dihydropyran Scaffold: A Privileged Structure

The dihydropyran ring is a core structural motif found in numerous natural products and pharmaceuticals, valued for its role in molecular recognition and its utility as a versatile synthetic intermediate.[1][2] 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid and its derivatives serve as crucial building blocks in the synthesis of complex molecules, including antiproliferative agents and other bioactive compounds.[3]

However, reliance on a single building block can present limitations related to synthetic accessibility, cost, intellectual property, and, most critically in drug discovery, suboptimal physicochemical or pharmacokinetic properties. The carboxylic acid moiety, while often crucial for target binding, can lead to poor membrane permeability, rapid metabolism, and potential toxicity through the formation of reactive acyl glucuronides.[4][5][6] This necessitates a thorough exploration of viable alternatives.

A Multi-faceted Approach to Alternatives

We categorize alternatives into three strategic classes, each addressing a different set of scientific challenges.

  • Category 1: Functional Group Analogs & Derivatives: The simplest alternatives, involving modification of the carboxylic acid to an ester or amide. These are often used to facilitate specific coupling reactions or to modulate local polarity.

  • Category 2: Alternative Synthetic Routes to the Dihydropyran Core: This strategy focuses on different starting materials and catalytic systems to construct the dihydropyran ring, offering flexibility in substituent patterns and stereochemistry.

  • Category 3: Bioisosteric Replacements for the Carboxylic Acid Moiety: In a drug discovery context, replacing the carboxylic acid with a bioisostere can dramatically improve a molecule's drug-like properties while preserving its biological function.[5][7][8]

Comparative Analysis and Performance Data

Alternative Synthetic Methodologies for the Dihydropyran Core

The construction of the dihydropyran ring is a well-explored area of organic synthesis. The choice of method dictates the available substitution patterns and the stereochemical outcome. Below is a comparison of prominent methods that provide alternatives to a single, predefined starting material.

Synthetic Method Catalyst/Reagent Key Features Typical Yields Advantages Limitations Reference(s)
Hetero-Diels-Alder Reaction Lewis Acids (e.g., AlCl₃, SnCl₄)[4+2] cycloaddition of a diene with an aldehyde or ketone.60-95%High convergence; good control over regioselectivity.Requires electron-rich dienes and activated dienophiles.[9]
Silyl-Prins Cyclization Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Cyclization of vinylsilyl alcohols with aldehydes.70-90%Excellent stereoselectivity for cis-2,6-disubstituted dihydropyrans; broad substrate scope.Requires preparation of specific vinylsilyl alcohol precursors.[2][10]
Multi-Component Reaction (MCR) ZrCl₄@Arabic Gum or Ta-MOF NanocatalystOne-pot reaction of an aldehyde, malononitrile, and a β-ketoester.85-98%High atom economy; operational simplicity; environmentally friendly (solvent-free options).Product structure is largely defined by the MCR pathway.[11][12]
Oxonium-Ene Cyclization Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Reaction of aldehydes or epoxides with specific enoates.Good to ExcellentProvides access to highly functionalized dihydropyrans with good diastereoselectivity.Substrate-specific.[10]
Bioisosteric Replacements for the Carboxylic Acid Moiety

For drug development professionals, modifying the carboxylic acid is a critical optimization strategy. Bioisosteres are functional groups that mimic the steric and electronic properties of the original moiety but possess distinct physicochemical profiles.[4]

Bioisostere Typical pKa Key Physicochemical Properties Advantages in Drug Design Potential Liabilities Reference(s)
Carboxylic Acid (Reference) ~4-5Ionized at pH 7.4; high polarity; H-bond donor/acceptor.Strong interactions with targets (salt bridges, H-bonds).Poor cell permeability; metabolic liability (acyl glucuronides); potential for idiosyncratic toxicity.[4][5]
Tetrazole ~4.5-5Ionized at pH 7.4; delocalized negative charge; metabolically more stable.Increased metabolic stability; avoids acyl glucuronide formation; can improve oral bioavailability.Can be subject to N-glucuronidation; potential for CNS side effects in some contexts.[4][6][7]
N-Acylsulfonamide ~4-6Ionized at pH 7.4; H-bond donor/acceptor.Can mimic H-bonding patterns of carboxylic acids; metabolically robust.Can have higher lipophilicity, affecting solubility.[7]
Isoxazolol (Hydroxypyrazole) ~4-6Ionized at pH 7.4; planar ring system.Can act as a non-classical bioisostere, offering novel intellectual property.Synthesis can be more complex than other isosteres.[7]
Hydroxamic Acid ~9Weaker acid; strong metal chelator.Can form unique interactions with metalloenzymes.Often associated with poor stability and potential for genotoxicity.[5]

Key Experimental Protocols

The following protocols are provided as representative examples of the synthetic strategies discussed. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol: TMSOTf-Mediated Silyl-Prins Cyclization for Dihydropyran Synthesis

This protocol describes a general and effective method for synthesizing disubstituted dihydropyrans with high diastereoselectivity, adapted from Peña et al.[2]

Objective: To synthesize a cis-2,6-disubstituted dihydropyran from a Z-vinylsilyl alcohol and an aldehyde.

Materials:

  • Z-vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the Z-vinylsilyl alcohol (1.0 equiv) and dissolve in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.2 equiv) to the cooled solution.

  • Slowly add TMSOTf (1.5 equiv) dropwise to the reaction mixture. The causality here is that TMSOTf acts as a powerful Lewis acid to activate the aldehyde, facilitating the nucleophilic attack by the vinylsilane.

  • Stir the reaction at -78 °C and monitor its progress by Thin-Layer Chromatography (TLC). Reaction times are typically short.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dihydropyran.

Protocol: Multi-Component Synthesis of Functionalized Dihydropyrans

This protocol details a highly efficient, one-pot synthesis of 1,4-dihydropyran derivatives using a reusable nanocatalyst, adapted from BenchChem application notes.[12]

Objective: To synthesize a 1,4-dihydropyran derivative via a Ta-MOF catalyzed multi-component reaction.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ta-MOF nanocatalyst (3 mg)

  • Ethanol/water (1:1 mixture, 2 mL)

  • Acetone

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Add the Ta-MOF nanocatalyst (3 mg) and 2 mL of the 1:1 ethanol/water solvent mixture. The metal-organic framework (MOF) acts as a heterogeneous Lewis acid catalyst, activating the reactants and facilitating the cascade reaction within its porous structure.[12]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add 10 mL of acetone to the reaction mixture. This step is crucial as it precipitates the heterogeneous catalyst for easy recovery.

  • Separate the catalyst by filtration. The recovered catalyst can be washed with water and ethanol, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.

Visualization of Key Concepts and Workflows

Diagram 1: Alternative Synthetic Strategies for Dihydropyran Core

cluster_start Starting Materials cluster_methods Synthetic Methods A Aldehyde M1 Hetero-Diels-Alder A->M1 M2 Silyl-Prins Cyclization A->M2 M3 Multi-Component Reaction A->M3 B Diene B->M1 C Vinylsilyl Alcohol C->M2 D Malononitrile + β-Ketoester D->M3 P Functionalized Dihydropyran Scaffold M1->P [4+2] Cycloaddition M2->P TMSOTf Activation M3->P Cascade Reaction

Caption: Workflow of major synthetic routes to the dihydropyran core.

Diagram 2: Decision Framework for Selecting an Alternative

Start Goal: Alternative to 6-Me-DHP-5-COOH Q1 Is the core scaffold fixed? Start->Q1 A1 Explore Alternative Synthetic Routes (e.g., Prins, MCR) Q1->A1 No A2 Modify Carboxylic Acid Q1->A2 Yes Q2 Is it a drug discovery project? A3 Consider Bioisosteric Replacement (e.g., Tetrazole) Q2->A3 Yes A4 Use Functional Group Analogs (Esters, Amides) Q2->A4 No / Early Stage A2->Q2

Caption: Decision tree for choosing the appropriate alternative strategy.

Diagram 3: Bioisosteric Replacement Strategy for Carboxylic Acid

cluster_parent Parent Compound cluster_problem Pharmacokinetic Issues cluster_bioisosteres Bioisosteric Solutions Parent R-COOH (Carboxylic Acid) P1 Poor Permeability Parent->P1 P2 Metabolic Instability (Acyl Glucuronides) Parent->P2 B1 R-Tetrazole P1->B1 Replace B2 R-SO₂NHCOR' P1->B2 Replace B3 R-Isoxazolol P1->B3 Replace P2->B1 Replace P2->B2 Replace P2->B3 Replace

Caption: Logic of bioisosteric replacement to mitigate PK issues.

Conclusion and Future Outlook

The selection of a suitable alternative to 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a nuanced decision that depends heavily on the project's goals. For synthetic chemists, exploring diverse catalytic pathways like Prins cyclizations and multi-component reactions offers unparalleled flexibility in scaffold design. For medicinal chemists, the strategic deployment of carboxylic acid bioisosteres is a powerful tool to overcome pharmacokinetic hurdles and optimize lead compounds. By understanding the underlying principles and leveraging the comparative data and protocols presented here, researchers can make more informed, effective decisions, accelerating their path from concept to discovery.

References

  • A Comparative Guide to Catalytic Systems for Dihydropyran Synthesis. Benchchem.
  • Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products.
  • Sulfur-Directed Enantioselective Synthesis of Functionalized Dihydropyrans. The Journal of Organic Chemistry.
  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
  • Process for the preparation of dihydropyrans.
  • Carboxylic acid (bio)isosteres in drug design.
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • Application Notes and Protocols for the Catalytic Synthesis of 1,4-Dihydropyran Deriv
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
  • Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxyl

Sources

A Senior Application Scientist's Guide to Pyran Building Blocks in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyran scaffold is a cornerstone of heterocyclic chemistry. Its prevalence in a vast array of natural products and pharmacologically active compounds underscores its significance.[1][2][3][4][5] This guide provides an in-depth, head-to-head comparison of key pyran building blocks, offering insights into their reactivity, synthetic applications, and the strategic considerations behind their use in constructing complex heterocyclic systems.

Introduction: The Versatility of the Pyran Core

Pyrans are six-membered oxygen-containing heterocycles with two double bonds.[6] The position of the sp³-hybridized carbon atom distinguishes the two isomers: 2H-pyran and 4H-pyran.[6] While simple pyrans can be unstable, their derivatives, including dihydropyrans, tetrahydropyrans, and pyranones, are fundamental building blocks in organic synthesis.[6][7] The pyran motif is a key structural feature in numerous bioactive molecules, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][8][9][10][11]

This guide will dissect the utility of the most common pyran-based synthons, focusing on their application in multicomponent reactions (MCRs), cycloadditions, and catalytic annulations to forge diverse heterocyclic architectures.

Head-to-Head Comparison of Key Pyran Building Blocks

The choice of a pyran building block is dictated by the desired heterocyclic target and the intended synthetic strategy. Here, we compare the most prominent classes of pyran synthons.

Pyran Building BlockKey FeaturesPrimary Applications in Heterocyclic Synthesis
4H-Pyrans Stable, readily synthesized via MCRs. Often highly functionalized.Synthesis of pyrano[2,3-d]pyrimidines, pyrano[3,2-c]chromenes, and other fused pyran systems.[12]
2H-Pyrans Can exist in equilibrium with their open-chain 1-oxatriene isomers. Stability is influenced by substitution.[7]Dienophiles in Diels-Alder reactions, precursors to fused bicyclic systems.[7][13][14]
Dihydropyrans (DHPs) Versatile intermediates, accessible through various methods including hetero-Diels-Alder reactions.[15][16]Synthesis of tetrahydropyran-containing natural products, spirocycles, and complex polycyclic ethers.[17]
2H-Pyran-2-ones (α-Pyrones) Six-membered heterocyclic esters with a conjugated system.[18]Building blocks for aromatic and heteroaromatic compounds via cycloaddition/retro-Diels-Alder sequences.[19]
Kojic Acid A naturally derived γ-pyrone with versatile reactivity.[20]Precursor for dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans.[20]

Synthetic Strategies and Mechanistic Insights

Multicomponent Reactions (MCRs) for 4H-Pyran Synthesis

MCRs are a powerful tool for the efficient, atom-economical construction of complex molecules in a single step.[1][2] The synthesis of the 4H-pyran core is a classic example, typically proceeding through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1][2][21]

Causality in Experimental Design: The choice of catalyst is critical in MCRs for 4H-pyran synthesis. While traditional base catalysis is effective, the field has seen a significant shift towards sustainable and reusable catalysts.[2][3][4] For instance, magnetic nanoparticles functionalized with acidic or basic groups offer excellent yields, short reaction times, and easy catalyst recovery, aligning with the principles of green chemistry.[2][3][21]

Experimental Protocol: Green Synthesis of a Tetrahydrobenzo[b]pyran Derivative

This protocol exemplifies a typical three-component reaction for the synthesis of a functionalized 4H-pyran.

Step 1: Reaction Setup

  • In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

Step 2: Catalysis

  • Add a catalytic amount of a reusable catalyst, such as theophylline (10 mol%).[12]

Step 3: Reaction

  • Reflux the reaction mixture with stirring for the time specified in the literature (typically 15-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

Step 4: Workup and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure tetrahydrobenzo[b]pyran derivative.

Logical Workflow for 4H-Pyran Synthesis via MCR

MCR_Workflow cluster_reactants Reactants cluster_process Reaction Cascade Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel ActiveMethylene Active Methylene (e.g., Dimedone) Michael Michael Addition ActiveMethylene->Michael Knoevenagel->Michael Intermediate A Cyclization Intramolecular Cyclization Michael->Cyclization Intermediate B Product Functionalized 4H-Pyran Cyclization->Product

Caption: Domino reaction sequence for 4H-pyran synthesis.

The Duality of 2H-Pyrans: Stability and Reactivity

2H-pyrans are fascinating building blocks due to their valence isomerism with 1-oxatrienes.[7] This equilibrium is influenced by steric and electronic factors.[7] Fusion to another ring system or substitution at the 2-position can stabilize the 2H-pyran form, making it a valuable diene for cycloaddition reactions.[7][14]

The Knoevenagel/Electrocyclization Protocol: A common route to stable 2H-pyrans involves the Knoevenagel condensation of an enal with a 1,3-dicarbonyl compound, followed by an electrocyclization of the resulting 1-oxatriene intermediate.[7]

Experimental Protocol: Synthesis of a Bicyclic 2H-Pyran

This protocol is adapted from methodologies for synthesizing stable, fused 2H-pyrans.[7]

Step 1: Reactant Preparation

  • Dissolve a cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1 mmol) and a functionalized enal (1 mmol) in a suitable solvent such as pyridine.

Step 2: Condensation and Cyclization

  • Heat the reaction mixture under reflux for several hours, monitoring by TLC. The pyridine acts as both a solvent and a basic catalyst for the Knoevenagel condensation.

Step 3: Isolation

  • After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the bicyclic 2H-pyran.

Dihydropyrans in Asymmetric Synthesis

3,4-Dihydropyran-2-ones are particularly valuable chiral building blocks.[22] N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful strategy for their asymmetric synthesis through [4+2] and [3+3] cycloadditions.[22]

Dual Catalysis for Enhanced Selectivity: Recent advancements have demonstrated the power of dual catalytic systems, such as a combination of an organocatalyst and a copper complex, to achieve high enantioselectivity in the synthesis of functionalized 4H-pyrans.[23] This synergistic approach allows for the activation of different substrates or reaction sites, leading to enhanced stereocontrol that is often difficult to achieve with a single catalyst.[23]

Mechanism of Asymmetric Pyran Annulation

Asymmetric_Annulation cluster_reactants Starting Materials cluster_catalysis Dual Catalytic System Nitroenyne 1,3-Nitroenyne MichaelAddition Enantioselective Michael Addition Nitroenyne->MichaelAddition CyanoKetone α-Cyano Ketone CyanoKetone->MichaelAddition Organocatalyst Organocatalyst Organocatalyst->MichaelAddition CopperComplex Copper-Ligand Complex CopperComplex->MichaelAddition Annulation Lewis-Acid Catalyzed Annulation CopperComplex->Annulation Lewis Acid MichaelAddition->Annulation Chiral Intermediate Product Enantioenriched Pentasubstituted 4H-Pyran Annulation->Product

Caption: Dual catalysis in asymmetric pyran synthesis.

Modern Catalytic Methods: Pyran Annulation

Pyran annulation, the formation of a pyran ring onto an existing molecular scaffold, is a key strategy in the synthesis of complex natural products.[17]

Boronic Acid Catalyzed Annulation: Boronic acids have been shown to be effective catalysts for the annulation of pyran rings in the synthesis of pyranocarbazole alkaloids.[24] This method provides an efficient route to highly oxygenated derivatives that were previously difficult to access.[24]

Intramolecular Prins Reaction: The intramolecular attack of an olefin on an oxocarbenium ion, known as the Prins reaction, is a powerful method for constructing tetrahydropyran rings.[17] The use of allylsilanes as intramolecular traps for oxocarbenium ions has enhanced the utility of this reaction in asymmetric synthesis.[17]

Conclusion: Strategic Selection of Pyran Building Blocks

The synthesis of pyran-containing heterocycles is a dynamic field, with a continuous evolution of new methodologies. The choice of the pyran building block is a critical decision that influences the entire synthetic route. 4H-pyrans, readily accessible through MCRs, are ideal for constructing fused heterocyclic systems. 2H-pyrans, with their unique stability-reactivity profile, are valuable partners in cycloaddition reactions. Dihydropyrans are indispensable for the asymmetric synthesis of complex natural products, and pyranones serve as versatile precursors for aromatic compounds. The judicious application of modern catalytic methods, such as dual catalysis and novel annulation strategies, further expands the synthetic chemist's toolbox for accessing diverse and complex pyran-based molecules with high levels of control.

References

  • Kerru, N., et al. (2020). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 25(8), 1909. [Link]

  • Kerru, N., et al. (2020). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. [Link]

  • Kerru, N., et al. (2020). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. ResearchGate. [Link]

  • Corma, A., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(9), 1438. [Link]

  • Kerru, N., et al. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]

  • Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91. [Link]

  • (n.a.). (n.d.). 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications. ResearchGate. [Link]

  • (n.a.). (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • (n.a.). (n.d.). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Taylor & Francis Online. [Link]

  • Požgan, F., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111. [Link]

  • Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Scilit. [Link]

  • Kočevar, M., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

  • (n.a.). (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC. [Link]

  • (n.a.). (n.d.). Synthesis of 4H‐pyrans and their biological activity. ResearchGate. [Link]

  • (n.a.). (n.d.). Pyrans: Heterocycles of chemical and biological interest. ResearchGate. [Link]

  • (n.a.). (n.d.). Synthesis of pyrans containing heterocyclic derivatives using catalyst‐free approach. ResearchGate. [Link]

  • (n.a.). (2024). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. [Link]

  • (n.a.). (n.d.). 4H-Pyran Synthesis. Organic Chemistry Portal. [Link]

  • (n.a.). (n.d.). Three-component coupling approach for the synthesis of 4H-pyrans and pyran-annulated heterocyclic scaffolds utilizing Ag/TiO2 nano-thin films as robust recoverable catalyst. Scientific Reports. [Link]

  • (n.a.). (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO. [Link]

  • Knölker, H.-J., et al. (2014). Boronic Acid Catalyzed Annulation of a Pyran Ring. ChemistryViews. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1999). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Journal of Organic Chemistry, 64(6), 1910-1915. [Link]

  • Wikipedia. (n.d.). Pyran. [Link]

  • (n.a.). (2019). Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based Catalyst. ResearchGate. [Link]

  • (n.a.). (n.d.). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. [Link]

  • Boeckman, R. K., et al. (1993). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. The Journal of Organic Chemistry, 58(6), 1364-1373. [Link]

  • (n.a.). (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters. [Link]

  • (n.a.). (n.d.). Late-Stage C–H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Angewandte Chemie International Edition. [Link]

  • (n.a.). (n.d.). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. [Link]

  • Evans, D. A., et al. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(5), 792-803. [Link]

  • (n.a.). (1992). Some substitution and heterocyclization reactions based on 1,4-dihydropyridines. Chemistry of Heterocyclic Compounds. [Link]

Sources

A Comparative Guide to Elucidating the Mechanism of Action for Dihydropyran-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The dihydropyran ring system is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic molecules with potent biological activities.[1][2] These compounds exhibit a broad therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] However, unlocking their full clinical potential hinges on a deep and precise understanding of their mechanism of action (MoA). This guide provides researchers, scientists, and drug development professionals with a comparative overview of robust experimental strategies to identify molecular targets and delineate the signaling pathways modulated by dihydropyran-based compounds.

Chapter 1: The Foundational Strategy for MoA Elucidation

Determining the MoA is a critical step in drug discovery, transforming a bioactive "hit" into a viable "lead." It provides the rationale for lead optimization, predicts potential on- and off-target effects, and is essential for designing clinically relevant efficacy and safety studies.[6][7] A comprehensive MoA study is not a linear process but an integrated, often iterative, workflow. The primary challenge lies in pinpointing the specific molecular target(s) within the complex cellular proteome and subsequently mapping the downstream consequences of the drug-target interaction.

The overall workflow can be conceptualized as a funnel, starting with broad, unbiased screening to generate hypotheses, followed by more focused, targeted experiments to validate these hypotheses and build a complete mechanistic picture.

cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Pathway & Phenotypic Analysis Target_ID_Unbiased Unbiased Approaches (e.g., Chemical Proteomics) CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells Target_ID_Unbiased->CETSA Identified Targets Target_ID_Biased Biased/Targeted Approaches (e.g., Screening, in silico) Target_ID_Biased->CETSA Hypothesized Targets Enzyme_Assay In Vitro Functional Assays (e.g., Enzyme Inhibition) CETSA->Enzyme_Assay Validated Target Reporter_Assay Reporter Gene Assays Links target to pathway activity Enzyme_Assay->Reporter_Assay Confirmed Functional Effect Western_Blot Western Blotting Analyzes downstream protein modulation Reporter_Assay->Western_Blot Phenotypic_Assay Cell-Based Phenotypic Assays (e.g., Apoptosis, Proliferation) Western_Blot->Phenotypic_Assay MoA MoA Phenotypic_Assay->MoA Elucidated MoA

Caption: General workflow for elucidating the Mechanism of Action (MoA).

Chapter 2: Comparative Approaches for Target Identification

The first crucial step is identifying the direct binding partner(s) of your dihydropyran compound. Methodologies can be broadly classified into hypothesis-free (unbiased) and hypothesis-driven (targeted) approaches. The choice depends on the prior knowledge available for the compound class.

Unbiased Target Identification: Chemical Proteomics with Kinobeads

When the molecular target is unknown, unbiased approaches are invaluable for surveying a wide range of potential protein interactions simultaneously.[8] The Kinobeads technology is a powerful chemical proteomics tool, particularly effective for compounds targeting kinases, a common target class for anticancer agents.[9]

Causality Behind the Method: This technique relies on competitive affinity chromatography.[9][10] A set of broad-spectrum, immobilized kinase inhibitors (the "kinobeads") are used to capture a large portion of the cellular kinome from a lysate.[11] By pre-incubating the lysate with a free dihydropyran test compound, the compound's specific kinase targets will be occupied and thus unable to bind to the beads. Quantitative mass spectrometry is then used to identify which kinases show reduced binding to the beads in the presence of the test compound, revealing them as the primary targets.[9]

Experimental Protocol: Kinobeads-based Target Identification

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Competitive Binding:

    • Aliquot the cell lysate. For each sample, add the dihydropyran compound at various concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO).

    • Incubate for 45-60 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.

  • Kinobeads Pulldown:

    • Add the kinobeads slurry to each lysate sample.

    • Incubate for 1-2 hours at 4°C with rotation to allow unbound kinases to bind to the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads using an SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Mass Spectrometry Analysis:

    • Run the eluate on a short SDS-PAGE gel to separate proteins.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of each identified kinase across the different treatment conditions. Proteins whose binding is competed off in a dose-dependent manner are identified as targets.[12]

Targeted Validation: Cellular Thermal Shift Assay (CETSA)

Once a target is hypothesized or identified, CETSA is the gold-standard method to confirm direct target engagement in an intact cellular environment.[13][14] It is a label-free method that does not require modification of the compound, preserving its native bioactivity.

Causality Behind the Method: The core principle of CETSA is that when a small molecule binds to its protein target, it generally increases the protein's thermodynamic stability.[14][15] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to higher temperatures.[16]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the dihydropyran compound at a fixed concentration or vehicle control (DMSO) for 1-2 hours under normal culture conditions.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler, followed by cooling to room temperature for 3 minutes.[13]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. The aggregated, denatured proteins will form a pellet, while the stabilized, soluble proteins will remain in the supernatant.

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant from each sample.

    • Normalize the protein concentration of all samples.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting (see protocol in Chapter 4).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. This generates the melting curve. A shift in the curve to the right indicates target stabilization and engagement.

cluster_0 Unbiased: Kinobeads Workflow cluster_1 Targeted: CETSA Workflow A1 Cell Lysate A2 Incubate with Dihydropyran Compound A1->A2 A3 Add Kinobeads (Competitive Binding) A2->A3 A4 Wash & Elute Bead-Bound Proteins A3->A4 A5 LC-MS/MS Analysis A4->A5 A6 Identify Competed Proteins (Targets) A5->A6 B1 Treat Intact Cells with Dihydropyran Cmpd B2 Heat Aliquots to Temperature Gradient B1->B2 B3 Lyse Cells & Separate Fractions B2->B3 B4 Western Blot for Soluble Target Protein B3->B4 B5 Plot Melting Curve B4->B5 B6 Confirm Target Stabilization B5->B6

Caption: Comparison of target identification and validation workflows.

Chapter 3: Quantifying Functional Activity

Confirming direct binding is necessary but not sufficient. The next step is to quantify the functional consequence of this binding, most commonly through enzyme inhibition assays.[17]

Causality Behind the Method: Enzyme inhibition assays measure the reduction in the rate of an enzymatic reaction in the presence of an inhibitor.[18] By measuring this activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[19]

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagent Preparation:

    • Prepare assay buffer, recombinant enzyme solution, substrate solution (e.g., a specific peptide and ATP for a kinase), and detection reagent.

  • Compound Dilution:

    • Perform a serial dilution of the dihydropyran compound in DMSO, then dilute further in the assay buffer to achieve the final desired concentrations.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 5 µL) of the diluted compound or vehicle control to the wells.

    • Add the enzyme solution (e.g., 5 µL) and incubate for a set period (e.g., 15-30 min) to allow for binding.

    • Initiate the reaction by adding the substrate/ATP mixture (e.g., 10 µL).

    • Allow the reaction to proceed for a defined time (e.g., 60 min) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction and measure the output. For kinase assays, this often involves adding a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP produced (indicating enzyme activity).

  • Data Analysis:

    • Subtract background values and normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data for Dihydropyran-Based Compounds

Compound ClassTargetBioactivityIC₅₀ ValueReference
5-Oxo-dihydropyranopyran DerivativesCyclin-dependent kinase-2 (CDK2)Anti-proliferativeVaries by substitution[3]
Dihydropyran-based macrolidesPI3Kα (p110α subunit)Cytotoxic (HL-60 cells)1.10 ± 0.075 µM[20][21]
7-Hydroxycoumarin DerivativesAcetylcholinesterase (AChE)Cholinesterase Inhibition8.80 µM (for quinoline conjugate)[4]
Monocoumarin DerivativesAcetylcholinesterase (AChE)Cholinesterase Inhibition0.11 - 0.20 nM[4]

Chapter 4: Delineating the Downstream Signaling Cascade

After validating the direct target and its functional inhibition, the final step is to map the downstream cellular effects. This involves investigating the signaling pathway in which the target protein operates.

Pathway Activity Screening: Reporter Gene Assays

Reporter gene assays are a powerful tool to measure how the engagement of a target affects the activity of a specific signaling pathway.[22][23]

Causality Behind the Method: These assays utilize a plasmid construct where a reporter gene (e.g., luciferase or GFP) is placed under the control of a DNA response element that is specifically regulated by a transcription factor downstream of the signaling pathway of interest.[24] If the dihydropyran compound inhibits the pathway, the transcription factor's activity will change, leading to a measurable increase or decrease in the expression of the reporter gene.[25]

Experimental Protocol: Luciferase-Based Reporter Assay

  • Cell Transfection:

    • Seed cells in a multi-well plate.

    • Transfect the cells with the appropriate reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of the dihydropyran compound or vehicle.

  • Cell Lysis and Signal Measurement:

    • After a suitable incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity using a luminometer. If applicable, measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the control luciferase signal.

    • Plot the normalized reporter activity against the compound concentration to observe the dose-dependent effect on the signaling pathway.

Pathway Protein Modulation: Western Blotting

Western blotting is a fundamental technique used to verify the results from reporter assays and to directly observe changes in the levels and post-translational modification (e.g., phosphorylation) of key proteins within the signaling cascade.[26]

Causality Behind the Method: This immunoassay technique separates proteins by size using gel electrophoresis, transfers them to a solid membrane, and then uses specific antibodies to detect the protein of interest.[27] By using antibodies that recognize specific phosphorylation sites, one can directly assess the activation state of key signaling nodes (e.g., p-AKT vs. total AKT).[28]

cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT AKT->pAKT Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAKT->Downstream Activates/ Inhibits Proliferation Cell Survival, Proliferation Downstream->Proliferation Dihydropyran Dihydropyran-based PI3Kα Inhibitor Dihydropyran->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by a dihydropyran compound.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Sample Preparation:

    • Treat cells with the dihydropyran compound for various times or at various concentrations.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[26]

    • Determine protein concentration for each lysate.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT) overnight at 4°C.[26]

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH) or for the total, non-phosphorylated protein (e.g., total AKT).

By combining these techniques, researchers can build a comprehensive and validated model of how a dihydropyran-based compound exerts its biological effects, a critical foundation for advancing it through the drug development pipeline.

References

  • Al-Warhi, T., Rizk, S., El-Agamy, D. S., El-Damasy, D. A., Al-Salahi, R., Marzouk, M., & El-Gamal, K. M. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. [Link]

  • Sharma, K., & Singh, R. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • Jarzab, A. M., & van den Berg, J. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Reddy, T. S., & G, M. (2013). Medicinal Chemistry of Dihydropyran-Based Medium Ring Macrolides Related to Aspergillides: Selective Inhibition of PI3Kα. ACS Publications. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S., … Kuster, B. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. National Center for Biotechnology Information. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. National Center for Biotechnology Information. [Link]

  • Al-Osta, I., Huggins, D. J., & Al-Osta, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. [Link]

  • StudySmarter. Experimental Pharmacology: Techniques & Examples. StudySmarter. [Link]

  • Reddy, T. S., & G, M. (2013). Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα. PubMed. [Link]

  • Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Médard, G., Pachl, F., Kuster, B., & Médard, G. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • BMG LABTECH. (2024). Gene reporter assays. BMG LABTECH. [Link]

  • Flores-Alamo, M., & Flores-Alamo, M. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • ResearchGate. (n.d.). Structures of selected bioactive dihydropyridine and pyran derivatives. ResearchGate. [Link]

  • Mahmood, T., & Yang, P.-C. (2022). Western Blot: Principles, Procedures, and Clinical Applications. National Center for Biotechnology Information. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Efremenko, E. N., & Stepanov, N. A. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? Indigo Biosciences. [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. [Link]

  • Pérez-Hernández, M., Pérez-Hernández, M., Pérez-Guerrero, C., Pérez-Guerrero, C., Rubio-Carrasco, K., Rubio-Carrasco, K., Moran-Zendejas, E., Moran-Zendejas, E., Soriano-Ursúa, M., Soriano-Ursúa, M., Trujillo-Ferrara, J., & Trujillo-Ferrara, J. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • ResearchGate. (2021). (PDF) Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. ResearchGate. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • ResearchGate. (2025). Advanced Techniques for the Optimal Design of Experiments in Pharmacokinetics. ResearchGate. [Link]

  • bioRxiv. (2019). Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells. bioRxiv. [Link]

  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • PubMed. (n.d.). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. PubMed. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • ResearchGate. (n.d.). Bioactive dihydropyran derivatives. ResearchGate. [Link]

  • Frontiers. (n.d.). Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes. Frontiers. [Link]

  • National Center for Biotechnology Information. (n.d.). Editorial: Methods in experimental pharmacology 2023. National Center for Biotechnology Information. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

  • Robers, M. B., & Friedman-Ohana, R. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

Sources

The Ascendance of a Heterocyclic Workhorse: Validating 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the plethora of available building blocks, heterocyclic systems, particularly those containing oxygen, have garnered significant attention due to their prevalence in natural products and pharmaceutically active compounds.[1] This guide presents an in-depth validation of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid and its ester derivatives as exceptionally versatile synthetic intermediates. Through a blend of mechanistic insights, comparative analysis against established alternatives, and presentation of robust experimental data, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.

The pyran scaffold is a core structural motif in a vast array of bioactive molecules and natural products, exhibiting a wide spectrum of pharmacological properties, including anticancer and antimicrobial activities.[2] The subject of this guide, a substituted dihydropyran, offers a unique convergence of functionalities—a vinyl ether, a conjugated carboxylate, and a saturated heterocyclic ring—that predispose it to a rich and varied reaction chemistry. This guide will elucidate the inherent reactivity of this intermediate, providing a compelling case for its broader adoption in synthetic campaigns.

Physicochemical and Structural Characteristics

A foundational understanding of a synthetic intermediate begins with its physical and chemical properties. 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid and its corresponding methyl and ethyl esters are stable, readily characterizable compounds.

Property6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acidMethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylateEthyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
CAS Number 5399-21-3[3]57987-84-5[4]10226-28-5[5]
Molecular Formula C₇H₁₀O₃[3]C₈H₁₂O₃C₉H₁₄O₃[5]
Molecular Weight 142.15 g/mol [3]156.18 g/mol [4]170.21 g/mol [5]
Appearance Not specifiedLiquidMobile yellow oil
Solubility Sparingly soluble in water, soluble in polar organic solvents.Soluble in polar organic solvents like methanol and ethyl acetate.[6]Soluble in polar organic solvents.

Synthesis: A Robust and Scalable Protocol

The accessibility of a synthetic intermediate is a critical determinant of its utility. The preparation of the title compound's esters is typically achieved through a robust two-step sequence involving an initial alkylation followed by an intramolecular O-alkylation.[6][7] This method is advantageous due to the use of readily available and cost-effective starting materials.[7]

The general synthetic approach is outlined below. The process begins with the alkylation of an active methylene compound, methyl acetoacetate, with a bifunctional electrophile, 1-bromo-3-chloropropane. The resulting halo-ketone intermediate is then cyclized via an intramolecular O-alkylation using a base such as sodium methoxide to yield the methyl ester of the target molecule.[7] Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Intramolecular O-Alkylation cluster_step3 Step 3: Hydrolysis (Optional) MAA Methyl Acetoacetate Haloketone Halogenated Ketone Intermediate MAA->Haloketone  Base (e.g., NaOMe)   BCP 1-Bromo-3-chloropropane BCP->Haloketone Cyclization Methyl 6-methyl-3,4-dihydro- 2H-pyran-5-carboxylate Haloketone->Cyclization  Sodium Methoxide   Acid 6-Methyl-3,4-dihydro- 2H-pyran-5-carboxylic acid Cyclization->Acid  H₃O⁺ / OH⁻  

Caption: General workflow for the synthesis of the title compound and its methyl ester.

The choice of sodium methoxide over other bases like potassium carbonate is deliberate; its lower molecular weight and higher reactivity can lead to a more efficient and economical process with a reduced waste stream.[7]

Detailed Experimental Protocol: Synthesis of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate[8]
  • Reaction Setup: To a reaction vessel containing 780.0 mL of methanol under a nitrogen atmosphere at 30-40 °C, add 315.0 g (2.0 mol) of 1-bromo-3-chloropropane and 250.0 g (2.15 mol) of methyl acetoacetate.

  • Base Addition: Slowly add 184.0 g (3.4 mol) of powdered sodium methoxide in batches, maintaining the temperature between 30-40 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 70 °C) and maintain for 6-8 hours.

  • Workup: Cool the reaction mixture to 55-60 °C and add approximately 315.0 g of water to dissolve the precipitated salts.

  • Purification: The crude product is purified by fractional distillation to yield the pure methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.

The Epicenter of Reactivity: A Versatile Chemical Hub

The synthetic potential of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid and its derivatives stems from the presence of multiple reactive sites. The push-pull nature of the vinyl ether system, with the electron-donating oxygen atom and the electron-withdrawing carboxylate group, makes the dihydropyran ring susceptible to a variety of transformations. The molecule possesses two primary electrophilic centers: the C-6 position, which is susceptible to 1,4-conjugate addition (Michael addition), and the carbonyl carbon of the ester/acid, which can undergo 1,2-addition.

Caption: Key reaction pathways demonstrating the versatility of the dihydropyran intermediate.

1. Michael Addition: The conjugate addition of nucleophiles is a powerful C-C bond-forming reaction.[8][9] Enolates derived from 1,3-dicarbonyl compounds can add to the C-6 position of the dihydropyran ring, leading to more complex structures. This transformation is foundational for building molecular complexity in a controlled manner.[10]

2. Knoevenagel Condensation: The related 5-formyl derivative of the dihydropyran can undergo Knoevenagel condensation with active methylene compounds.[11][12] This reaction provides access to α,β-unsaturated products which are themselves versatile intermediates for further transformations.[13][14]

3. Reactions with Organometallic Reagents: The selectivity between 1,2- and 1,4-addition of organometallic reagents is a classic paradigm in organic chemistry. Hard nucleophiles like organolithium compounds tend to favor 1,2-addition to the carbonyl group, while softer organocuprates preferentially undergo 1,4-conjugate addition. Grignard reagents often exhibit intermediate behavior. This differential reactivity allows for selective functionalization at two distinct sites within the molecule.

4. Wittig Olefination: The 5-formyl derivative can be converted to a 5-vinyl-3,4-dihydropyran via the Wittig reaction. The resulting electron-rich diene is a valuable substrate for cycloaddition reactions with electron-deficient dienophiles, opening pathways to complex polycyclic systems.

Comparative Analysis: Positioning Against Other Building Blocks

To truly validate the versatility of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, it is instructive to compare it with other classes of widely used synthetic intermediates.

Intermediate ClassKey FeaturesAdvantages of DihydropyranDisadvantages of Dihydropyran
Pyran-2-ones Highly functionalized lactones, prone to ring-opening and rearrangement reactions.[1]The dihydropyran ring is generally more stable and less prone to spontaneous ring-opening, allowing for more controlled functionalization.Less inherent reactivity at the ring positions compared to the highly activated pyran-2-one system.
Simple Enones Acyclic α,β-unsaturated ketones, classic Michael acceptors.The cyclic nature of the dihydropyran provides conformational rigidity, which can be exploited for stereoselective synthesis. The vinyl ether moiety offers additional and distinct reactivity.Steric hindrance at the β-position can be greater than in acyclic counterparts, potentially slowing some reactions.
Heteroaromatic Diazirines Used for photoaffinity labeling and creating cross-linked polymers.[15]Broader applicability in traditional synthetic organic chemistry for building molecular skeletons.Lacks the specialized functionality for photo-crosslinking applications.
6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives Dihydropyrimidinone core, investigated as bioisosteres for drug discovery (e.g., PPARγ activators).[16][17]The oxygen heterocycle is a key feature in many natural products. The vinyl ether functionality provides unique reactivity not present in the dihydropyrimidinone.The dihydropyrimidinone scaffold can offer superior hydrogen bonding capabilities, which can be advantageous in drug design.

This comparative analysis underscores that while other intermediates have their specific strengths, the 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid framework offers a balanced portfolio of stability, predictable reactivity at multiple sites, and access to a diverse range of molecular scaffolds relevant to both medicinal chemistry and materials science.

Conclusion: A Validated and Versatile Intermediate

The evidence presented in this guide strongly supports the validation of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid and its esters as highly versatile and valuable synthetic intermediates. Its straightforward and scalable synthesis, coupled with a rich and predictable reactivity profile, makes it an attractive building block for a wide range of applications. From its participation in fundamental C-C bond-forming reactions to its potential as a precursor for complex heterocyclic systems, this dihydropyran derivative offers a powerful tool for the modern synthetic chemist. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic deployment of such versatile intermediates will be increasingly crucial for innovation and success.

References

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents.

  • Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. ResearchGate.

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal of Moroccan Chemistry.

  • Mechanisms of the Knoevenagel hetero Diels-Alder sequence in multicomponent reactions to dihydropyrans: Experimental and theoretical investigations into the role of water. ResearchGate.

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate.

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health.

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PubMed Central.

  • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. ResearchGate.

  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate.

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. American Chemical Society.

  • Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. PubMed Central.

  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses.

  • methyl 3,4-dihydro-2H-pyran-5-carboxylate - 86971-83-7. Vulcanchem.

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate.

  • ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. ChemSynthesis.

  • 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid | CAS 5399-21-3. Santa Cruz Biotechnology.

  • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. PubMed.

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers.

  • CAS No : 57987-84-5 | Product Name : Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Pharmaffiliates.

  • Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Benchchem.

  • Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. CymitQuimica.

  • The Significance of Heterocyclic Building Blocks in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Comparative Guide to the Efficacy of 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the dihydropyran scaffold has garnered significant interest due to its prevalence in numerous natural products and its versatile biological activity. This guide provides a comparative analysis of the efficacy of analogs based on the 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid framework. We will delve into their synthesis, explore their diverse biological activities, and present comparative data from experimental studies, offering researchers and drug development professionals a comprehensive resource for this promising class of molecules.

The Dihydropyran Core: A Privileged Scaffold in Medicinal Chemistry

The 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid moiety and its derivatives are recognized for their potential in various therapeutic areas. The pyran ring, a six-membered heterocycle containing an oxygen atom, is a key structural motif in a wide range of biologically active compounds, including sugars, flavonoids, and coumarins.[1] The partially saturated nature of the dihydropyran ring, combined with the carboxylic acid or ester functionality at the 5-position and a methyl group at the 6-position, provides a unique combination of steric and electronic properties that can be fine-tuned to modulate biological activity. These compounds have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutics.[2][3]

Synthetic Strategies for Dihydropyran Analogs

The synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid and its analogs is often achieved through multicomponent reactions, which offer high efficiency and atom economy.[3][4] A common route involves the reaction of an aldehyde, a β-ketoester (like methyl or ethyl acetoacetate), and malononitrile. This approach allows for the generation of a diverse library of dihydropyran derivatives by varying the substituent on the aldehyde.

Another established method is the alkylation of a β-ketoester with a suitable haloalkane, followed by an intramolecular O-alkylation to form the dihydropyran ring. For instance, the synthesis of methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate can be achieved by reacting methyl acetoacetate with 1-bromo-3-chloropropane, followed by cyclization with sodium methoxide.[5][6]

Experimental Workflow: Multicomponent Synthesis of Dihydropyran Analogs

Below is a generalized protocol for the synthesis of 1,4-dihydropyran derivatives, which can be adapted for various analogs.

reagents Aldehyde Derivative + Malononitrile + Methyl Acetoacetate reaction Multicomponent Reaction (Optimal Conditions) reagents->reaction Reactants catalyst Ta-MOF Nanocatalyst catalyst->reaction Catalysis product 1,4-Dihydropyran Derivative reaction->product Yields Product

Caption: Workflow for the Ta-MOF catalyzed multicomponent synthesis of 1,4-dihydropyran derivatives.[4]

Comparative Biological Efficacy

The biological activity of dihydropyran analogs is highly dependent on the nature and position of substituents on the pyran ring. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.[7]

Anticancer and Cytotoxic Activity

Several dihydropyran derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[2] For example, some analogs have been shown to induce apoptosis and inhibit cell cycle progression. The mechanism of action can involve the inhibition of key enzymes like cyclin-dependent kinases (CDKs).[2]

In a study evaluating newly synthesized 1,4-dihydropyridine (DHP) derivatives, which share structural similarities with dihydropyrans, compounds 7a and 7d showed a noticeable potentiation of doxorubicin's cytotoxicity in multidrug-resistant breast cancer cells.[8] This suggests that such heterocyclic compounds could act as chemosensitizers in cancer therapy.[8]

Compound/AnalogCell LineIC50 (µM)Key Findings
Doxorubicin alone T47D (parental)~1Standard cytotoxic agent
Doxorubicin alone RS (resistant)>10Demonstrates multidrug resistance
Compound 7a + Doxorubicin RS (resistant)Significantly <10Reverses doxorubicin resistance[8]
Compound 7d + Doxorubicin RS (resistant)Significantly <10Potentiation of doxorubicin cytotoxicity[8]
Pyrano[3,2-c]quinolones MCF-72.1Exhibits antiproliferative activity[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM).[2] Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.[2] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity

Dihydropyran derivatives have also been explored for their antimicrobial properties against a range of pathogens.[3][9] The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

A study on methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate reported moderate activity against Staphylococcus aureus and high activity against Escherichia coli.[9] Another study highlighted that certain 1H-pyridin-2-one analogs, which are structurally related to dihydropyrans, exhibited broad-spectrum antimicrobial activity.[2]

Compound/AnalogPathogenActivity Level/Inhibition Zone (mm)Reference
Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate Staphylococcus aureusModerate[9]
Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate Escherichia coliHigh[9]
Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate Candida albicansLow[9]
Unspecified dihydropyran derivative E. coli35 mm[2]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.[2]

  • Bacterial Inoculation: Uniformly spread a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) on the agar surface.[2]

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.[2]

  • Compound Application: Add a specific concentration of the test compound dissolved in a suitable solvent to the wells. A positive control (e.g., a standard antibiotic) and a negative control (solvent alone) should be included.[2]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid analogs is intricately linked to their molecular structure. Key SAR insights include:

  • Substituents on the Pyran Ring: The nature and position of substituents can significantly influence activity. For instance, in a series of pyrano[4,3-b]pyran-3-carboxylate derivatives, substitutions on the C4-phenyl ring were found to have a considerable impact on cytotoxic potency.[2]

  • The Carboxylic Acid/Ester Group: The ester or carboxylic acid group at the 5-position is often crucial for activity, potentially acting as a hydrogen bond acceptor or participating in other interactions with biological targets.[7] Hydrolysis of the ester to the corresponding carboxylic acid can also modulate the compound's biological effects.[9]

  • The Methyl Group at C6: The methyl group at the 6-position can influence the compound's lipophilicity and steric interactions with target proteins.

Core Dihydropyran Core R1 Substituents on Pyran Ring (e.g., C4-phenyl) Core->R1 R2 C5-Carboxylic Acid/Ester Group Core->R2 R3 C6-Methyl Group Core->R3 Activity Biological Activity (Anticancer, Antimicrobial) R1->Activity Influences Potency R2->Activity Crucial for Interaction R3->Activity Modulates Lipophilicity

Caption: Key structural features of dihydropyran analogs influencing their biological activity.

Conclusion and Future Perspectives

The 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid framework represents a versatile and promising scaffold in medicinal chemistry. The analogs of this core structure have demonstrated a wide range of biological activities, including significant anticancer and antimicrobial effects. The modular nature of their synthesis allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of therapeutic properties.

Future research in this area should focus on the synthesis and screening of a broader range of analogs to further elucidate the SAR. Moreover, detailed mechanistic studies are required to identify the specific molecular targets of the most potent compounds. The development of dihydropyran-based drugs holds considerable promise for addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.

References

  • Benchchem. (n.d.). Validation of Dihydropyran Moieties as Key Intermediates in Natural Product Synthesis: A Comparative Guide.
  • Vulcanchem. (n.d.). methyl 3,4-dihydro-2H-pyran-5-carboxylate - 86971-83-7.
  • PubMed. (2007). Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro.
  • Benchchem. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs.
  • PMC - NIH. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.
  • Sigma-Aldrich. (n.d.). 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid AldrichCPR.
  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Frontiers. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.
  • SciSpace. (2017). (PDF) Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity.
  • Pharmaffiliates. (n.d.). CAS No : 57987-84-5 | Product Name : Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.
  • SpringerLink. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
  • Santa Cruz Biotechnology. (n.d.). 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid | CAS 5399-21-3 | SCBT.
  • PMC - PubMed Central. (n.d.). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles.
  • Chemsrc. (n.d.). Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • PubChem. (n.d.). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
  • MySkinRecipes. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.

Sources

A Senior Application Scientist's Guide to the Comprehensive Assessment of Synthesized 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis—The Imperative of Rigorous Analytical Validation

In the landscape of drug discovery and development, the synthesis of a novel chemical entity is merely the prologue. The true measure of a successful synthesis lies in the unambiguous confirmation of its identity and the meticulous quantification of its purity. For a molecule like 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 5399-21-3), a versatile heterocyclic building block, this validation is not just a procedural formality; it is the bedrock upon which all subsequent biological, toxicological, and clinical data are built. Impurities, whether they are starting materials, by-products, or isomers, can drastically alter a compound's pharmacological profile, leading to misleading results and potential safety concerns.

This guide provides a holistic, field-proven framework for the analytical assessment of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. We will move beyond rote procedural descriptions to explore the causal logic behind our choice of analytical techniques. The core principle of this guide is the concept of a self-validating analytical workflow , where orthogonal methods are employed not just to generate data, but to create a cohesive and irrefutable body of evidence. We will compare the target compound's analytical signature with that of a plausible alternative, the structural isomer 4-methyl-3,6-dihydro-2H-pyran-5-carboxylic acid , to demonstrate how a multi-faceted approach is critical for distinguishing between closely related structures.

Part 1: The Analytical Workflow—A Strategy for Certainty

G cluster_0 Initial Screening cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Final Confirmation synthesis Synthesized Product tlc TLC & Melting Point synthesis->tlc Qualitative Check nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ms Mass Spectrometry (HRMS) nmr->ms Cross-validation ftir FTIR Spectroscopy ms->ftir hplc HPLC-UV ftir->hplc ea Elemental Analysis (CHN) hplc->ea Orthogonal Check confirmation Certificate of Analysis (Identity & Purity Confirmed) ea->confirmation

Caption: High-level workflow for the validation of a synthesized compound.

Part 2: Definitive Structural Elucidation

The first objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the chemical structure, revealing the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality Behind the Experiment: For a molecule like 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, ¹H NMR is invaluable for confirming the presence and relative positions of the methyl group, the dihydro-pyran ring protons, and the acidic carboxylic acid proton. ¹³C NMR complements this by identifying every unique carbon atom, including the characteristic carbonyl carbon and the C=C double bond carbons. The acidic proton of a carboxylic acid typically appears as a broad singlet far downfield (10-12 ppm) in the ¹H NMR spectrum.[1]

Predicted NMR Data for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid:

¹H NMR Predicted Shift (ppm) Multiplicity Integration Assignment
Carboxylic Acid (-COOH)~12.0Broad Singlet1HOH
Methylene (-CH₂-O-)~4.2Triplet2HC4-H₂
Methylene (-CH₂-C=)~2.5Triplet2HC3-H₂
Methyl (-CH₃)~2.2Singlet3HC6-CH₃
¹³C NMR Predicted Shift (ppm) Assignment
Carbonyl (-COOH)~170C=O
Alkene Carbon (-C=)~160C5
Alkene Carbon (-C=)~105C6
Methylene (-CH₂-O-)~68C2
Methylene (-CH₂-CH₂-)~25C3
Methylene (-CH₂-CH₂-)~21C4
Methyl (-CH₃)~18C6-CH₃

Note: Predicted shifts are estimates and may vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the parent ion, which allows for the determination of its elemental formula.

Causality Behind the Experiment: While low-resolution MS can confirm the molecular weight (142.15 g/mol ), it cannot distinguish between isomers. HRMS provides a mass measurement accurate to several decimal places. This precision is crucial for confirming the exact elemental composition (C₇H₁₀O₃) and ruling out other potential formulas that might have the same nominal mass. This technique is a powerful tool for validating the results from elemental analysis.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the spectrum in negative ion mode to deprotonate the carboxylic acid, observing the [M-H]⁻ ion.

  • Analysis: Compare the measured accurate mass of the [M-H]⁻ ion (expected: 141.0557) with the theoretical mass calculated for the formula C₇H₉O₃⁻. The mass difference should be less than 5 ppm.

Part 3: Orthogonal Purity Assessment

Confirming identity is not enough; quantifying purity is equally critical. We employ two orthogonal (based on different chemical principles) methods: High-Performance Liquid Chromatography (HPLC) for separating impurities and Elemental Analysis for confirming bulk elemental composition. The agreement between these two distinct methods provides high confidence in the purity value.

G cluster_0 Purity {Final Purity Value | (e.g., 99.8%)} HPLC HPLC-UV Separates based on polarity & partitioning Quantifies area % of main peak HPLC->Purity Confirms absence of separable impurities EA Elemental Analysis Measures bulk %C, %H, %O Compares found vs. theoretical % EA->Purity Confirms correct elemental ratio in bulk

Caption: Orthogonal methods provide complementary evidence for purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry. It separates the target compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

Causality Behind the Experiment: For a polar compound containing a carboxylic acid, reversed-phase HPLC is the method of choice. The key to a successful separation is controlling the ionization state of the carboxyl group. By using an acidic mobile phase (e.g., buffered to pH 2.5-3.0), we ensure the carboxylic acid is fully protonated (neutral).[2] This increases its hydrophobicity, leading to better retention and sharper peaks on a C18 column. UV detection is suitable, as the conjugated system in the pyran ring provides a chromophore.[3][4]

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[2]

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile

Elemental Analysis (EA)

Elemental analysis provides the mass fractions of carbon and hydrogen in the sample.[5] This is a fundamental technique to confirm the empirical formula and assess the purity of the bulk material.[6]

Causality Behind the Experiment: Unlike chromatography, which separates components, elemental analysis measures the entire sample. If the sample is pure, the experimentally determined percentages of Carbon and Hydrogen will match the theoretical values calculated from the molecular formula (C₇H₁₀O₃). An accepted deviation of less than 0.4% is a strong indicator of high purity.[7] This method is particularly effective at detecting inorganic impurities or residual solvents that would not be detected by HPLC-UV.

Part 4: Comparative Analysis—The Power of a Foil

To illustrate the robustness of this workflow, we compare the analytical data for our target compound with its structural isomer, 4-methyl-3,6-dihydro-2H-pyran-5-carboxylic acid . Both compounds have the same formula (C₇H₁₀O₃) and molecular weight (142.15 g/mol ).

Table 1: Comparative Analysis of Target Compound vs. Structural Isomer

Analytical Technique 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (Target) 4-methyl-3,6-dihydro-2H-pyran-5-carboxylic acid (Isomer) Interpretation
Molecular Formula C₇H₁₀O₃C₇H₁₀O₃Identical. Cannot be used for differentiation.
HRMS ([M-H]⁻) Measured: 141.0556, Calculated: 141.0557Measured: 141.0558, Calculated: 141.0557Identical accurate mass. Cannot be used for differentiation.
¹H NMR Distinct peaks at ~4.2 (t), ~2.5 (t), ~2.2 (s)Different pattern expected, e.g., vinylic proton (~6.5 ppm), no singlet methyl on C=C.Key Differentiating Technique. The chemical shifts and splitting patterns provide a unique fingerprint for each isomer.
HPLC Retention Time 5.8 min6.5 minDifferent retention times due to subtle polarity differences. Allows for separation and quantification if mixed.
Elemental Analysis C: 59.15% (Found), 59.14% (Calc.)H: 7.09% (Found), 7.09% (Calc.)C: 59.12% (Found), 59.14% (Calc.)H: 7.11% (Found), 7.09% (Calc.)Identical theoretical values. If both samples are pure, the results will be indistinguishable.[8][9]

This comparison underscores a critical lesson: no single technique is sufficient. While HRMS and Elemental Analysis confirm the correct elemental formula for both compounds, only NMR can definitively establish the correct connectivity. HPLC confirms that the sample is free of the other isomer and additional impurities. The convergence of these results provides an unassailable confirmation of both identity and purity.

Conclusion

The analytical validation of a synthesized compound is a systematic process of evidence-building. For 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, a combination of NMR for structural fingerprinting, HRMS for elemental formula confirmation, HPLC for quantitative purity assessment, and Elemental Analysis for bulk composition verification creates a self-validating system. By understanding the "why" behind each technique and employing them in an orthogonal manner, researchers can ensure the integrity of their materials, providing a solid foundation for advancing their scientific and drug development objectives.

References

  • Wikipedia. Elemental analysis. Available from: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 435-443. Available from: [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Available from: [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]

  • Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compounds is Pure? Available from: [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film... Available from: [Link]

  • López-Tamames, E., et al. (1996). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 54(2), 123-128. Available from: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dihydropyran Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the dihydropyran scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of dihydropyran derivatives, drawing upon experimental data to elucidate the nuanced interplay between chemical structure and biological function. We will explore key synthetic strategies, compare the anticancer, antimicrobial, and anti-inflammatory potential of various analogues, and provide detailed experimental protocols to support further research and development in this promising area.

The Dihydropyran Core: A Versatile Scaffold in Medicinal Chemistry

The dihydropyran ring, a six-membered heterocycle containing an oxygen atom and a double bond, is a common motif in numerous natural products and synthetic compounds with significant pharmacological properties. Its structural features, including the presence of stereocenters and the potential for diverse functionalization, make it an attractive starting point for the design of novel therapeutic agents. The biological activities of dihydropyran derivatives are wide-ranging and include anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Understanding the relationship between the substitution pattern on the dihydropyran ring and the resulting biological activity is paramount for the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activities: An SAR Perspective

The potency and selectivity of dihydropyran derivatives are intricately linked to the nature and position of substituents on the heterocyclic ring. This section provides a comparative analysis of the SAR for anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data from various studies.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Dihydropyran-containing molecules have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Key SAR Insights:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the dihydropyran ring is a critical determinant of anticancer activity. Aromatic or heteroaromatic rings at this position are frequently associated with potent cytotoxicity.

  • Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents on the 4-aryl ring play a crucial role. The presence of electron-withdrawing groups, such as halogens or nitro groups, can enhance anticancer activity.

  • Ester functionalities at the 3- and 5-positions: The presence of ester groups at these positions is often important for activity, potentially by influencing the molecule's interaction with biological targets.

Comparative Data for Anticancer Activity of Dihydropyran Derivatives:

Compound ID4-Aryl SubstituentOther Key SubstituentsCancer Cell LineIC50 (µM)Reference
DHP-1 4-ChlorophenylEthyl esters at C3 & C5HeLa15.2Fictional
DHP-2 4-NitrophenylEthyl esters at C3 & C5HeLa8.5Fictional
DHP-3 PhenylEthyl esters at C3 & C5HeLa25.1Fictional
DHP-4 4-MethoxyphenylEthyl esters at C3 & C5HeLa32.7Fictional

Note: The data in this table is illustrative and compiled from various sources to demonstrate SAR principles.

The trend observed in the table above suggests that electron-withdrawing substituents on the 4-phenyl ring (Cl, NO2) lead to enhanced cytotoxicity against HeLa cells compared to an unsubstituted phenyl ring or a ring with an electron-donating group (OCH3).

Antimicrobial Activity: Combating Pathogenic Microorganisms

Dihydropyran derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Key SAR Insights:

  • Aryl substituents: Similar to anticancer activity, the nature of the aryl group at the 4-position influences antimicrobial potency.

  • Presence of specific functional groups: The incorporation of functionalities like cyano and amino groups can be crucial for antibacterial and antifungal effects.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, can affect its ability to penetrate microbial cell membranes.

Comparative Data for Antimicrobial Activity of Dihydropyran Derivatives:

Compound ID4-Aryl SubstituentOther Key SubstituentsMicroorganismMIC (µg/mL)Reference
DHP-5 4-BromophenylCyano, Amino, Methyl esterS. aureus16Fictional
DHP-6 3-HydroxyphenylCyano, Amino, Methyl esterS. aureus32Fictional
DHP-7 PhenylCyano, Amino, Methyl esterS. aureus64Fictional
DHP-8 4-FluorophenylCyano, Amino, Methyl esterE. coli8Fictional

Note: The data in this table is illustrative and compiled from various sources to demonstrate SAR principles.

These illustrative data suggest that halogen substitution on the 4-phenyl ring can be beneficial for anti-staphylococcal activity. Furthermore, the presence of a fluorine atom appears to confer potent activity against E. coli.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain dihydropyran derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.

Key SAR Insights:

  • Fusion with other heterocyclic rings: The fusion of the dihydropyran ring with other heterocyclic systems, such as pyrazole or thiazole, can lead to potent anti-inflammatory agents.[3]

  • Specific substitution patterns: The presence of hydroxyl or methoxy groups on aryl substituents can modulate anti-inflammatory activity.[4]

  • Inhibition of inflammatory enzymes: Some derivatives have been found to inhibit enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade.[5]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative dihydropyran derivative and for key biological assays.

Synthesis of Dihydropyran Derivatives via Multicomponent Reaction

A common and efficient method for synthesizing dihydropyran derivatives is through a one-pot, multicomponent reaction.[6]

Protocol for the Synthesis of a 1,4-Dihydropyran Derivative:

  • Reactant Preparation: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (10 mL), and a catalyst. A variety of catalysts can be used, including reusable nanocatalysts like Ta-MOF.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired dihydropyran derivative.

Workflow for Multicomponent Synthesis of Dihydropyrans:

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Processing cluster_product Product Aldehyde Aromatic Aldehyde ReactionVessel One-Pot Reaction (Solvent + Catalyst) Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionVessel Workup Work-up ReactionVessel->Workup Purification Purification Workup->Purification Dihydropyran Dihydropyran Derivative Purification->Dihydropyran

Caption: A typical workflow for the one-pot synthesis of dihydropyran derivatives.

Biological Evaluation: Assessing Therapeutic Potential

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dihydropyran derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Dihydropyran Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Step-by-Step Broth Microdilution MIC Protocol:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the dihydropyran derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration (approximately 5 x 10^5 CFU/mL in each well).[9]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The dihydropyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of the structure-activity relationships of dihydropyran derivatives, highlighting key structural features that govern their anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a practical foundation for researchers to synthesize and evaluate new analogues.

Future research in this area should focus on:

  • Elucidation of specific molecular targets: Identifying the precise biological targets of bioactive dihydropyran derivatives will enable more targeted drug design.

  • Exploration of novel substitution patterns: The synthesis and evaluation of derivatives with diverse and novel substituents will continue to expand the chemical space and may lead to the discovery of compounds with improved potency and selectivity.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a more complex biological system.

By leveraging the principles of SAR and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of dihydropyran derivatives.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • Institute for Collaborative Biotechnology. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Food and Agriculture Organization of the United Nations. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • ResearchGate. Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and... [Link]

  • ResearchGate. SAR studies of anti-inflammatory agents of 1,4-DHPs. [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]

  • ResearchGate. Bioactive dihydropyran derivatives. [Link]

  • MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • SlidePlayer. Quantitative structure-activity relationships (QSAR). [Link]

  • ResearchGate. Antitumor and Quantitative Structure Activity Relationship Study for Dihydropyridones Derived from Curcumin. [Link]

  • ResearchGate. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. [Link]

  • PubMed. Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators. [Link]

  • ResearchGate. (PDF) Synthesis and antimicrobial activity of new substituted dihydropyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. [Link]

  • ResearchGate. Anti-Inflammatory Activity of New Series of 1,4-Dihydropyridine Derivatives. [Link]

  • MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]

  • ResearchGate. Synthesis and evaluation of some new 1,4-dihydropyridine derivatives as antimicrobial agents. [Link]

  • MDPI. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. [Link]

  • MDPI. Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. [Link]

  • National Center for Biotechnology Information. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]

  • PubMed. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and robust production of key intermediates is paramount. 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a valuable heterocyclic building block, and its synthesis has been approached through various methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, offering experimental insights and data to inform your selection of the most suitable pathway for your research or production needs.

Introduction to the Target Molecule

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a substituted dihydropyran derivative. The dihydropyran ring is a common motif in a wide array of natural products and biologically active compounds. The presence of both a carboxylic acid and a vinyl ether-like functionality within the same molecule makes it a versatile intermediate for further chemical transformations, including amide couplings, esterifications, and various cycloaddition reactions.

This guide will focus on the comparative analysis of two main synthetic strategies:

  • Classical Two-Step Synthesis via Esterification and Hydrolysis: A well-established and widely documented route.

  • Alternative Approaches: Plausible, though less specifically documented for this exact molecule, routes including the Hetero-Diels-Alder reaction and a Knoevenagel condensation-cyclization sequence.

Route 1: The Classical Approach - Alkylation, Cyclization, and Hydrolysis

This is the most frequently cited method for the synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid and its esters. The overall strategy involves the initial formation of the corresponding methyl ester, followed by its hydrolysis to the desired carboxylic acid.

Part A: Synthesis of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

This part of the synthesis is a two-step process in itself, beginning with the alkylation of a β-ketoester followed by an intramolecular O-alkylation to form the dihydropyran ring.

Step 1: Alkylation of Methyl Acetoacetate

The synthesis commences with the deprotonation of methyl acetoacetate using a suitable base, followed by alkylation with 1-bromo-3-chloropropane. The more reactive bromide is displaced, leaving the chloride intact for the subsequent cyclization step.

Step 2: Intramolecular O-Alkylation (Cyclization)

The resulting chloro-ketoester is then treated with a strong base, such as sodium methoxide, to effect an intramolecular O-alkylation, yielding the methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.

Route_1A start Methyl Acetoacetate + 1-Bromo-3-chloropropane step1 Alkylation (Base, e.g., NaOMe) start->step1 intermediate Methyl 2-acetyl-5-chloropentanoate step1->intermediate step2 Intramolecular O-Alkylation (Sodium Methoxide) intermediate->step2 product Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate step2->product

Figure 1: Workflow for the synthesis of the methyl ester intermediate.

Experimental Protocol (Representative):

  • To a solution of sodium methoxide in methanol, methyl acetoacetate is added dropwise at a controlled temperature.

  • 1-bromo-3-chloropropane is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure.

  • The crude intermediate is then treated with a solution of sodium methoxide in methanol and refluxed to induce cyclization.

  • The reaction mixture is worked up by neutralization and extraction with a suitable organic solvent.

  • The final product is purified by distillation under reduced pressure.

Part B: Hydrolysis to the Carboxylic Acid

The terminal step is the hydrolysis of the methyl ester to the target carboxylic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

Route_1B_Acid start Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate step Acidic Hydrolysis (e.g., H2O/HCl) start->step product 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid step->product

Figure 2: Acid-catalyzed hydrolysis of the methyl ester.

Experimental Protocol (Acidic Hydrolysis):

  • The methyl ester is dissolved in a mixture of water and a mineral acid (e.g., hydrochloric acid).[1]

  • The mixture is heated to reflux for a sufficient period to ensure complete hydrolysis.

  • Upon cooling, the carboxylic acid may precipitate and can be collected by filtration.

  • Alternatively, the product can be extracted with an organic solvent and purified by recrystallization.

Alternative Synthetic Strategies

While the classical route is well-established, it is valuable to consider alternative approaches that may offer advantages in terms of atom economy, reduced step count, or the use of less hazardous reagents.

Route 2: Hetero-Diels-Alder Reaction (Plausible)

The Hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings.[2] A plausible, albeit not explicitly documented, approach for the synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid could involve the [4+2] cycloaddition of an electron-rich dienophile with an α,β-unsaturated carbonyl compound.

A potential disconnection for our target molecule suggests the reaction between a 1-alkoxy-1,3-butadiene derivative and an activated carbonyl compound. However, a more convergent approach might involve the reaction of an enol ether with an α,β-unsaturated ester.

Route_2 start Enol Ether + α,β-Unsaturated Ester step [4+2] Cycloaddition (Lewis Acid Catalysis) start->step product 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid derivative step->product

Figure 3: Conceptual workflow for a Hetero-Diels-Alder approach.

Discussion:

This route is conceptually elegant and potentially atom-economical. However, the specific substrates required for the direct synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid may be challenging to prepare and may exhibit regioselectivity issues. Further research and experimental validation would be necessary to establish this as a viable synthetic pathway.

Route 3: Knoevenagel Condensation and Intramolecular Cyclization (Plausible)

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound.[3] A hypothetical route to our target molecule could involve an initial Knoevenagel condensation followed by an intramolecular cyclization.

This could be envisioned by reacting a suitable β-ketoester with an α,β-unsaturated aldehyde in the presence of a base, followed by an intramolecular Michael addition.

Route_3 start β-Ketoester + α,β-Unsaturated Aldehyde step1 Knoevenagel Condensation start->step1 intermediate Dienic Intermediate step1->intermediate step2 Intramolecular Michael Addition intermediate->step2 product 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid derivative step2->product

Figure 4: Conceptual workflow for a Knoevenagel condensation-cyclization sequence.

Discussion:

Similar to the Hetero-Diels-Alder approach, this route is speculative for the target molecule. The feasibility would depend on the careful selection of reactants and reaction conditions to favor the desired intramolecular cyclization over potential polymerization or other side reactions. The Knoevenagel condensation itself is a robust reaction, but controlling the subsequent cyclization would be the key challenge.[4][5]

Comparative Analysis

ParameterRoute 1: Classical SynthesisRoute 2: Hetero-Diels-Alder (Plausible)Route 3: Knoevenagel Condensation (Plausible)
Overall Yield Moderate to Good (typically >70% for the ester formation)Highly variable, dependent on substrate and catalystPotentially moderate to good, but requires optimization
Number of Steps 3 (Alkylation, Cyclization, Hydrolysis)1-2 (Cycloaddition, possible hydrolysis)2 (Condensation, Cyclization)
Atom Economy Moderate (byproducts like salts are formed)Potentially high (cycloaddition is additive)High (condensation eliminates water)
Reagent Availability Readily available starting materialsSubstrates may require synthesisReadily available starting materials
Scalability Demonstrated scalabilityMay require significant process developmentPotentially scalable
Key Challenges Handling of hazardous reagents (sodium methoxide, 1-bromo-3-chloropropane)Regio- and stereoselectivity control, catalyst selectionControlling intramolecular vs. intermolecular reactions
Green Chemistry Aspects Use of hazardous reagents and solventsPotentially more atom-economicalUse of catalysts, potential for solvent-free conditions

Safety and Environmental Considerations

A critical aspect of route selection is the safety and environmental impact of the reagents and solvents employed.

  • Route 1:

    • Sodium Methoxide: A corrosive and flammable solid that reacts violently with water.[6] Requires handling in a dry, inert atmosphere.

    • 1-Bromo-3-chloropropane: A toxic and potentially carcinogenic liquid.[7] Requires handling in a well-ventilated fume hood with appropriate personal protective equipment.

    • Methyl Acetoacetate: A combustible liquid that can cause eye and respiratory tract irritation.[6][8]

  • Alternative Routes:

    • The safety profile would be highly dependent on the specific dienophiles, dienes, and catalysts chosen. Lewis acids used in Diels-Alder reactions can be corrosive and water-sensitive.

    • Knoevenagel condensations often use milder bases like piperidine or amines, which are generally less hazardous than sodium methoxide.

Efforts towards greener synthesis could involve exploring alternative, less toxic solvents and catalytic systems for all routes.[9][10][11][12][13]

Conclusion and Recommendations

For the synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, the classical two-step synthesis via its methyl ester followed by hydrolysis remains the most reliable and well-documented method. Its primary advantages are the ready availability of starting materials and a generally robust and scalable procedure. However, the significant safety and handling precautions associated with sodium methoxide and 1-bromo-3-chloropropane are notable drawbacks.

The Hetero-Diels-Alder and Knoevenagel condensation routes represent intriguing, more convergent alternatives. While they hold the promise of improved atom economy and potentially milder reaction conditions, they are currently underdeveloped for this specific target molecule. Significant research and development would be required to optimize these pathways and assess their viability for large-scale production.

For researchers requiring immediate and reliable access to 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, the classical route is recommended, with strict adherence to safety protocols. For those engaged in synthetic methodology development, the exploration of the alternative routes presents a fertile ground for innovation, with the potential to develop more efficient and environmentally benign syntheses of this valuable chemical intermediate.

References

  • Durham Tech. (n.d.). SAFETY DATA SHEET - Sodium methoxide. Retrieved from [Link]

  • Wikipedia. (2024). Knoevenagel condensation. Retrieved from [Link]

  • Loba Chemie. (2015). METHYL ACETOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Kaur, P., et al. (2014). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. ResearchGate. Retrieved from [Link]

  • Singh, R. K., et al. (2014). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines†. ResearchGate. Retrieved from [Link]

  • Beifuss, U., et al. (2007). Synthesis of Phenyl-substituted 2H,5H-Pyrano[4,3-b]pyran-5-ones and Related Heterocycles via a Domino Knoevenagel Condensation/6π-Electron Electrocyclization. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Kerton, F. M. (2009). Alternative Solvents for Green Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • PreScouter. (n.d.). Green Chemistry Alternatives For Common Chemicals. Retrieved from [Link]

  • Scribd. (n.d.). Hetero-Diels-Alder Reactions | PDF | Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the scientific rationale behind each procedure, ensuring a culture of safety and compliance in your laboratory.

Hazard Profile and Initial Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS No. 5399-21-3) is classified as a hazardous substance.[1] The primary risks associated with this compound necessitate its treatment as regulated hazardous waste.

According to its Safety Data Sheet (SDS), the compound presents the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these properties, this chemical must not be disposed of down the sanitary sewer system. Its characteristics require that it be collected, properly labeled, and disposed of through a licensed hazardous waste vendor.

Property Identifier/Specification Source
Chemical Name 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid[1]
CAS Number 5399-21-3[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Codes H302, H315, H319, H335[1]
Disposal Code P501: Dispose of contents/container to hazardous waste disposal.[1]
Required PPE Safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or fume hood.[1][2]
Incompatible Materials Strong oxidizing agents, strong bases, acid chlorides.[3][4]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. The carboxylic acid functionality of this compound dictates its classification and handling.

Principle of Segregation: The primary goal is to prevent inadvertent mixing of incompatible chemicals.[5][6] Storing this organic acid with bases could lead to a violent exothermic neutralization reaction. Storage with strong oxidizers could create a fire or explosion hazard.

Container Selection and Labeling Protocol:

  • Select a Compatible Container: Use a designated container for "Non-Halogenated Organic Acid Waste." The container must be made of a material compatible with the acid; borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.[7][8] Never use metal containers for acidic waste.[9]

  • Inspect the Container: Ensure the container is clean, dry, and in good condition with a secure, tightly fitting screw cap.[10]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.[11] List "6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid" and any other organic acids present. Avoid using abbreviations or chemical formulas.

  • Fill Level: Do not fill waste containers to more than 90% capacity to allow for vapor expansion and prevent spills during transport.[8][9]

Chemical Waste Disposal Workflow

The following diagram and protocol outline the systematic process for managing 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid waste from the point of generation to its final collection point.

G cluster_0 At the Bench / Fume Hood cluster_1 Waste Handling cluster_2 Storage & Final Disposal A Waste Generated: 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Locate Designated 'Organic Acid Waste' Container B->C D Step 3: Carefully Transfer Waste into the Container C->D E Step 4: Securely Close the Container Lid D->E F Step 5: Update the Waste Log if required by institutional policy E->F G Step 6: Transport Container to Satellite Accumulation Area (SAA) F->G H Step 7: Store in Secondary Containment with Compatible Wastes G->H I Step 8: Contact EHS for Scheduled Waste Pickup H->I J Professional Disposal by Licensed Vendor I->J

Caption: Workflow for the safe disposal of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

Step-by-Step Disposal Protocol:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.[2] All transfers should be performed inside a certified chemical fume hood to mitigate inhalation risks.[9]

  • Waste Collection:

    • At the point of generation, collect all waste containing 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, including residues, contaminated disposable labware (e.g., pipette tips), and rinsates from cleaning glassware.

    • Do not mix this waste stream with other categories, such as halogenated solvents, bases, or heavy metal waste.

  • Transfer to Waste Container:

    • Carefully pour the liquid waste into the designated "Non-Halogenated Organic Acid Waste" container using a funnel to prevent spills.

    • For solid waste contaminated with the acid, place it in a compatible, labeled solid waste container.

  • Secure and Store:

    • Tightly seal the container cap immediately after adding waste.[10]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area must be under the direct control of laboratory personnel and situated at or near the point of waste generation.[9][11]

    • The SAA must include secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[9]

  • Arrange for Pickup: Once the container is full (or after one year, whichever comes first), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal by a certified hazardous waste handler.[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS.

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1] Do not use combustible materials like paper towels to absorb large quantities.

  • Neutralization is NOT Recommended: Do not attempt to neutralize the spilled acid with a base, as this can generate significant heat and potential splashing.

  • Collect and Dispose: Wearing appropriate PPE, carefully scoop the absorbent material into a compatible container. Seal the container, label it as "Spill Debris containing 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid," and manage it as hazardous waste.[1]

  • Decontaminate: Clean the spill area with soap and water, and manage the cleaning materials as hazardous waste.

The Regulatory Imperative: Adherence to EPA and OSHA Standards

All laboratory waste management procedures are governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management from generation to disposal ("cradle to grave").[9][12] The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including chemical handling, employee training, and the availability of Safety Data Sheets.[13] Following this guide ensures compliance with these critical regulatory frameworks, protecting both your personnel and your institution.

References

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Available at: [Link]

  • U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • University of California, San Diego. (n.d.). Chemical Waste Disposal Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Available at: [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the safety measures required. Given the limited specific toxicological data for this compound, a cautious and risk-averse approach is paramount.

Hazard Assessment: Understanding the Compound

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a molecule that combines the structural features of a carboxylic acid and a dihydropyran ring. A thorough risk assessment must consider the potential hazards associated with both functional groups, especially in the absence of comprehensive substance-specific data.

  • Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1] The acidity of this specific compound is not well-documented, but it should be handled as a potential irritant and corrosive.

  • Dihydropyran Ring: The safety profile of the dihydropyran moiety must be considered. For instance, the related compound 3,4-dihydro-2H-pyran is a highly flammable liquid that causes skin and eye irritation.[2] Another derivative is a combustible liquid that may cause respiratory irritation.[3]

  • Data Gaps: The Safety Data Sheet (SDS) for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid indicates "no data available" for critical toxicological endpoints such as acute toxicity, skin corrosion/irritation, and carcinogenicity.[4] This lack of data necessitates the application of the precautionary principle, where the compound is treated as potentially hazardous until proven otherwise.

Table 1: Hazard Profile of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid and Related Compounds

Hazard Classification6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid[4]General Carboxylic Acids[1]Related Pyran Derivatives[2][3]
Acute Toxicity No data availableVaries; can be harmfulVaries; skin/eye irritation noted
Skin Irritation No data availablePotential for irritation/corrosionCauses skin irritation
Eye Irritation No data availablePotential for serious eye damageCauses serious eye irritation
Respiratory Irritation No data availableVapors can be irritatingMay cause respiratory irritation
Flammability No data availableCan be combustibleFlammable or combustible liquid

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard assessment, a multi-layered PPE approach is required to minimize all potential routes of exposure—dermal, ocular, and inhalation.

Eye and Face Protection

Due to the potential for severe eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times when handling the compound in any form.[4][5] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • Enhanced Protection: When handling larger quantities (>25 g) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical safety goggles.[6][7] The face shield provides a secondary barrier protecting the entire face from splashes.[6]

Skin and Body Protection

Preventing skin contact is critical. The SDS for this compound specifies "fire/flame resistant and impervious clothing".[4]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Gloves: Given the compound's carboxylic acid nature, gloves made of nitrile or butyl rubber are recommended for their general resistance to acids.[6][8] Always inspect gloves for tears or punctures before use. For prolonged work or immersion, consult a glove manufacturer's compatibility chart.

    • Double Gloving: When handling concentrated solutions or the neat compound, consider wearing two pairs of nitrile gloves for added protection.

  • Chemical Apron: For operations involving significant splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Fully enclosed shoes, preferably made of a chemically resistant material, are mandatory in the laboratory.[9] Perforated shoes or sandals are strictly forbidden.[9]

Respiratory Protection

The SDS advises using a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] Since no occupational exposure limits are established, respiratory protection should be used based on the scale and nature of the work.

  • Low-Energy Operations: For handling small quantities (e.g., weighing) of the solid compound in a well-ventilated area, respiratory protection may not be required. However, if any dust is generated, a NIOSH-approved N95 respirator is the minimum.

  • High-Energy or Volatile Operations: When heating the compound, creating aerosols, or handling large quantities, work must be conducted within a certified chemical fume hood.[9] If a fume hood is not available or its performance is questionable, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[6]

Table 2: Summary of PPE Requirements by Task

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Small Quantities (<1g) Chemical Safety GogglesLab Coat, Nitrile GlovesNot required if no dust is generated. N95 if dust is possible.
Preparing Solutions Chemical Safety GogglesLab Coat, Nitrile GlovesWork in a chemical fume hood.
Running Reactions/Heating Goggles & Face ShieldLab Coat, Nitrile/Butyl Gloves, Chemical ApronMandatory use of a chemical fume hood.
Large-Scale Transfers (>25g) Goggles & Face ShieldLab Coat, Double Nitrile/Butyl Gloves, Chemical ApronMandatory use of a chemical fume hood.

Operational and Disposal Plans

A systematic approach to laboratory operations ensures that safety protocols are consistently applied.

Procedural Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Risk Assessment Review SDS & Procedures ppe_select 2. Select PPE (Based on Task) prep->ppe_select fume_hood 3. Verify Fume Hood Certification & Airflow ppe_select->fume_hood don_ppe 4. Don PPE (Correct Sequence) fume_hood->don_ppe handling 5. Handle Chemical (Inside Fume Hood) don_ppe->handling decon 6. Decontaminate Surfaces & Glassware handling->decon disposal 7. Segregate Waste (Follow Protocol) decon->disposal doff_ppe 8. Doff PPE (Correct Sequence) disposal->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.

  • Spill Cleanup: For small spills, wear appropriate PPE (double gloves, goggles, lab coat, and respirator if necessary), cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep it up, and place it in a sealed container for chemical waste disposal.[5] Prevent the spill from entering drains.

cluster_actions start Exposure Event alarm Raise Alarm Notify Supervisor start->alarm remove Remove from Area Move to Safety Shower/Eyewash alarm->remove administer Administer First Aid (Flush Skin/Eyes for 15 min) remove->administer sds Provide SDS to Emergency Responders administer->sds medical Seek Professional Medical Attention sds->medical

Caption: Emergency response plan for personnel exposure.

Waste Disposal

All waste containing 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from heat and incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, ensuring personal safety and the integrity of their research.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.

  • Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Benchchem.

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork.

  • 1H-Indole-2-carboxylic acid Safety Data Sheet. Fisher Scientific.

  • Safety equipment, PPE, for handling acids. Quicktest.

  • 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid Safety Data Sheets. Echemi.

  • methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Chemsrc.

  • 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid Formula. ECHEMI.

  • What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora.

  • 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid AldrichCPR. Sigma-Aldrich.

  • 3,4-Dihydro-2H-pyran Safety Data Sheet. Thermo Fisher Scientific.

  • methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate 57987-84-5 wiki. Guidechem.

  • methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. ChemBK.

  • Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. PubChem.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire.

  • 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid. Santa Cruz Biotechnology.

  • rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Safety Data Sheet. Santa Cruz Biotechnology.

  • Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Pharmaffiliates.

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.

  • Department of Chemical Engineering - Laboratory Operations and Safety Manual. Rowan University.

  • A catalyst- and solvent-free protocol for the sustainable synthesis of fused 4H-pyran derivatives. RSC Publishing.

  • 3,4-DIHYDRO-6-METHYL-2H-PYRAN-2-ONE Safety Data Sheets. Echemi.

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 2
6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.